molecular formula C17H16N2O6S B1253534 Menadione nicotinamide bisulfite CAS No. 73581-79-0

Menadione nicotinamide bisulfite

Cat. No.: B1253534
CAS No.: 73581-79-0
M. Wt: 376.4 g/mol
InChI Key: RMXKVUXLGPLYON-UHFFFAOYSA-N
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Description

Menadione nicotinamide bisulfite (MNB) is a synthetic, water-soluble complex recognized in research for its role as a source of vitamin K activity. With the molecular formula C17H16N2O6S and a molecular weight of 376.38 g/mol , this compound is a molecular adduct that provides a more stable form of vitamin K3 (menadione) compared to other salts like menadione sodium bisulfite (MSB) . Its primary research value lies in its dual functionality; it serves as a bioactive precursor to menaquinone-4 (vitamin K2) and provides niacin activity, as the nicotinamide moiety is bioavailable . In vivo, menadione is metabolically activated in the liver to become a cofactor for the enzyme γ-glutamyl carboxylase . This enzyme is essential for the post-translational carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (Gla proteins) . These proteins are critical for several biological processes, including normal blood coagulation (e.g., prothrombin, Factor VII) and bone metabolism (e.g., osteocalcin) . The European Food Safety Authority (EFSA) has evaluated and regards MNB as an effective source of vitamin K in animal nutrition . Studies on various species, including poultry and fish like coho salmon alevins, have focused on determining how dietary MNB supplementation affects growth performance, antioxidant capacity, and the concentration of menaquinone-4 in tissues . Research also indicates that micro-encapsulated forms of MNB exhibit superior storage stability in vitamin premixes compared to crystal forms, which is a significant consideration for feed formulation research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

73581-79-0

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide

InChI

InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9)

InChI Key

RMXKVUXLGPLYON-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N

Canonical SMILES

COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N

Pictograms

Irritant; Environmental Hazard

Synonyms

menadione nicotinamide bisulfite

Origin of Product

United States

Foundational & Exploratory

Menadione Nicotinamide Bisulfite: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menadione Nicotinamide Bisulfite (MNB), a derivative of Vitamin K3, is a synthetic, water-soluble compound of significant interest in animal nutrition and pharmaceutical research. It is a stabilized form of menadione (Vitamin K3) complexed with nicotinamide (Vitamin B3), which enhances its stability and handling compared to pure menadione.[1][2] This dual-activity molecule serves as a bioavailable source of both vitamin K and niacin, playing a crucial role in vital physiological processes such as blood coagulation and metabolic function.[3][4] This guide provides an in-depth overview of its synthesis, chemical and physical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a white or ivory white crystalline powder.[1] It is a salt formed between the 2-sulfonate derivative of menadione and nicotinamide.[3] Its properties are summarized below.

Table 1: Chemical Identifiers and Descriptors
PropertyValueSource
IUPAC Name 2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid;pyridine-3-carboxamide[5]
CAS Number 73581-79-0[5][6][7]
Molecular Formula C₁₇H₁₆N₂O₆S[1][5]
Molecular Weight 376.4 g/mol [1][5][6]
Synonyms Vitamin K3 MNB, MNB, EINECS 277-543-7[1][5]
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance White or ivory white crystalline powder[1]
Solubility Slightly soluble in water[1]
Melting Point 196 °C[6]
Storage Store in dry, cool, dark places at 10°C - 25°C[1][6]
Stability More stable than Menadione Sodium Bisulfite (MSB)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. First, Menadione (2-methyl-1,4-naphthoquinone) is reacted with sodium bisulfite to form the more water-soluble intermediate, Menadione Sodium Bisulfite (MSB).[8] Subsequently, MSB is reacted with nicotinamide (Vitamin PP) to form the stable salt, this compound (MNB).[9] This process improves the stability against light, heat, and moisture.[9][10]

Experimental Protocol: Synthesis of MNB

This protocol is a representative methodology based on descriptions found in the patent literature.[8][9][10]

Step 1: Synthesis of Menadione Sodium Bisulfite (MSB)

  • Reaction Setup: In a suitable reaction vessel, charge 2-methyl-1,4-naphthoquinone and an aqueous solution of sodium bisulfite. The molar ratio of sodium bisulfite to 2-methyl-1,4-naphthoquinone can range from 1:1 to 2:1.[10]

  • Reaction Conditions: Stir the mixture vigorously. The reaction is an addition reaction and can be carried out at a temperature between 20-40°C for 1-4 hours.[8][9][10] The reaction progress can be monitored by periodically taking a small sample of the reaction mixture and testing its solubility in water; the endpoint is reached when the sample dissolves completely.[8]

  • Isolation of Crude MSB: Upon completion, cool the reaction mixture to below 10°C to induce crystallization.[8] The resulting precipitate is crude MSB.

  • Purification: Isolate the crude MSB via filtration. Wash the crystals with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol-water mixture containing a small amount of sodium bisulfite and activated carbon. Filter the hot solution and cool the filtrate to below 10°C to obtain purified MSB crystals. Dry the product at a temperature below 70°C.[8]

Step 2: Synthesis of this compound (MNB) from MSB

  • Reaction Setup: Dissolve the purified Menadione Sodium Bisulfite (MSB) in water. In a separate vessel, prepare an aqueous solution of nicotinamide.

  • Reaction Conditions: Add the nicotinamide solution to the MSB solution. The molar ratio of nicotinamide to MSB should be approximately 0.9-1.2:1.[9][10] The reaction is typically carried out at a temperature between 0-50°C for 0.5-5 hours.[9][10]

  • Isolation and Purification: The MNB product will precipitate from the solution. Cool the mixture to promote complete crystallization. Isolate the final product by filtration, wash with a small amount of cold water, and dry under vacuum at a moderate temperature.

Visualization of Synthesis Workflow

G Workflow for MNB Synthesis cluster_0 Step 1: MSB Synthesis cluster_1 Step 2: MNB Synthesis A 2-Methyl-1,4-Naphthoquinone C Addition Reaction (20-40°C, 1-4h) A->C B Sodium Bisulfite Solution B->C D Cooling & Crystallization (<10°C) C->D E Filtration & Purification D->E F Menadione Sodium Bisulfite (MSB) E->F H Salt Formation Reaction (0-50°C, 0.5-5h) F->H Reactant from Step 1 G Nicotinamide Solution G->H I Crystallization & Filtration H->I J This compound (MNB) I->J

Caption: A diagram illustrating the two-step synthesis of MNB from 2-methyl-1,4-naphthoquinone.

Mechanism of Action and Biological Role

MNB serves as a precursor for both Vitamin K2 and a source of niacin.

Vitamin K Activity: Menadione is considered a provitamin K3.[3] In vivo, it is converted into the biologically active menaquinone-4 (MK-4), a form of Vitamin K2.[3][11] This conversion is a crucial step for its biological function. The primary role of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase.[11][12] This enzyme catalyzes the post-translational carboxylation of glutamate residues into gamma-carboxyglutamate (Gla) on specific proteins.[12] This modification is essential for the biological activity of several key proteins:

  • Blood Coagulation Factors: Vitamin K-dependent coagulation factors include Factor II (prothrombin), VII, IX, and X.[6][11] The gamma-carboxylation allows these factors to bind calcium ions, which is a critical step for their activation and participation in the coagulation cascade, ultimately leading to the formation of a fibrin clot.

  • Bone Metabolism: Proteins involved in bone metabolism are also dependent on this Vitamin K-mediated carboxylation.[6]

Niacin Activity: The nicotinamide component of MNB provides the benefits of niacin (Vitamin B3). Niacin is essential for the function of fats and sugars in the body and for maintaining healthy cells.[13] In pharmacological doses, niacin can raise levels of high-density lipoprotein (HDL) cholesterol and lower triglycerides.[14][15]

Visualization of the Vitamin K-Dependent Coagulation Pathway

G Role of Vitamin K in Coagulation MNB Menadione Nicotinamide Bisulfite (MNB) VK3 Menadione (Vitamin K3) MNB->VK3 In vivo conversion MK4 Active Vitamin K2 (MK-4) VK3->MK4 Conversion Carboxylase Gamma-glutamyl carboxylase MK4->Carboxylase Cofactor for Liver Liver Precursors Inactive Clotting Factors (II, VII, IX, X) Liver->Precursors ActiveFactors Active Clotting Factors (Gla-Proteins) Carboxylase->ActiveFactors Precursors->ActiveFactors Carboxylation Cascade Coagulation Cascade ActiveFactors->Cascade Clot Fibrin Clot Formation (Hemostasis) Cascade->Clot

Caption: The pathway showing MNB's conversion to active Vitamin K2, enabling blood clot formation.

Applications in Research and Industry

The primary application of this compound is as a nutritional supplement in animal feed.[7]

  • Animal Feed Additive: MNB is added to feeds for poultry, swine, and aquatic animals to prevent Vitamin K deficiency and provide supplemental niacin.[1][7] It helps prevent issues like weakness and subcutaneous hemorrhage and can be particularly useful during periods of stress or when administering certain drugs like sulfa medications.[1] Federal regulations specify maximum inclusion levels, such as not exceeding 2 g/ton for chicken and turkey feeds and 10 g/ton for growing swine feeds.[7]

  • Research Applications: Menadione and its derivatives are used in laboratory settings as model quinones to induce reactive oxygen species (ROS) and study oxidative stress in cellular models.[16] This property allows researchers to investigate cellular defense mechanisms and the effects of oxidative damage.

Table 3: Recommended MNB Dosage in Animal Feed
Animal GroupRecommended Dosage (MNB96 formulation)Source
Livestock 2.5 - 11 g per ton of compound feed[1]
Aquatic Animals 4.5 - 37 g per ton of compound feed[1]
MNB96 contains ≥43.7% menadione and ≥31.2% nicotinamide.[1]

This compound is a chemically stable and biologically effective compound that delivers both Vitamin K3 and niacin activity. Its synthesis from menadione and nicotinamide results in a product with enhanced stability, making it ideal for inclusion in animal feed premixes. Its fundamental role in activating blood coagulation factors and its contribution to cellular metabolism underscore its importance in animal health and nutrition. The detailed understanding of its properties and synthesis pathways provides a solid foundation for its application and for further research into its broader physiological effects.

References

Menadione Nicotinamide Bisulfite: An In-depth Technical Guide to a Stabilized Vitamin K3 Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Nicotinamide Bisulfite (MNB) is a chemically synthesized, stable derivative of menadione (Vitamin K3), complexed with nicotinamide (Vitamin B3). This structure confers enhanced stability, making it a preferred source of vitamin K activity in various applications, particularly in animal nutrition. This technical guide provides a comprehensive overview of MNB, including its chemical properties, synthesis, mechanisms of action, and a detailed review of its stability, bioavailability, and efficacy. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and quantitative data to support further investigation and application of this compound.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably the post-translational modification of proteins involved in blood coagulation and bone metabolism. Menadione (2-methyl-1,4-naphthoquinone), also known as vitamin K3, is a synthetic provitamin that can be converted into the biologically active menaquinone-4 (MK-4) in animal tissues. However, pure menadione is unstable, limiting its direct application.

To overcome this stability issue, several derivatives have been developed, with this compound (MNB) emerging as a prominent option. MNB is a water-soluble compound that provides both vitamin K3 and nicotinamide activity. Its enhanced stability compared to other forms, such as Menadione Sodium Bisulfite (MSB), makes it a reliable and cost-effective choice for supplementation. This guide will delve into the technical aspects of MNB, providing the necessary data and methodologies for its scientific evaluation.

Chemical and Physical Properties

This compound is a white or ivory-white crystalline powder. It is slightly soluble in water.[1]

PropertyValueReference
Molecular Formula C₁₇H₁₆N₂O₆S[1]
Molecular Weight 376.42 g/mol [1]
Appearance White to ivory white crystalline powder[1]
Solubility Slightly soluble in water[1]

Synthesis of this compound

The synthesis of MNB is a multi-step process that begins with the oxidation of 2-methylnaphthalene to form menadione. The menadione is then reacted with sodium bisulfite to produce menadione sodium bisulfite (MSB). Finally, MSB is reacted with nicotinamide to yield the more stable MNB.

Experimental Protocol: Synthesis of this compound (Based on Patent Literature)

This protocol is a general outline based on publicly available patent information and may require optimization for specific laboratory or industrial-scale production.

Step 1: Synthesis of Menadione Sodium Bisulfite (MSB)

  • In a reaction vessel, dissolve 2-methyl-1,4-naphthoquinone in a suitable organic solvent.

  • Prepare an aqueous solution of sodium bisulfite.

  • Add the sodium bisulfite solution to the 2-methyl-1,4-naphthoquinone solution under controlled temperature and stirring. The reaction is an addition reaction.

  • After the reaction is complete, cool the mixture to induce crystallization of the MSB.

  • Isolate the crude MSB crystals by filtration and wash with a solvent to remove impurities.

  • The crude MSB can be further purified by recrystallization.

Step 2: Synthesis of this compound (MNB) from MSB

  • Dissolve the purified MSB in an aqueous solution.

  • Add nicotinamide to the MSB solution. The molar ratio of nicotinamide to MSB is typically around 1:1.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for a specified period (e.g., 2-4 hours) to allow for the formation of the MNB complex.

  • Cool the reaction mixture to facilitate the precipitation of MNB.

  • Isolate the MNB crystals by filtration.

  • Wash the crystals with cold water or a suitable solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum to obtain pure this compound.

Mechanism of Action

Vitamin K Activity: The Vitamin K Cycle

The primary function of MNB is to act as a source of vitamin K3. In the body, menadione is converted to menaquinone-4 (MK-4), a biologically active form of vitamin K2. MK-4 is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in specific proteins known as vitamin K-dependent proteins (VKDPs).

The carboxylation process is crucial for the biological activity of these proteins, enabling them to bind calcium ions. This calcium-binding ability is fundamental for their function in:

  • Blood Coagulation: Activation of clotting factors II (prothrombin), VII, IX, and X.

  • Bone Metabolism: Carboxylation of osteocalcin, a protein involved in bone mineralization.

The vitamin K cycle is a salvage pathway that regenerates the active form of vitamin K, allowing a small amount of the vitamin to be used multiple times.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle Menadione Menadione (K3) MK4 Menaquinone-4 (MK-4) Menadione->MK4 Prenylation MK4_hydroquinone MK-4 Hydroquinone (Active Form) MK4->MK4_hydroquinone Reduction (VKOR/NQO1) MK4_epoxide MK-4 Epoxide MK4_hydroquinone->MK4_epoxide γ-Glutamyl Carboxylase (GGCX) Glu Glutamate (Glu) (on VKDPs) MK4_epoxide->MK4 Epoxide Reductase (VKOR) Gla γ-Carboxyglutamate (Gla) (Active VKDPs) Glu->Gla Carboxylation

Caption: The Vitamin K Cycle, illustrating the conversion of menadione to its active form and its role in the carboxylation of vitamin K-dependent proteins.

Nicotinamide Activity: NAD Biosynthesis

The nicotinamide component of MNB serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are vital for numerous metabolic redox reactions in the body.

NAD_Biosynthesis cluster_1 NAD Biosynthesis (Salvage Pathway) Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNAT NADP NADP+ NAD->NADP NAD Kinase

Caption: The salvage pathway for NAD biosynthesis from nicotinamide.

Stability of this compound

A key advantage of MNB is its superior stability compared to other menadione derivatives, particularly MSB. This enhanced stability is crucial for maintaining vitamin K potency in feed premixes and processed feeds, which are often subjected to harsh conditions such as high temperatures, pressure, and humidity.

Table 1: Comparative Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Vitamin Premixes

Storage Time (Months)Storage ConditionMNB Retention (%)MSB Retention (%)Reference
625°C / 60% RH5232[2]
640°C / 75% RHNot specifiedNot specified[2]
----
1Room Temperature93.184.2[2]
3Room Temperature82.371.1[2]

Table 2: Comparative Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) during Feed Processing

Feed ProcessConditionMNB Recovery (%)MSB Recovery (%)Reference
Extrusion100°C72.7464.67[3][4][5]
Extrusion135°C70.8866.54[3][4]
Pelleting60°C, Low L/D Ratio86.2175.49[3][4][5]
Pelleting80°C, High L/D Ratio75.50Not specified[3][4]

Experimental Protocol: Stability Study of Vitamin K in Feed Premix

This protocol outlines a typical experimental workflow for assessing the stability of different vitamin K sources in a feed premix.

Stability_Study_Workflow cluster_2 Experimental Workflow: Vitamin K Stability Study start Start: Prepare Vitamin Premixes storage Store Premixes under Controlled Conditions (e.g., 25°C/60% RH, 40°C/75% RH) start->storage sampling Collect Samples at Predetermined Time Points (e.g., 0, 1, 3, 6 months) storage->sampling extraction Extract Menadione from Premix Samples sampling->extraction quantification Quantify Menadione Concentration using HPLC or GC-FID extraction->quantification analysis Calculate Vitamin K Retention (%) quantification->analysis end End: Compare Stability of Different Vitamin K Sources analysis->end

Caption: A typical workflow for conducting a stability study of vitamin K in feed premixes.

Bioavailability and Efficacy

The bioavailability of a vitamin K source refers to the proportion of the ingested nutrient that is absorbed and utilized by the body. Efficacy is the ability of the vitamin to produce a desired biological effect. For vitamin K, a key measure of efficacy is its ability to support the synthesis of functional clotting factors, which can be assessed by measuring prothrombin time.

Table 3: Bioavailability of this compound (MNB) in Chicks (Prothrombin Time)

Menadione Dose (µg/kg diet)Prothrombin Time (seconds)Reference
0>60[6]
100~45[6]
200~35[6]
400~25[6]

Note: Prothrombin time decreases as vitamin K status improves.

Experimental Protocol: In Vivo Bioavailability Study in Chicks

This protocol describes a common method for assessing the bioavailability of vitamin K sources in a chick model.

Bioavailability_Study_Workflow cluster_3 Experimental Workflow: Vitamin K Bioavailability Study in Chicks start Start: Raise Day-Old Chicks on a Vitamin K-Deficient Diet grouping Divide Chicks into Treatment Groups start->grouping feeding Feed Diets Supplemented with Graded Levels of Different Vitamin K Sources (e.g., MNB, MSB) grouping->feeding blood_collection Collect Blood Samples at the End of the Feeding Period feeding->blood_collection prothrombin_time Measure Prothrombin Time of Plasma Samples blood_collection->prothrombin_time analysis Analyze Dose-Response Relationship prothrombin_time->analysis end End: Compare Bioavailability of Different Vitamin K Sources analysis->end

Caption: Workflow for an in vivo bioavailability study of vitamin K in chicks.

Analytical Methodologies

Accurate quantification of menadione from MNB in various matrices is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Experimental Protocol: HPLC Quantification of Menadione in Feed Premix

This protocol provides a general procedure for the determination of menadione in feed premixes.

  • Sample Preparation and Extraction:

    • Weigh a known amount of the feed premix.

    • Extract the menadione using a suitable solvent system. This often involves an initial aqueous extraction followed by a liquid-liquid extraction into an organic solvent like n-hexane after conversion of the bisulfite adduct to menadione. The conversion is typically achieved by adjusting the pH to an alkaline condition.[7]

  • HPLC Analysis:

    • Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a buffer. The exact composition may need to be optimized. A typical mobile phase could be methanol:water (90:10, v/v).[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 254 nm or fluorescence detection after post-column reduction for enhanced sensitivity.

    • Quantification: Create a standard curve using known concentrations of menadione. Calculate the concentration of menadione in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a highly stable and bioavailable source of vitamin K3, offering significant advantages over less stable forms like menadione sodium bisulfite. Its dual contribution of both vitamin K and niacin activity makes it a valuable compound in various applications, particularly in the animal feed industry. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the potential of MNB. The superior stability of MNB ensures consistent potency and efficacy, making it a reliable choice for ensuring adequate vitamin K status.

References

Menadione Nicotinamide Bisulfite (MNB) and its Role in Bone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stable compound that serves as a source of vitamin K3 (menadione) activity.[1][2] It is an adduct of menadione bisulfite and nicotinamide (vitamin B3), a formulation that enhances the stability of the otherwise unstable menadione molecule.[1][2][3] While widely utilized in animal nutrition as a cost-effective and stable source of vitamin K, its implications for bone metabolism are of significant interest to the scientific community.[1][4][5]

This technical guide provides an in-depth exploration of the mechanisms through which MNB influences bone health. It details the compound's role as a precursor to bioactive menaquinone-4 (MK-4), its impact on key bone cells—osteoblasts and osteoclasts—and the underlying signaling pathways.[6][7] Furthermore, this document consolidates quantitative data from relevant studies, outlines key experimental protocols, and visualizes the complex biological processes involved. The dual nature of MNB, providing both a vitamin K source and nicotinamide, presents a unique area of study for bone therapeutics and nutritional science.[3][8]

Core Mechanism: Vitamin K-Dependent Carboxylation in Bone

The primary role of vitamin K in bone metabolism is to act as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[7] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on several bone-related proteins, known as vitamin K-dependent proteins (VKDPs).[7][9][10]

Osteocalcin: The Key VKDP in Bone The most well-characterized VKDP in bone is osteocalcin, a protein synthesized by osteoblasts.[7][11] The carboxylation of osteocalcin is critical for its function:

  • Carboxylated Osteocalcin (cOC or Gla-OC): The Gla residues on carboxylated osteocalcin give the protein a high affinity for calcium ions. This allows cOC to bind to the hydroxyapatite mineral matrix of bone, playing a crucial role in bone mineralization and maturation.[7][12][13]

  • Undercarboxylated Osteocalcin (ucOC or Glu-OC): In a state of vitamin K deficiency, osteocalcin is not fully carboxylated. This undercarboxylated form has a reduced ability to bind calcium and is largely released into circulation.[13] Elevated serum levels of ucOC are considered a sensitive biomarker for poor vitamin K status and have been associated with lower bone mineral density and an increased risk of fractures.[11][14]

Menadione (vitamin K3) from MNB is converted in vivo to menaquinone-4 (MK-4), the active form of vitamin K2 that participates directly in the vitamin K cycle to enable this carboxylation process.[6][15][16]

G Figure 1: Vitamin K Cycle and Osteocalcin Carboxylation cluster_Cell Osteoblast cluster_VK_Cycle Vitamin K Cycle MNB Menadione Nicotinamide Bisulfite (MNB) MK4 Menaquinone-4 (MK-4) (Active Vitamin K2) MNB->MK4 In vivo conversion Glu_OC Osteocalcin (Glu-OC) (Inactive) MK4_hydro MK-4 Hydroquinone (Reduced) MK4->MK4_hydro Reduction GGCX γ-Glutamyl Carboxylase (GGCX) Gla_OC Carboxylated Osteocalcin (Gla-OC) (Active) GGCX->Gla_OC Adds CO₂ VKOR VKOR Glu_OC->GGCX BoneMatrix Bone Mineral Matrix (Hydroxyapatite) Gla_OC->BoneMatrix Binds Ca²⁺ Calcium Ca²⁺ Calcium->Gla_OC MK4_hydro->GGCX MK4_epox MK-4 Epoxide MK4_hydro->MK4_epox Carboxylation MK4_epox->MK4 Reduction

Caption: In vivo conversion of MNB to MK-4 and its role in the carboxylation of osteocalcin.

Cellular Effects on Bone Homeostasis

The two components of MNB, menadione and nicotinamide, exert distinct but potentially complementary effects on the primary cells responsible for bone turnover: osteoblasts and osteoclasts.

Menadione (as Menaquinone-4)

Once converted to MK-4, menadione directly influences bone cell activity:

  • On Osteoblasts (Bone Formation): MK-4 has been shown to promote the proliferation and differentiation of osteoblasts.[17] It enhances the expression of key osteogenic genes and increases the production of bone anabolic markers like osteocalcin and alkaline phosphatase activity.[17] Furthermore, some studies suggest MK-4 can inhibit osteoblast apoptosis, thereby prolonging their bone-forming lifespan.[17]

  • On Osteoclasts (Bone Resorption): Vitamin K2 has an inhibitory effect on bone resorption.[17][18] It can suppress the formation of osteoclasts, potentially by interfering with the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, a critical pathway for osteoclastogenesis.[17][18]

Nicotinamide (Vitamin B3)

Nicotinamide (NAM) is not merely a stabilizing agent in the MNB complex; it is a bioactive molecule with its own positive effects on bone cells.

  • On Osteoblasts: Research has demonstrated that NAM enhances osteoblast differentiation.[8] The proposed mechanism involves the activation of the mitochondrial antioxidant defense system. NAM, a precursor to NAD+, increases mitochondrial biogenesis and boosts the expression of antioxidant enzymes through the SIRT3-FOXO3A signaling axis.[8] By mitigating oxidative stress, which can be detrimental to osteoblast function, NAM creates a more favorable environment for bone formation.[8] This suggests a potential synergistic effect where menadione supports matrix mineralization while nicotinamide protects the bone-forming cells.

G Figure 2: Cellular Effects of MNB Components on Bone Homeostasis cluster_Osteoblast Osteoblast Activity cluster_Osteoclast Osteoclast Activity MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (as MK-4) MNB->Menadione Nicotinamide Nicotinamide (NAM) MNB->Nicotinamide OB_Prolif ↑ Proliferation & Differentiation Menadione->OB_Prolif OB_Genes ↑ Osteogenic Gene Expression Menadione->OB_Genes OB_Apoptosis ↓ Apoptosis Menadione->OB_Apoptosis OC_Formation ↓ Osteoclast Formation (↓ RANKL Signaling) Menadione->OC_Formation OB_Antioxidant ↑ Antioxidant Defense (SIRT3-FOXO3A Axis) Nicotinamide->OB_Antioxidant BoneFormation ↑ BONE FORMATION OB_Prolif->BoneFormation OB_Genes->BoneFormation OB_Apoptosis->BoneFormation OB_Antioxidant->BoneFormation BoneResorption ↓ BONE RESORPTION OC_Formation->BoneResorption

Caption: Dual action of MNB's components on osteoblasts and osteoclasts.

Quantitative Data from Preclinical and Clinical Studies

While human trials specifically on MNB and bone health are limited, data from animal studies and trials using related vitamin K compounds provide valuable quantitative insights.

Table 1: In Vivo Studies of MNB Supplementation in Animal Models

SpeciesMNB Dosage (in diet)Study DurationKey Outcomes on Growth and Bone HealthReference
Coho Salmon (Oncorhynchus kisutch)0.16 (control) to 59.87 mg/kg12 weeksHighest weight gain observed at 14.93 and 20.51 mg/kg. All supplemented groups had higher weight gain than control.[6]
Gilthead Seabream (Sparus aurata)0.1 to 23.0 mg/kg70 daysConcluded that dietary levels >12 mg/kg were needed to improve growth and reduce the prevalence of skeletal disorders.[19]
Growing PigNot specified (compared to MSB)28 weeksMNB was found to be a good source of vitamin K and did not show adverse effects, even at high supplementation levels.[20]
Young Chicks0 to 400 µg/kg (menadione equivalent)Not specifiedProthrombin time (a marker of vitamin K status) decreased linearly with increased dosage, indicating high bioavailability.[21]

Table 2: Studies on Related Compounds (MK-4 and Nicotinamide)

CompoundSpeciesDosageStudy DurationKey Outcomes on Bone MetabolismReference
Menaquinone-4 (MK-4)Human (young males)0, 300, 600, 900, 1500 µ g/day 5 weeksSerum ucOC levels significantly decreased at dosages of ≥600 µ g/day , indicating improved vitamin K status for bone.[13]
Nicotinamide (NAm)Rat (diabetic model)200 mg/kg body weight (injection)2 weeksPartially normalized the amino acid content of bone collagen and restored circulatory vitamin C and B3 levels.[22]
MenadioneRat (osteoblast culture)200 µMIn vitroInduced oxidative stress and apoptosis in osteoblasts, suggesting high concentrations can be cytotoxic.[23]

Key Experimental Protocols

The following sections detail the methodologies used in key studies to evaluate the effects of MNB and its components on bone cells and tissues.

Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol is based on methodologies used to assess the effects of nicotinamide on osteoblast differentiation.[8]

  • Cell Line: MC3T3-E1 pre-osteoblastic cells.

  • Culture Conditions: Cells are cultivated in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic medium containing 10 mM β-glycerophosphate and 50 µg/mL ascorbic acid. The test compound (e.g., Nicotinamide at various concentrations, typically 1-10 µM) is added to this medium. The medium is replaced every two days.

  • Alkaline Phosphatase (ALP) Staining: After 7-10 days of differentiation, cells are fixed with 4% paraformaldehyde. ALP activity, an early marker of osteoblast differentiation, is visualized by staining with a solution containing NBT/BCIP (nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate).

  • Alizarin Red S (ARS) Staining: After 14-21 days, the formation of mineralized nodules, a late marker of differentiation, is assessed. Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2), which specifically stains calcium deposits.

  • Gene Expression Analysis (qRT-PCR): RNA is extracted from cells at various time points. The expression levels of key osteogenic marker genes (e.g., Runx2, Sp7, Bglap for osteocalcin, Alpl for ALP) are quantified using quantitative real-time PCR.

G Figure 3: Experimental Workflow for In Vitro Osteoblast Differentiation Start Seed MC3T3-E1 Pre-osteoblasts Induce Induce Differentiation (Osteogenic Medium + Test Compound) Start->Induce 24h Day7 Day 7-10: Early Markers Induce->Day7 Day14 Day 14-21: Late Markers Induce->Day14 ALP Fix & Perform Alkaline Phosphatase (ALP) Staining Day7->ALP qRT_PCR Extract RNA & Perform qRT-PCR for Osteogenic Genes (Runx2, Bglap) Day7->qRT_PCR ARS Fix & Perform Alizarin Red S (ARS) Staining for Mineralization Day14->ARS Analysis Quantify Staining & Analyze Gene Expression ALP->Analysis qRT_PCR->Analysis ARS->Analysis G Figure 4: Integrated MNB Signaling in Osteoblasts cluster_K Menadione Pathway cluster_B3 Nicotinamide Pathway MNB This compound (MNB) Menadione Menadione (→ MK-4) MNB->Menadione NAM Nicotinamide (NAM) MNB->NAM GGCX ↑ GGCX Activity Menadione->GGCX Carboxylation ↑ Osteocalcin Carboxylation GGCX->Carboxylation Mineralization Enhanced Bone Mineralization NAD ↑ NAD+ levels NAM->NAD SIRT3 ↑ SIRT3 Activation NAD->SIRT3 FOXO3A ↑ FOXO3A Activity SIRT3->FOXO3A Antioxidant ↑ Antioxidant Enzyme Expression FOXO3A->Antioxidant OB_Health Improved Osteoblast Health & Function BoneFormation OPTIMIZED BONE FORMATION Mineralization->BoneFormation OB_Health->BoneFormation

References

A Technical Guide to Menadione Nicotinamde Bisulfite (MNB) vs. Menadione Sodium Bisulfite (MSB): A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Key Vitamin K3 Analogues

This technical guide provides a comprehensive comparison of Menadione Nicotinamide Bisulfite (MNB) and Menadione Sodium Bisulfite (MSB), two prominent water-soluble derivatives of menadione (Vitamin K3). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their chemical properties, stability, bioavailability, toxicity, and the underlying experimental methodologies for their evaluation.

Core Chemical and Physical Differences

Menadione itself is a synthetic naphthoquinone, and its bisulfite adducts, MNB and MSB, were developed to enhance its solubility and stability. The fundamental difference lies in the cation bound to the menadione bisulfite molecule.

  • Menadione Sodium Bisulfite (MSB): This is the sodium salt of the 2-sulfonate of menadione. It is a well-established and widely used source of vitamin K activity.

  • This compound (MNB): This is a salt of nicotinamide and the 2-sulfonate of menadione. A key feature of MNB is its dual activity, providing both vitamin K and niacin (vitamin B3) activity, particularly in animal feed applications.

PropertyThis compound (MNB)Menadione Sodium Bisulfite (MSB)
Molecular Formula C₁₇H₁₆N₂O₆SC₁₁H₉NaO₅S
Molecular Weight 376.4 g/mol 276.24 g/mol
Appearance White or ivory-white crystalline powderWhite or yellowish crystalline powder
Solubility Slightly soluble in waterSoluble in water

Stability: A Critical Parameter

The stability of vitamin K3 derivatives is a crucial factor, especially in formulations and feed premixes where they are exposed to various environmental factors.

This compound (MNB) is generally considered to be more stable than Menadione Sodium Bisulfite (MSB). This enhanced stability is attributed to the presence of the nicotinamide moiety, which helps protect the menadione core from degradation.

A study comparing the storage stability of MNB and MSB in vitamin premixes under different temperature and humidity conditions provided the following quantitative data:

Storage ConditionCompoundRetention after 1 month (%)Retention after 2 months (%)Retention after 3 months (%)Retention after 6 months (%)
25 °C / 60% RH MNB86807352
MSB82665432
40 °C / 75% RH MNB-65 (micro-capsule)--
MSB-50 (micro-capsule)--

These results clearly indicate that MNB retains its potency for longer periods compared to MSB, especially under challenging storage conditions.[1] The encapsulation of these compounds in micro-capsules or micro-spheres can further enhance their stability.[1]

Bioavailability and Metabolic Fate

Both MNB and MSB serve as precursors to menadione, which is then converted in the body to the biologically active form, menaquinone-4 (MK-4). This conversion is a critical step for their vitamin K activity.

Signaling Pathway of Menadione to Menaquinone-4 (MK-4) Conversion

The conversion of menadione to MK-4 is a two-step enzymatic process primarily involving the enzymes NQO1 (NAD(P)H Quinone Dehydrogenase 1) and UBIAD1 (UbiA Prenyltransferase Domain-Containing Protein 1).

G Menadione Menadione (Vitamin K3) Menadiol Menadiol (Hydroquinone form) Menadione->Menadiol NQO1 (Reduction) MK4 Menaquinone-4 (MK-4) (Biologically Active) Menadiol->MK4 UBIAD1 (Prenylation) GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->Menadiol

Figure 1: Metabolic conversion of Menadione to Menaquinone-4.
Comparative Bioavailability

A study conducted in growing pigs compared the bioavailability of menadione from MNB and MSB. The results showed no statistically significant differences in the plasma concentrations of menadione, the area under the curve (AUC), or the maximum concentration (Cmax) between the two sources.[2] This suggests that, in this animal model, both forms are equally effective at delivering menadione into the bloodstream.

However, it is important to note that the superior stability of MNB may lead to a higher effective dose being delivered in practical applications, especially after prolonged storage or harsh processing conditions of feed or drug formulations.

Toxicological Profile

Both MNB and MSB are considered safe for use in animal feed at recommended levels. The acute toxicity of menadione and its derivatives is generally low.

CompoundSpeciesRouteLD50
MenadioneMouseOral0.5 g/kg
This compound (MNB)RatOral>5,000 mg/kg

The higher LD50 value for MNB suggests a lower acute toxicity compared to menadione itself.[2] Chronic toxicity studies in pigs with MNB at levels up to 2500 mg/kg of feed for 28 days showed no significant adverse effects on live weight, food intake, or gain/food ratio.[2]

Synthesis Overview

The synthesis of both MSB and MNB starts with menadione (2-methyl-1,4-naphthoquinone).

Synthesis of Menadione Sodium Bisulfite (MSB)

The synthesis of MSB is a straightforward addition reaction.

G Menadione Menadione (2-methyl-1,4-naphthoquinone) MSB Menadione Sodium Bisulfite (MSB) Menadione->MSB SodiumBisulfite Sodium Bisulfite (NaHSO3) SodiumBisulfite->MSB

Figure 2: Synthesis of Menadione Sodium Bisulfite (MSB).
Synthesis of this compound (MNB)

The synthesis of MNB is a two-step process, starting with the formation of MSB, which is then reacted with nicotinamide.

G cluster_0 Step 1: MSB Formation cluster_1 Step 2: MNB Formation Menadione Menadione MSB MSB (intermediate) Menadione->MSB SodiumBisulfite Sodium Bisulfite SodiumBisulfite->MSB MNB This compound (MNB) MSB->MNB Nicotinamide Nicotinamide Nicotinamide->MNB G start Prepare Premix with MNB or MSB storage Store at Controlled Conditions (T, RH) start->storage sampling Collect Samples at Time Intervals storage->sampling extraction Extract Vitamin K3 from Premix sampling->extraction hplc Quantify by HPLC extraction->hplc analysis Calculate % Retention hplc->analysis

References

The Advent of a Stable Vitamin K Analog: A Technical Guide to Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core scientific principles of menadione nicotinamide bisulfite (MNB), a pivotal synthetic analog of vitamin K3. Developed to overcome the inherent instability of earlier forms of vitamin K, MNB has become a cornerstone in animal nutrition and a subject of ongoing research. This document provides a comprehensive overview of its synthesis, mechanism of action, and the key experimental findings that have defined its application.

A Historical Perspective: The Quest for a Stable Vitamin K

The journey to this compound began with the discovery of vitamin K and its crucial role in blood coagulation. Early research identified menadione (vitamin K3) as a potent synthetic precursor to biologically active forms of vitamin K. However, menadione's utility was hampered by its poor stability, particularly in the presence of light, heat, and oxidative agents. This led to the development of water-soluble derivatives, most notably menadione sodium bisulfite (MSB).

While MSB offered improved solubility, it still exhibited significant degradation, especially when mixed with other ingredients in animal feed. The need for a more robust and stable form of vitamin K3 drove further innovation, culminating in the synthesis of this compound. By forming a complex with nicotinamide (vitamin B3), researchers created a compound with enhanced stability, ensuring reliable delivery of vitamin K activity in various applications.[1] This development was a significant step forward in animal nutrition, providing a consistent and effective means of preventing vitamin K deficiency.

Synthesis and Chemical Properties

This compound is synthesized through a two-step process. The initial step involves the reaction of 2-methyl-1,4-naphthoquinone (menadione) with sodium bisulfite to produce menadione sodium bisulfite (MSB).[2] Subsequently, MSB is reacted with nicotinamide to form the more stable this compound complex.[3]

Chemical Structure:

  • Menadione: 2-methyl-1,4-naphthoquinone

  • Nicotinamide: Pyridine-3-carboxamide

  • This compound: A complex of menadione, sodium bisulfite, and nicotinamide.

The resulting compound is a white or ivory-white crystalline powder that is slightly soluble in water. Its enhanced stability is attributed to the protective interaction between the menadione bisulfite moiety and the nicotinamide molecule.

Quantitative Data Summary

The efficacy and stability of this compound have been quantified in numerous studies. The following tables summarize key findings from comparative studies in various animal models.

ParameterThis compound (MNB)Menadione Sodium Bisulfite (MSB)Animal ModelReference
Bioavailability (Prothrombin Time) Equal potency in decreasing prothrombin timeEqual potency in decreasing prothrombin timeChicks[4]
Niacin Bioactivity (Weight Gain) No significant difference in promoting weight gain compared to pure nicotinamideNot ApplicableChicks[4]
Toxicity (Mortality at 1600 mg/kg body wt) 17%25% (as Menadione Dimethyl-pyrimidinol Bisulfite)Chicks[4]
Toxicity (Reduced Gain at 14-day feeding) 3000 mg/kg diet6000 mg/kg diet (as Menadione Dimethyl-pyrimidinol Bisulfite)Chicks[4]
ParameterDietary MNB Concentration (mg/kg)OutcomeAnimal ModelReference
Weight Gain 34.0 (predicted optimal)Improved weight gain compared to controlCoho Salmon[5][6][7]
Specific Growth Rate 43.5 (predicted optimal)Improved specific growth rate compared to controlCoho Salmon[5][6][7]
Liver Menaquinone-4 (MK-4) Concentration 38.54 (predicted optimal)Increased liver MK-4 concentrationCoho Salmon[5][6][7]
Total Antioxidant Capacity (T-AOC) 31.97 (predicted optimal)Enhanced total antioxidant capacityCoho Salmon[5][6][7]

Key Experimental Protocols

This section details the methodologies employed in pivotal studies that established the bioactivity and safety of this compound.

Bioavailability and Toxicity in Chicks (Oduho et al., 1993)
  • Objective: To assess the vitamin K and niacin activity and toxicity of this compound (MNB) in young chicks.

  • Experimental Animals: Young chicks.

  • Vitamin K Bioavailability Assay:

    • Diet: A vitamin K-deficient soybean concentrate basal diet was fed to the chicks.

    • Supplementation: Graded levels of menadione from either MNB or menadione dimethyl-pyrimidinol bisulfite (MPB) were added to the diet (0 to 400 µg/kg).

    • Endpoint: Prothrombin time was measured as a function of menadione intake. Blood samples were collected for analysis.

    • Statistical Analysis: Multiple linear regression slope-ratio calculations were used to compare the potency of the two menadione sources.

  • Niacin Bioavailability Assay:

    • Diet: A niacin-deficient diet based on corn, corn gluten meal, and vitamin-free casein was used.

    • Supplementation: Graded doses of nicotinamide (0 to 5 mg/kg) from either MNB or pure nicotinamide were added to the diet.

    • Endpoint: Weight gain was measured as a function of supplemental nicotinamide intake.

    • Statistical Analysis: Multiple linear regression analysis was performed to compare the slopes of the weight gain response curves.

  • Toxicity Trials:

    • Acute Toxicity: A single dose of MNB or MPB (up to 1600 mg/kg body weight) was administered via crop intubation. Weight gain and mortality were monitored for 14 days.

    • Chronic Toxicity: Diets containing high levels of menadione from MNB (up to 3000 mg/kg) or MPB (up to 6000 mg/kg) were fed for a 14-day period. Gain, feed intake, gain:feed ratio, and blood hemoglobin concentration were measured.[4]

Efficacy in Coho Salmon (Zhang et al., 2025)
  • Objective: To determine the effects of varying dietary concentrations of MNB on the growth performance, muscle composition, tissue menaquinone-4 (MK-4) concentration, and antioxidant capacity of Coho salmon alevins.

  • Experimental Animals: 2100 Coho salmon alevins.

  • Experimental Design: Alevins were randomly assigned to seven experimental groups (in triplicate) and fed diets with varying levels of MNB for 12 weeks.

  • Diets: Seven isonitrogenous and isocaloric diets were formulated with the following MNB concentrations: 0 (control), 5.25, 10.22, 14.93, 20.51, 40.09, and 59.87 mg/kg.

  • Data Collection:

    • Growth Performance: Weight gain, specific growth rate (SGR), and feed conversion ratio (FCR) were calculated.

    • Muscle Composition: Proximate analysis of muscle tissue was conducted.

    • MK-4 Concentration: Liver and whole-body MK-4 concentrations were determined using high-performance liquid chromatography (HPLC).

    • Antioxidant Capacity: Total antioxidant capacity (T-AOC), superoxide dismutase (SOD), and catalase (CAT) activities, and malondialdehyde (MDA) content in the liver were measured.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by Duncan's multiple range test. Quadratic regression analysis was used to determine the optimal dietary MNB concentration for various parameters.[5][6][7]

Signaling Pathways and Mechanism of Action

The biological activity of this compound is predicated on the release of menadione, which then serves as a precursor for the synthesis of the biologically active menaquinone-4 (MK-4). This conversion is a critical step in enabling its physiological functions.

Conversion of Menadione to Menaquinone-4 (MK-4)

Dietary menadione, released from MNB, is absorbed and transported to various tissues. In the endoplasmic reticulum, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadione.[8][9] This process involves the transfer of a geranylgeranyl pyrophosphate (GGPP) group to the menadione molecule, resulting in the formation of MK-4.[8]

G Conversion of Menadione to Menaquinone-4 (MK-4) cluster_absorption Intestinal Lumen cluster_cell Cell cluster_er Endoplasmic Reticulum MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (K3) MNB->Menadione Dissociation & Absorption UBIAD1 UBIAD1 (Prenyltransferase) Menadione->UBIAD1 MK4 Menaquinone-4 (MK-4) (Biologically Active) UBIAD1->MK4 Prenylation GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->UBIAD1

Caption: Conversion of Menadione to Menaquinone-4 (MK-4).

The Vitamin K Cycle and Gamma-Carboxylation

The primary function of vitamin K, including its active form MK-4, is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[10][11] This enzyme is responsible for the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins.[12] This carboxylation is essential for the biological activity of these proteins, particularly the blood coagulation factors (II, VII, IX, and X).[13]

The process is sustained by the vitamin K cycle, a series of enzymatic reactions that regenerate the active, reduced form of vitamin K (hydroquinone).

G The Vitamin K Cycle and Gamma-Carboxylation cluster_cycle Vitamin K Cycle cluster_carboxylation Carboxylation Reaction KH2 Vitamin K Hydroquinone (KH2) (Reduced/Active) GGCX Gamma-Glutamyl Carboxylase (GGCX) KH2->GGCX KO Vitamin K Epoxide (KO) (Oxidized) VKOR Vitamin K Epoxide Reductase (VKOR) KO->VKOR K Vitamin K Quinone K->KH2 Reduction GGCX->KO Oxidation Gla Gamma-Carboxyglutamate (Gla) (Active Protein) GGCX->Gla Carboxylation Glu Glutamate (Glu) (Inactive Protein) Glu->GGCX CO2 CO2 CO2->GGCX O2 O2 O2->GGCX VKOR->K

Caption: The Vitamin K Cycle and Gamma-Carboxylation.

Conclusion

This compound represents a significant advancement in the application of vitamin K in animal nutrition. Its enhanced stability and proven bioavailability have made it an indispensable feed additive for preventing hemorrhagic conditions and supporting overall animal health. The understanding of its metabolic conversion to the active MK-4 form and its central role in the vitamin K cycle continues to be an active area of research. This technical guide provides a foundational understanding for scientists and professionals engaged in the development and application of vitamin K analogs, highlighting the key discoveries and experimental evidence that underpin its use.

References

Menadione Nicotinamide Bisulfite: A Technical Guide to Solubility and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stabilized form of Vitamin K3 (menadione) complexed with nicotinamide (Vitamin B3). This complexation enhances the stability of menadione, making it a preferred source of vitamin K activity in various applications, particularly in animal nutrition.[1][2] Understanding the solubility and reactivity of MNB is critical for its effective formulation, storage, and biological action. This guide provides an in-depth analysis of these core properties, supported by experimental methodologies and pathway visualizations.

Solubility Profile

The solubility of this compound is a key parameter for its formulation and delivery. While often broadly categorized, its solubility in water is finite. There are conflicting reports in literature, with descriptions ranging from "soluble" to "practically insoluble".[3][4] Quantitative data provides a clearer picture. Information on its solubility in common organic solvents is less prevalent in publicly available literature.

Table 1: Solubility of this compound (MNB)

SolventTemperature (°C)Solubility
Water2019 g/L[4]
EthanolData Not Available-
MethanolData Not Available-
DMSOData Not Available-

Note: The solubility of the related compound, menadione sodium bisulfite, is reported as high in water, glycerol, and ethanol.[5] The parent compound, menadione, is slightly soluble in ethanol and soluble in chloroform.[6][7]

Reactivity and Stability

MNB's reactivity profile is largely defined by its stability under various conditions and its biological role as a vitamin K precursor.

Chemical Stability and Incompatibilities

MNB is recognized for its enhanced stability compared to other forms of menadione, such as menadione sodium bisulfite (MSB).[2][8] However, it is susceptible to degradation under certain conditions.

  • Incompatibilities : MNB is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

  • Conditions to Avoid : Exposure to heat, light, and moisture should be minimized to prevent degradation. It is also important to avoid generating dust, as fine particles dispersed in the air can be a potential explosion hazard.[9]

  • Hazardous Decomposition : When exposed to fire, MNB may decompose and produce irritating or toxic gases, including oxides of carbon, nitrogen, and sulfur.[9]

Biological Reactivity: The Vitamin K Cycle

The primary biological function of MNB is to provide menadione, which acts as a precursor to menaquinone-4 (MK-4), a form of vitamin K2.[6] This conversion is crucial for the activation of vitamin K-dependent proteins involved in blood coagulation and bone metabolism.[10][11] This activation occurs through the Vitamin K cycle, a critical biochemical pathway.

In this cycle, Vitamin K hydroquinone is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[12][13] GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (Gla).[10] This carboxylation is essential for the calcium-binding capacity and subsequent activation of these proteins. Concurrently, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, completing the cycle.[14]

Vitamin K Cycle cluster_0 Vitamin K Cycle VKH2 Vitamin K Hydroquinone VKO Vitamin K Epoxide VKH2->VKO GGCX Protein_Gla Protein-Gla (Active) VK Vitamin K Quinone VKO->VK VKOR VK->VKH2 VKOR / Reductases Protein_Glu Protein-Glu Protein_Glu->Protein_Gla CO2, O2 Forced Degradation Workflow cluster_stress Stress Conditions start Start: MNB Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation heat Thermal light Photolytic preparation Sample Preparation (Neutralization, Dilution) acid->preparation base->preparation oxidation->preparation heat->preparation light->preparation hplc HPLC Analysis preparation->hplc analysis Data Analysis (Peak Purity, Assay, Degradant Identification) hplc->analysis end End: Stability Profile analysis->end

References

Unveiling the Chemical and Biological Profile of Menadione Nicotinamide Bisulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stabilized form of Vitamin K3 (Menadione) complexed with nicotinamide (Vitamin B3). This technical guide provides an in-depth overview of the core chemical and biological properties of MNB, with a focus on its molecular characteristics, analytical quantification, and its critical role in the Vitamin K-dependent carboxylation pathway essential for blood coagulation. Detailed experimental workflows and quantitative data are presented to support research and development activities in the pharmaceutical and nutritional sciences.

Core Chemical and Physical Properties

This compound is a white or ivory white crystalline powder that is slightly soluble in water. Its chemical structure combines the bioactive menadione molecule with nicotinamide, enhancing its stability.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
Molecular Formula C17H16N2O6S[1][2]
Molecular Weight 376.4 g/mol [1]
Alternative Molecular Formula C11H10O5S·C6H6N2O[3]
Alternative Molecular Weight 376.38 g/mol [3]
CAS Number 73581-79-0[3]
Appearance White or ivory white crystalline powder[2]
Solubility Slightly soluble in water[2]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. First, Menadione (2-methyl-1,4-naphthoquinone) is reacted with sodium bisulfite to form Menadione Sodium Bisulfite (MSB). Subsequently, MSB is reacted with nicotinamide to yield the more stable this compound.

A representative synthesis workflow is outlined below. It is important to note that specific reaction conditions such as temperature, reaction time, and molar ratios of reactants can be optimized to improve yield and purity.[4][5]

G cluster_synthesis Synthesis Workflow 2-methyl-1,4-naphthoquinone 2-methyl-1,4-naphthoquinone Addition Reaction Addition Reaction 2-methyl-1,4-naphthoquinone->Addition Reaction Sodium Bisulfite Sodium Bisulfite Sodium Bisulfite->Addition Reaction Menadione Sodium Bisulfite (MSB) Menadione Sodium Bisulfite (MSB) Addition Reaction->Menadione Sodium Bisulfite (MSB) Complexation Reaction Complexation Reaction Menadione Sodium Bisulfite (MSB)->Complexation Reaction Nicotinamide Nicotinamide Nicotinamide->Complexation Reaction This compound (MNB) This compound (MNB) Complexation Reaction->this compound (MNB) Purification Purification This compound (MNB)->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Role: The Vitamin K Cycle and γ-Carboxylation

Menadione, the active component of MNB, serves as a precursor to Vitamin K2 (menaquinone-4) in vivo. Its primary biological function is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, known as Vitamin K-dependent proteins (VKDPs).

This carboxylation is crucial for the biological activity of these proteins, particularly the blood coagulation factors synthesized in the liver, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[6][7][8][9][10] The Gla residues act as calcium-binding sites, which are essential for the conformation of these proteins and their ability to bind to phospholipid membranes at the site of injury, thereby initiating the coagulation cascade.

The Vitamin K cycle is a critical metabolic pathway that regenerates the active, reduced form of Vitamin K (hydroquinone), which is required by GGCX.

G cluster_vk_cycle Vitamin K Cycle and γ-Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) Reduction GGCX γ-Glutamyl Carboxylase (GGCX) Vitamin K Hydroquinone (KH2)->GGCX Vitamin K Epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKORC1) Vitamin K Epoxide->VKOR Reduction VKOR->Vitamin K (Quinone) GGCX->Vitamin K Epoxide Carboxylated Protein (Gla) Carboxylated Protein (Gla) GGCX->Carboxylated Protein (Gla) Protein Precursor (Glu) Protein Precursor (Glu) Protein Precursor (Glu)->GGCX O2 O2 O2->GGCX CO2 CO2 CO2->GGCX

Caption: The Vitamin K cycle illustrating the role of Menadione in the γ-carboxylation of blood clotting factors.

Experimental Protocols and Methodologies

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of MNB in matrices such as animal feed involves its conversion to menadione followed by HPLC analysis.

Principle: The MNB is extracted from the sample, and the bisulfite adduct is cleaved to release free menadione. The menadione is then separated by reversed-phase HPLC and detected by UV or fluorescence spectrophotometry.

Experimental Workflow:

G cluster_hplc HPLC Quantification Workflow Sample Preparation Sample Preparation Extraction of MNB Extraction of MNB Sample Preparation->Extraction of MNB Conversion to Menadione Conversion to Menadione Extraction of MNB->Conversion to Menadione Liquid-Liquid Extraction Liquid-Liquid Extraction Conversion to Menadione->Liquid-Liquid Extraction HPLC Separation HPLC Separation Liquid-Liquid Extraction->HPLC Separation UV/Fluorescence Detection UV/Fluorescence Detection HPLC Separation->UV/Fluorescence Detection Quantification Quantification UV/Fluorescence Detection->Quantification

Caption: A typical workflow for the quantification of this compound using HPLC.

Detailed Steps:

  • Sample Extraction: A known weight of the sample is extracted with an appropriate solvent, often an aqueous solution, to solubilize the MNB.[11]

  • Conversion to Menadione: The extract is treated to convert the MNB to menadione. This can be achieved by adjusting the pH.[12]

  • Menadione Extraction: The liberated menadione is then extracted into an organic solvent immiscible with water, such as n-hexane.[12]

  • HPLC Analysis: The organic extract is injected into an HPLC system.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is used for elution.

    • Detection: Menadione can be detected by its UV absorbance (around 254-270 nm) or, for higher sensitivity, by fluorescence detection after post-column reduction.[11]

  • Quantification: The concentration of menadione is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a menadione standard.

Chick Bioassay for Vitamin K Activity

The biological activity of Vitamin K compounds, including MNB, is often determined using a chick bioassay.

Principle: Day-old chicks are fed a Vitamin K-deficient diet to induce a state of hypoprothrombinemia (impaired blood clotting). The test compound is then administered, and the restoration of normal blood clotting time is measured. Prothrombin time is a common endpoint.

Experimental Protocol Outline:

  • Animal Model: Day-old chicks are used as they have a high requirement for Vitamin K and rapidly develop deficiency symptoms.

  • Depletion Period: Chicks are fed a Vitamin K-deficient basal diet for a period (e.g., 7-14 days) to deplete their Vitamin K reserves.

  • Supplementation: Graded levels of the test compound (MNB) and a standard Vitamin K source are added to the basal diet and fed to different groups of chicks.

  • Blood Collection: After a specified supplementation period, blood samples are collected from the chicks.

  • Prothrombin Time Measurement: The prothrombin time of the plasma is determined. This is the time it takes for a clot to form after the addition of thromboplastin and calcium.

  • Data Analysis: A dose-response curve is generated by plotting prothrombin time against the logarithm of the Vitamin K dose. The relative biopotency of the test compound is calculated by comparing its dose-response curve to that of the standard.

Conclusion

This compound is a chemically well-defined and stable source of Vitamin K3 activity. Its role in the vital Vitamin K-dependent carboxylation of coagulation factors is well-established. The analytical methods and bioassays described provide robust means for its quantification and the assessment of its biological efficacy. This technical guide serves as a foundational resource for professionals engaged in the research, development, and application of this important compound.

References

Menadione Nicotinamide Bisulfite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Synthetic Vitamin K and Niacin Source for Animal Nutrition

Menadione Nicotinamide Bisulfite (MNB) is a chemically synthesized compound that serves as a stable and bioavailable source of both vitamin K3 (menadione) and vitamin B3 (niacin) in animal feed. This guide provides a comprehensive technical overview of MNB, including its chemical properties, mechanism of action, efficacy, and safety, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Chemical Properties and Stability

This compound is an organic salt that combines menadione and nicotinamide.[1][2] This formulation enhances the stability of menadione, which is known to be the most unstable vitamin in premixes.[3] MNB has demonstrated superior stability compared to Menadione Sodium Bisulfite (MSB), another common source of vitamin K3, particularly during feed processing techniques like extrusion and pelleting.[4]

Table 1: Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Swine Feed Processing [5]

Processing MethodTemperatureMNB Recovery (%)MSB Recovery (%)
Extrusion100 °C72.7464.67
Extrusion135 °C70.8866.54
Pelleting-86.2175.49

Mechanism of Action: The Vitamin K Cycle and Beyond

The biological activity of MNB stems from its two components: menadione and nicotinamide.

Vitamin K Activity: Gamma-Glutamyl Carboxylation

Upon ingestion, menadione from MNB is converted to the biologically active form, menaquinone-4 (MK-4).[6][7] This conversion is catalyzed by the enzyme UBIAD1, which is present in the endoplasmic reticulum of various tissues.[1][8][9] UBIAD1 facilitates the prenylation of menadione, attaching a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to form MK-4.[8]

MK-4 is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[10][11][12] GGCX catalyzes the post-translational modification of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to gamma-carboxyglutamate (Gla) residues.[10][12][13] This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium and interact with phospholipids on cell membranes.[12]

The primary VKDPs are involved in:

  • Blood Coagulation: Factors II (prothrombin), VII, IX, and X are essential for the coagulation cascade, and their activation is dependent on gamma-carboxylation.[14]

  • Bone Metabolism: Osteocalcin, a protein involved in bone mineralization, is a VKDP.[14]

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 γ-Carboxylation Menadione (from MNB) Menadione (from MNB) MK-4 (Menaquinone-4) MK-4 (Menaquinone-4) Menadione (from MNB)->MK-4 (Menaquinone-4) UBIAD1, GGPP MK-4 Hydroquinone MK-4 Hydroquinone MK-4 (Menaquinone-4)->MK-4 Hydroquinone VKOR MK-4 Epoxide MK-4 Epoxide MK-4 Hydroquinone->MK-4 Epoxide GGCX (Glu -> Gla) Protein-bound Glu Protein-bound Glu MK-4 Epoxide->MK-4 (Menaquinone-4) VKOR GGCX GGCX VKOR VKOR UBIAD1 UBIAD1 GGPP GGPP Protein-bound Gla Protein-bound Gla Protein-bound Glu->Protein-bound Gla GGCX, CO2, O2

Diagram 1: The Vitamin K cycle and gamma-carboxylation pathway.

Niacin Activity

Nicotinamide, the other component of MNB, is a form of vitamin B3. It is a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic reactions, including energy production, DNA repair, and cell signaling.

Efficacy in Animal Nutrition

Studies have demonstrated the efficacy of MNB as a source of both vitamin K and niacin in various animal species.

Bioavailability in Chicks

A study in young chicks fed a vitamin K-deficient diet showed that MNB is a bioactive source of menadione. The prothrombin time, a measure of blood clotting ability, decreased linearly as the dose of menadione from MNB increased.[15] The study also confirmed the bioavailability of niacin from MNB, with weight gain increasing linearly as a function of nicotinamide intake.[15]

Table 2: Efficacy of this compound (MNB) in Chicks [15]

ParameterDietary SupplementObservation
Vitamin K ActivityGraded levels of menadione from MNBLinear decrease in prothrombin time with increasing dose.
Niacin BioactivityGraded doses of nicotinamide from MNBLinear increase in weight gain with increasing dose.
Bioavailability and Tolerance in Pigs

In growing pigs, MNB was found to be a good source of both vitamin K and niacin.[2] A bioavailability trial showed no significant differences in plasma concentrations of menadione and nicotinamide when administered as MNB compared to equivalent amounts of MSB and free nicotinamide.[2] A tolerance study evaluated the effects of graded amounts of MNB in the diet for 28 days.

Table 3: Tolerance of this compound (MNB) in Growing Pigs [2]

MNB in Diet (mg/kg)Live WeightFood IntakeGain/Food RatioPlasma AST & ALT
100No significant differenceNo significant differenceNo significant differenceNo significant difference
500No significant differenceNo significant differenceNo significant differenceSignificant increase
2500No significant differenceNo significant differenceNo significant differenceSignificant increase

*AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.

Safety and Toxicology

MNB is considered safe for all animal species at practical use levels in feed.[14] Acute toxicity is reached at levels exceeding the requirements by a factor of at least 1,000.[14] However, as with many feed additives, handling precautions should be taken as it can be an irritant to the skin and eyes.[14]

Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this guide.

Chick Bioavailability Study for Vitamin K and Niacin Activity
  • Objective: To assess the bioavailability of menadione and niacin from MNB in young chicks.

  • Experimental Animals: Young chicks.

  • Vitamin K Bioassay:

    • Diet: A vitamin K-deficient soybean concentrate basal diet.[15][16][17]

    • Treatments: Graded levels of menadione from MNB were added to the basal diet.

    • Endpoint: Prothrombin time was measured as a function of menadione intake.

  • Niacin Bioassay:

    • Diet: A niacin-deficient diet based on corn, corn gluten meal, and vitamin-free casein.

    • Treatments: Graded doses of nicotinamide from MNB or pure nicotinamide were added to the basal diet.

    • Endpoint: Weight gain was measured as a function of supplemental nicotinamide intake.

Chick_Bioassay_Workflow cluster_K Vitamin K Bioassay cluster_Niacin Niacin Bioassay K_Diet Vitamin K-Deficient Basal Diet K_Treatments Supplement with Graded Levels of Menadione from MNB K_Diet->K_Treatments K_Measurement Measure Prothrombin Time K_Treatments->K_Measurement N_Diet Niacin-Deficient Basal Diet N_Treatments Supplement with Graded Doses of Nicotinamide from MNB N_Diet->N_Treatments N_Measurement Measure Weight Gain N_Treatments->N_Measurement

Diagram 2: Experimental workflow for chick bioavailability assays.

Pig Bioavailability and Tolerance Study
  • Objective: To evaluate the bioavailability of menadione and nicotinamide from MNB and to determine the tolerance level in growing pigs.

  • Experimental Animals: Growing pigs.

  • Bioavailability Trial:

    • Treatments: Pigs were given feed containing either MNB or equivalent amounts of MSB and free nicotinamide.

    • Sample Collection: Blood samples were drawn at set times after feeding.

    • Analysis: Plasma concentrations of menadione and nicotinamide were determined.

  • Tolerance Trial:

    • Treatments: Pigs were fed diets containing graded amounts of MNB (100, 500, 2500 mg/kg) for 28 days.

    • Parameters Measured: Live weight, food intake, gain/food ratio, hemoglobin, bilirubin, and plasma aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities.[2]

    • Analysis: AST and ALT levels can be determined using spectrophotometric methods with an automated analyzer.[18][19][20]

Stability Study in Feed Processing
  • Objective: To determine the stability of MNB compared to MSB during extrusion and pelleting of swine feed.

  • Experimental Design:

    • Extrusion: Swine diets containing either MNB or MSB were extruded at different temperatures (e.g., 100 °C and 135 °C).[4][5]

    • Pelleting: Swine diets containing either MNB or MSB were pelleted under different conditions.[4][5]

  • Sample Analysis: The recovery of vitamin K3 was determined in the processed feed samples using analytical methods such as High-Performance Liquid Chromatography (HPLC).[21][22][23][24][25][26]

Stability_Study_Workflow Start Prepare Swine Diets with MNB or MSB Extrusion Extrusion at 100°C and 135°C Start->Extrusion Pelleting Pelleting Start->Pelleting Analysis Analyze Vitamin K3 Recovery (HPLC) Extrusion->Analysis Pelleting->Analysis End Compare Stability Analysis->End

Diagram 3: Experimental workflow for stability testing in feed.

Conclusion

This compound is a valuable feed additive that provides a stable and bioavailable source of both vitamin K and niacin for a variety of animal species. Its enhanced stability during feed processing makes it a reliable choice for ensuring adequate levels of these essential nutrients in animal diets. The well-understood mechanisms of action for both menadione and nicotinamide provide a solid foundation for its use in animal nutrition and for further research into its applications. The experimental data consistently demonstrates its efficacy and safety at recommended inclusion levels.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of Menadione Nicotinamide Bisulfite (MNB). The methodologies outlined are based on established and validated methods for the closely related compound, Menadione Sodium Bisulfite (MSB), and are intended to serve as a comprehensive starting point for the quantitative analysis of MNB in various sample matrices.

Introduction

This compound is a synthetic, water-soluble derivative of menadione (Vitamin K3). It serves as a stabilized form of Vitamin K3, crucial for various biological functions and widely used in the pharmaceutical and animal feed industries. Accurate and reliable quantification of MNB is essential for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose.

This application note details two primary HPLC approaches for the analysis of MNB: a direct analysis method using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), and an indirect method involving the conversion of MNB to menadione prior to analysis.

Analytical Methods and Chromatographic Conditions

Several HPLC methods have been successfully employed for the analysis of menadione and its bisulfite adducts. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Direct Analysis of this compound

This approach quantifies the intact MNB molecule. Due to its polar nature, reversed-phase chromatography with specific mobile phases or HILIC can be employed.

Method 1: Reversed-Phase HPLC

ParameterCondition
Column C8 or C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with Methanol:Water (60:40, v/v)[1][2]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 230 nm[1][2]
Column Temperature 30 °C[1]
Injection Volume 20 µL

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly suitable for the polar MNB, offering enhanced retention.[3]

ParameterCondition
Column ZIC-HILIC, 250 mm x 4.6 mm, 5 µm[3]
Mobile Phase Isocratic elution with 200mM Ammonium Acetate:Acetonitrile (20:80, v/v), pH 5.7[3]
Flow Rate Not specified, typically 0.5 - 1.5 mL/min
Detection Photodiode Array (PDA) Detector[3]
Column Temperature 25 °C[3]
Injection Volume Not specified, typically 10 - 20 µL
Indirect Analysis via Conversion to Menadione

This method involves the conversion of MNB to the less polar menadione, which can then be readily analyzed by conventional reversed-phase HPLC. The conversion is typically achieved by pH adjustment.[1][4]

ParameterCondition
Column C8 or C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Methanol and Water. A typical gradient starts at 90% methanol, increasing to 100% over a short period.[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 330 nm[1]
Column Temperature 30 °C[1]
Injection Volume 20 µL

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase or a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.5 - 20 µg/mL).[1][2]

Sample Preparation (for drug product):

  • For a liquid formulation, accurately transfer a known volume of the sample into a volumetric flask.

  • For a solid formulation, accurately weigh a portion of the powdered sample into a volumetric flask.

  • Add a suitable solvent (e.g., 0.01 M HCl, followed by sonication) to dissolve the sample.[1][4]

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

For Indirect Analysis (Conversion to Menadione):

  • To an aliquot of the prepared sample or standard solution, add a sodium carbonate solution (e.g., 10.6% w/v) to raise the pH above 11.[1][4]

  • This converts the water-soluble MNB to the water-insoluble menadione.

  • Extract the menadione into an organic solvent such as n-hexane.[1][4]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity and resolution from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.

Summary of Reported Validation Data for MSB Analysis:

ParameterValue
Linearity Range 0.5 - 20 µg/mL[1][2]
LOD (Direct MSB) 0.005 µg/mL[1][2]
LOQ (Direct MSB) Not explicitly stated, but derivable from LOD.
Recovery 94.8% - 98.2%[1]

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh MNB Reference Standard prep_start->weigh_std weigh_sample Weigh/Measure Sample prep_start->weigh_sample dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std inject_std Inject Standards dilute_std->inject_std dissolve_sample Dissolve/Extract Sample weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Samples filter_sample->inject_sample run_hplc Chromatographic Separation inject_std->run_hplc inject_sample->run_hplc detect UV/PDA Detection run_hplc->detect gen_cal_curve Generate Calibration Curve detect->gen_cal_curve integrate_peaks Integrate Peak Areas detect->integrate_peaks quantify Quantify MNB in Sample gen_cal_curve->quantify integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for HPLC Analysis of MNB.

Logical Relationship for Method Selection

The choice between direct and indirect analysis depends on several factors.

Method_Selection start Analyze MNB check_polarity Is direct analysis of polar MNB problematic? start->check_polarity direct_analysis Direct HPLC Analysis (Reversed-Phase or HILIC) check_polarity->direct_analysis No indirect_analysis Indirect HPLC Analysis check_polarity->indirect_analysis Yes end_analysis Quantification direct_analysis->end_analysis convert Convert MNB to Menadione (pH adjustment) indirect_analysis->convert convert->end_analysis

Caption: Decision tree for MNB HPLC method selection.

References

Application Notes and Protocols for the Quantification of Menadione Nicotinamide Bisulfite in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Nicotinamide Bisulfite (MNB), a synthetic and stable form of Vitamin K3, is a crucial nutritional supplement in the animal feed industry. It serves as a source of both vitamin K and niacin activity.[1][2] Accurate quantification of MNB in animal feed is paramount to ensure proper animal nutrition and health, as deficiencies can lead to adverse health effects, while excessive amounts can be toxic.[3] This document provides detailed application notes and protocols for the reliable quantification of MNB in various animal feed matrices. The primary analytical method detailed is High-Performance Liquid Chromatography (HPLC), a widely accepted and robust technique for this application.

This compound is recognized for its superior stability during feed processing compared to other forms of vitamin K3, such as Menadione Sodium Bisulfite (MSB).[4][5][6] However, processing conditions like high temperatures during pelleting and extrusion can still impact its concentration.[4][5] Therefore, accurate analytical methods are essential for quality control and to verify the nutritional content of the final feed product.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the determination of MNB in animal feed due to its specificity, sensitivity, and accuracy. The general procedure involves the extraction of MNB from the feed matrix, its conversion to menadione, and subsequent quantification by HPLC with UV or fluorescence detection.[7][8][9][10]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a common and effective method for MNB quantification.

1. Sample Preparation and Extraction:

  • Objective: To extract this compound from the complex feed matrix and convert it to menadione for analysis.

  • Procedure:

    • Obtain a representative sample of the animal feed and grind it to a fine powder to ensure homogeneity.[3]

    • Weigh 5 grams of the ground feed sample into a 100 mL amber flask.[11]

    • Add 50 mL of a suitable extraction solvent. A common approach is to use aqueous methanol or chloroform.[8][12] For this protocol, we will use a mixture of methanol and water.

    • To facilitate the conversion of MNB to menadione, add a weak base, such as a sodium carbonate solution.[8][12]

    • The mixture is then vigorously agitated. An ultrasonic bath at 40-50°C for 20-30 minutes can be effective.[11]

    • After extraction and conversion, the mixture is centrifuged to separate the solid particles.

    • The supernatant is then filtered through a 0.45 µm filter before injection into the HPLC system.[12]

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40, v/v) is often employed for the analysis of the converted menadione.[13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection Wavelength: The UV detector should be set to 251 nm or 265 nm for the detection of menadione.[7][11][12]

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of menadione of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extract into the HPLC system.

  • The concentration of menadione in the sample is determined by comparing its peak area to the calibration curve.

  • The final concentration of MNB in the animal feed is calculated back from the menadione concentration, taking into account the molecular weights and any dilution factors.

Alternative Method: Normal-Phase HPLC

Normal-phase liquid chromatography can also be utilized for the determination of menadione in animal feeds.[7][14] This method involves a different stationary phase and mobile phase composition but follows a similar principle of extraction and quantification.

Data Presentation

The following tables summarize quantitative data regarding the stability and analysis of this compound in animal feed.

Table 1: Recovery of this compound (MNB) after Feed Processing

Feed Processing MethodProcessing Temperature (°C)MNB Recovery (%)Reference
Extrusion10072.74[5]
Extrusion135-[5]
Pelleting-86.21[4][5]

Note: The recovery of MNB is consistently higher than that of Menadione Sodium Bisulfite (MSB) under similar processing conditions.[4][5]

Table 2: Performance Characteristics of an HPLC Method for Menadione Quantification

ParameterValueReference
Limit of Detection (LOD)1.2 mg/kg[14][15]
Limit of Quantification (LOQ)3.8 mg/kg[14][15]
Recovery Rate (RRec)97.9 - 99.2%[15]
Relative Standard Deviation of Repeatability (RSDr)2.9 - 6.8%[14]

Visualizations

Diagram 1: Experimental Workflow for MNB Quantification in Animal Feed

G A 1. Sample Collection & Grinding B 2. Weighing of Feed Sample A->B C 3. Extraction with Solvent & Base B->C D 4. Conversion of MNB to Menadione C->D E 5. Centrifugation & Filtration D->E F 6. HPLC Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Workflow for MNB analysis.

Diagram 2: Logical Relationship of MNB Analysis Components

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Feed Animal Feed Sample Extraction Solvent Extraction Feed->Extraction Conversion Chemical Conversion Extraction->Conversion HPLC HPLC System Conversion->HPLC Filtered Extract Detector UV/Fluorescence Detector HPLC->Detector Calibration Calibration Curve Detector->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Application Notes and Protocols: In Vitro Applications of Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menadione Nicotinamide Bisulfite (MNB) is a stable, water-soluble derivative of Menadione, also known as Vitamin K3.[1] In aqueous solutions for in vitro applications, it releases the bioactive menadione molecule.[2] Menadione is a synthetic naphthoquinone that has garnered significant interest for its potent anticancer activities.[3][4][5] Its primary mechanism of action involves redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress and subsequent induction of programmed cell death (apoptosis) and other forms of cell death in cancer cells.[6][7][8][9]

These application notes provide an overview of the key in vitro uses of MNB, focusing on its application as an anticancer agent. Detailed protocols for assessing its cytotoxicity, ability to induce apoptosis, and generation of ROS are provided, along with visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: Cytotoxicity of Menadione

The cytotoxic efficacy of menadione is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%. The IC50 values for menadione vary across different cancer cell lines and incubation times.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
H4IIERat Hepatocellular Carcinoma25 µM24 h[3]
Hep3BHuman Hepatoma10 µM72 h[3]
Hep3BHuman Hepatoma8 µM18 h[3]
HepG2Human Hepatoblastoma13.7 µMNot Specified[3]
Leukemia (Multidrug-Resistant)Leukemia13.5 ± 3.6 µMNot Specified[4][5]
Leukemia (Parental)Leukemia18 ± 2.4 µMNot Specified[4][5]
A549Non-small Cell Lung Cancer16 µM48 h[10]
AR4-2JRat Pancreatic Acinar Cells1-20 µM (Inhibits Proliferation)Dose/Time-Dependent[11]
HT-29Colorectal Cancer3-8 µM (Optimal Range)24 h[12]

Mechanism of Action & Signaling Pathways

Menadione's primary mechanism involves its ability to undergo redox cycling within the cell. This process generates superoxide anions, a type of reactive oxygen species (ROS), which leads to a state of oxidative stress.[6][13] High levels of ROS can damage cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways.[3] One of the key pathways activated by menadione-induced oxidative stress is the mitochondrial apoptotic pathway, which is often dependent on the activation of Poly (ADP-ribose) polymerase-1 (PARP-1) following DNA damage.[3][6]

Menadione_Mechanism MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (Vitamin K3) MNB->Menadione Dissociation in medium Redox Intracellular Redox Cycling Menadione->Redox ROS Generation of Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) Redox->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death

Caption: General mechanism of Menadione-induced cytotoxicity.

Menadione can induce multiple forms of programmed cell death, including apoptosis, necroptosis, and autophagy.[12] The apoptotic cascade initiated by menadione often involves the mitochondria. Oxidative stress leads to DNA damage, which in turn activates PARP-1. This can trigger the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program.[3][6]

Apoptosis_Pathway cluster_0 Cellular Response to Menadione Menadione Menadione-Induced Oxidative Stress DNA_Damage DNA Damage Menadione->DNA_Damage PARP PARP-1 Activation DNA_Damage->PARP Mito Mitochondrial Dysfunction (Cytochrome c release) PARP->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of Menadione-induced apoptosis.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used to assess menadione's effect on hepatocellular carcinoma cells.[3]

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., H4IIE, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (MNB)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader (550-570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare fresh serial dilutions of MNB in complete culture medium to achieve desired final concentrations (e.g., 1, 10, 25, 50, 75, 100 µM).[3] Remove the old medium from the wells and add 100 µL of the MNB dilutions or control medium.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently by pipetting.

  • Measurement: Read the absorbance at 550 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the MNB concentration to determine the IC50 value.

Cytotoxicity_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with MNB (Serial Dilutions) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (550 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Experimental workflow for a standard cytotoxicity assay.

Protocol 2: Detection of Apoptosis by DAPI Staining

Principle: 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense and fragmented DAPI staining, which can be visualized by fluorescence microscopy. This method has been used to confirm apoptosis in cells treated with menadione.[3]

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • MNB solution

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to attach. Treat the cells with various concentrations of MNB (e.g., 25 µM and 50 µM) for the desired time (e.g., 24 hours).[3] Include an untreated control.

  • Fixation: Wash the cells twice with cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add DAPI solution to each coverslip and incubate for 5-10 minutes in the dark at room temperature.

  • Mounting and Visualization: Wash the coverslips again with PBS to remove excess DAPI. Mount the coverslips onto microscope slides with a drop of mounting medium. Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, bright, and often fragmented nuclei compared to the uniform, faint staining of normal nuclei.

Protocol 3: Measurement of Intracellular ROS Generation

Principle: Various fluorescent probes can be used to detect intracellular ROS. Dihydroethidium (DHE) and its mitochondria-targeted derivative, MitoSOX™ Red, are commonly used to detect superoxide.[14][15] Upon oxidation by ROS, these probes become highly fluorescent and can be detected by fluorescence microscopy or flow cytometry. Menadione is often used as a positive control to induce ROS generation in these assays.[15]

Materials:

  • Cells cultured in a suitable plate (e.g., 96-well black plate for fluorescence reading)

  • MNB solution

  • ROS detection probe (e.g., MitoSOX™ Red at 5 µM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells with pre-warmed HBSS. Add the ROS detection probe (e.g., 5 µM MitoSOX™ Red in HBSS) to the cells and incubate for 10-15 minutes at 37°C, protected from light.[15]

  • Washing: Remove the probe solution and wash the cells gently with warm HBSS to remove any unloaded dye.

  • Treatment: Add solutions of MNB at various concentrations to the wells. Include an untreated control (buffer only) and a positive control if needed.

  • Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~510/580 nm for MitoSOX™ Red).

  • Data Analysis: Plot the change in fluorescence intensity over time to determine the rate of ROS production for each condition. Compare the fluorescence levels of treated cells to the untreated control.

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction with Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Nicotinamide Bisulfite (MNB) is a water-soluble and more stable derivative of menadione (Vitamin K3). While extensively studied for its Vitamin K and niacin activities in animal nutrition, its application as a tool to induce mitochondrial dysfunction in a research setting is less direct but highly plausible.[1][2] MNB is an organic salt that combines menadione and nicotinamide.[2] In aqueous solutions, such as cell culture media, it is expected to dissociate, releasing menadione and nicotinamide. The menadione component is a well-established inducer of mitochondrial dysfunction through its redox cycling activity.[3][4]

This document provides detailed application notes and protocols for utilizing this compound to study mitochondrial dysfunction in vitro. The methodologies are primarily based on the extensive research conducted with menadione and its other water-soluble salt, menadione sodium bisulfite (MSB), which is often used interchangeably with menadione in experimental studies.[5][6] It is presumed that the menadione released from MNB will elicit similar cellular effects.

Mechanism of Action: Inducing Mitochondrial Dysfunction

Menadione induces mitochondrial dysfunction primarily through a process called redox cycling. This process generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[4][7] The key steps are as follows:

  • One-Electron Reduction: Menadione is reduced by mitochondrial enzymes, such as NADH-ubiquinone oxidoreductase (Complex I), to a semiquinone radical.[8]

  • ROS Generation: This unstable semiquinone radical reacts with molecular oxygen to produce superoxide anions (O₂⁻), a primary ROS. This regenerates menadione, allowing it to re-enter the cycle.[3]

  • Oxidative Stress: The excessive production of superoxide and other ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[4][8]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: The accumulation of ROS and subsequent Ca²⁺ dysregulation can trigger the opening of the mitochondrial permeability transition pore.[5]

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, causing a collapse of the mitochondrial membrane potential.[8][9]

  • ATP Depletion: A collapsed ΔΨm uncouples oxidative phosphorylation, leading to a rapid decrease in cellular ATP production.[8][10]

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases pro-apoptotic proteins like cytochrome c into the cytosol.[8]

  • Apoptosis Induction: Cytochrome c release activates the caspase cascade, leading to programmed cell death (apoptosis).[8]

Data Presentation: Quantitative Parameters for Menadione-Induced Mitochondrial Dysfunction

The following tables summarize quantitative data from studies using menadione or menadione sodium bisulfite to induce mitochondrial dysfunction in various cell types. These values can serve as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of Menadione/MSB for Inducing Mitochondrial Dysfunction

Cell TypeCompoundConcentration RangeObserved EffectsReference
Rat Hepatocellular Carcinoma (H4IIE)Menadione Sodium Bisulfite25 µM (IC₅₀)Cytotoxicity, PARP1 activation, apoptosis[6]
Bovine Lens Epithelial CellsMenadione Sodium Bisulfite50 - 1000 µMDecreased mitochondrial activity, optical degradation[5]
Human Corneal Endothelial CellsMenadione50 µMIncreased mitochondrial ROS, decreased ΔΨm, decreased ATP[8]
Jurkat T cellsMenadione> 25 µMCollapse of ΔΨm, ATP depletion[9]
CardiomyocytesMenadioneNot specifiedDecreased mitochondrial potential, cytochrome c release[4]

Table 2: Time-Dependent Effects of Menadione/MSB on Mitochondrial Function

Cell TypeCompound & ConcentrationIncubation TimeMeasured ParameterResultReference
Bovine LensMSB (600-1000 µM)24 hoursOptical FunctionSignificant decrease[5]
Bovine LensMSB (200 µM)48 hoursOptical FunctionDegradation observed[5]
Human Corneal Endothelial CellsMenadione (50 µM)1 hourMitochondrial ROSIncreased production[8]
Human Corneal Endothelial CellsMenadione (50 µM)2 hoursMitochondrial Membrane Potential (ΔΨm)Decrease observed[8]
Cancer and Normal CellsMenadione/Ascorbate48 hoursMitochondrial Membrane Potential (ΔΨm)Decreased in cancer cells[10]

Mandatory Visualizations

Menadione_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MNB Menadione Nicotinamide Bisulfite (MNB) Menadione_cyto Menadione MNB->Menadione_cyto Dissociation Nicotinamide Nicotinamide MNB->Nicotinamide Dissociation Menadione_mito Menadione Menadione_cyto->Menadione_mito NAD NAD+ Nicotinamide->NAD CytoC_cyto Cytochrome c Caspase9 Caspase-9 CytoC_cyto->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Semiquinone Semiquinone Radical Menadione_mito->Semiquinone 1e⁻ reduction ComplexI Complex I (NADH-ubiquinone oxidoreductase) ComplexI->Semiquinone Semiquinone->Menadione_mito Redox Cycling Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide + O₂ O2 O₂ OxidativeStress Oxidative Stress Superoxide->OxidativeStress mPTP mPTP Opening OxidativeStress->mPTP DeltaPsi ΔΨm Collapse mPTP->DeltaPsi CytoC_mito Cytochrome c mPTP->CytoC_mito Release ATP_depletion ATP Depletion DeltaPsi->ATP_depletion CytoC_mito->CytoC_cyto

Caption: Signaling pathway of menadione-induced mitochondrial dysfunction.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis CellCulture 1. Seed cells in appropriate plates Treatment 2. Treat cells with This compound (various concentrations and times) CellCulture->Treatment ROS_Assay ROS Production Assay (e.g., MitoSOX Red) Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1, TMRE) Treatment->MMP_Assay ATP_Assay Cellular ATP Level Assay (e.g., Luciferase-based) Treatment->ATP_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Viability_Assay DataCollection Measure fluorescence, luminescence, or absorbance ROS_Assay->DataCollection MMP_Assay->DataCollection ATP_Assay->DataCollection Viability_Assay->DataCollection Analysis Normalize to control, calculate IC₅₀ values, statistical analysis DataCollection->Analysis Conclusion Correlate mitochondrial dysfunction with cellular outcomes Analysis->Conclusion

References

Application Notes and Protocols for the Determination of Menadione Nicotinamide Bisulfite in Premixes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Menadione Nicotinamide Bisulfite (MNB) in premix formulations. The methodologies outlined are based on established analytical techniques to ensure accuracy, precision, and reliability of results.

Introduction

This compound (MNB), a synthetic, water-soluble derivative of menadione (Vitamin K3), is a crucial nutritional additive in animal feed premixes. It serves as a stable source of Vitamin K, essential for blood coagulation and bone metabolism.[1][2] Accurate quantification of MNB in premixes is vital to guarantee feed quality, animal health, and to meet regulatory standards.[3]

This application note details validated analytical methods for the determination of MNB, primarily focusing on High-Performance Liquid Chromatography (HPLC), which is a widely accepted and reliable technique.[4] An alternative method using Supercritical Fluid Chromatography (SFC) is also presented, offering benefits such as reduced analysis time and solvent consumption.[3]

Analytical Methods Overview

The determination of MNB in premixes typically involves a two-step process:

  • Extraction and Conversion: The water-soluble MNB is extracted from the premix matrix and converted to the organic-soluble menadione. This is commonly achieved by pH adjustment.[3][5]

  • Chromatographic Analysis: The resulting menadione is then separated and quantified using chromatographic techniques such as HPLC or SFC.[3][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of menadione. Both normal-phase and reversed-phase HPLC methods have been successfully employed.

  • Reversed-Phase HPLC (RP-HPLC): This is the more common approach, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase.[1][4]

  • Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase and a non-polar mobile phase and has also been validated for the analysis of menadione in premixes and feedingstuffs.[7]

Supercritical Fluid Chromatography (SFC)

SFC is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[3] This method offers faster analysis times and is more environmentally friendly due to reduced organic solvent usage.[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of menadione, the active moiety of MNB.

Table 1: HPLC Method Validation Parameters

ParameterHPLC-DAD (Direct MSB)HPLC-DAD (Converted to MN)RP-HPLC with Fluorescence Detection
Linearity Range 0.5–20 μg/mL[8][9]0.5–20 μg/mL[8][9]1 to 100 ng injected[5]
Limit of Detection (LOD) 0.005 μg/mL[8][9]0.010 μg/mL[8][9]20 µg/kg in feed[5]
Limit of Quantitation (LOQ) Not ReportedNot ReportedNot Reported
Recovery -97.2% (RSD: 6.2%)[8]> 90%[5]
Precision (RSD) Not ReportedNot Reported5.5%[5]

Table 2: SFC Method Validation Parameters

ParameterSFC-DADSFC-MS/MS
Calibration Range 1-30 mcg/mL[3]10-300 ng/mL[3]
Analysis Time < 3 minutes[3]< 3 minutes[3]
Recovery Achieved AOAC guidelines[3]Achieved AOAC guidelines[3]
Precision Achieved AOAC guidelines[3]Achieved AOAC guidelines[3]

Experimental Protocols

Protocol 1: Determination of MNB by Reversed-Phase HPLC

This protocol describes the extraction of MNB from premixes, its conversion to menadione, and subsequent quantification by RP-HPLC with UV detection.

4.1.1. Materials and Reagents

  • Menadione standard

  • This compound (MNB) reference material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium Carbonate

  • Hydrochloric Acid (0.01 M)

  • Anhydrous Sodium Sulfate

  • 0.45 µm syringe filters

4.1.2. Sample Preparation and Extraction

  • Weigh a representative portion of the premix sample.

  • Add a suitable volume of a weak acid (e.g., 0.01 M HCl) and agitate vigorously.

  • To convert MNB to menadione, add a sufficient amount of sodium carbonate solution to achieve a pH > 11.[1][10]

  • Add a known volume of n-hexane to the mixture and agitate vigorously to extract the menadione into the organic phase.[3]

  • Centrifuge the sample to separate the layers.

  • Carefully collect the upper n-hexane layer.

  • Pass the hexane extract through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., methanol or acetonitrile/water mixture).

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

4.1.3. Chromatographic Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40, v/v) or a gradient elution.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 260 nm or 330 nm for menadione.[1][3]

  • Injection Volume: 20 µL

4.1.4. Calibration

Prepare a series of standard solutions of menadione in the mobile phase at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4.1.5. Calculation

Calculate the concentration of menadione in the sample using the calibration curve. Convert the concentration of menadione back to the equivalent concentration of MNB based on their molecular weights.

Protocol 2: Determination of Menadione by Supercritical Fluid Chromatography (SFC)

This protocol provides a rapid and environmentally friendly alternative to HPLC for the analysis of menadione.

4.2.1. Sample Preparation

The sample preparation and extraction procedure is the same as described in the HPLC protocol (Section 4.1.2). The final extract in hexane can be directly injected into the SFC system.[3]

4.2.2. SFC Conditions

  • Column: Cosmosil π-Napthelene column (4.6 x 250 mm, 5µ)[3]

  • Mobile Phase: A linear gradient of methanol and supercritical carbon dioxide.[3]

  • Flow Rate: 3 mL/min[3]

  • Backpressure: 146 bar[3]

  • Detection: Diode Array Detector (DAD) at 260 nm for ppm level samples or Tandem Mass Spectrometry (MS/MS) for trace level samples.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound in premixes.

logical_relationship node_start Start node_sample Weigh Premix Sample node_start->node_sample node_extract Extract with Acidic Solution node_sample->node_extract node_convert Convert MNB to Menadione (Alkaline pH) node_extract->node_convert node_partition Partition into Organic Solvent node_convert->node_partition node_prepare_final Prepare Final Sample for Injection node_partition->node_prepare_final node_chromatography Chromatographic Separation (HPLC/SFC) node_prepare_final->node_chromatography node_detection Detection (UV/DAD/MS) node_chromatography->node_detection node_quantify Quantify Menadione node_detection->node_quantify node_calculate Calculate MNB Content node_quantify->node_calculate node_end End node_calculate->node_end

References

Application Notes and Protocols for Menadione Nicotinamide Bisulfite (MNB) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, water-soluble, and stabilized prodrug of menadione (Vitamin K3).[1][2][3] It is composed of menadione and nicotinamide (a form of Vitamin B3) linked by a sodium bisulfite group. This formulation enhances the stability and bioavailability of menadione.[1][2] In biological systems, MNB releases menadione, which is the active compound responsible for its various effects, including its well-documented anticancer properties.[3]

Menadione exerts its anticancer effects through multiple mechanisms, primarily by inducing oxidative stress through the generation of reactive oxygen species (ROS).[3] This leads to DNA damage, activation of apoptotic pathways, and inhibition of cancer cell proliferation, migration, and invasion.[1][4] These application notes provide detailed experimental designs and protocols for researchers investigating the therapeutic potential of MNB.

Data Presentation: In Vitro Cytotoxicity of Menadione

The following table summarizes the cytotoxic effects of menadione (the active component of MNB) on various cancer cell lines, as determined by the IC50 (half-maximal inhibitory concentration) values from published studies. These values can serve as a reference for designing dose-response experiments with MNB.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay
H4IIERat Hepatocellular Carcinoma2524MTT
A549Human Non-small Cell Lung Cancer1648MTT
SASHuman Oral Squamous Carcinoma8.4524MTT
OVCAR-3Human Ovarian CarcinomaNot specified, but effects seen at various concentrationsNot specifiedNot specified
SK-OV-3Human Ovarian CarcinomaNot specified, but effects seen at various concentrationsNot specifiedNot specified

Experimental Protocols

Preparation of this compound (MNB) for Cell Culture

MNB is water-soluble, which simplifies its preparation for in vitro studies compared to the fat-soluble menadione.

Materials:

  • This compound (MNB) powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Protocol:

  • Stock Solution Preparation:

    • Weigh the desired amount of MNB powder in a sterile microcentrifuge tube.

    • Dissolve the MNB in sterile PBS or serum-free cell culture medium to create a concentrated stock solution (e.g., 10-100 mM). Vortex briefly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the MNB stock solution.

    • Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. For example, to treat cells with 25 µM MNB, dilute a 25 mM stock solution 1:1000 in the cell culture medium.

    • It is recommended to prepare fresh working solutions for each experiment.

Note on Stability: While MNB is more stable than menadione, its stability in cell culture medium at 37°C for extended periods should be considered. For long-term experiments (e.g., >48 hours), it may be advisable to replenish the medium with freshly diluted MNB.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MNB working solutions

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)[5]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of MNB (e.g., 1, 10, 25, 50, 75, 100 µM).[5] Include a vehicle control (medium with the same concentration of the solvent used for MNB, if any) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 550-570 nm using a microplate reader.[5]

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Detection of Apoptosis by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and can identify apoptotic cells, which exhibit characteristic nuclear condensation and fragmentation.[5][7][8]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • MNB working solutions

  • Paraformaldehyde (4% in PBS)

  • Cold ethanol (70%)

  • DAPI staining solution (1 µg/mL in PBS)[5]

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips placed in a 24-well plate or in chamber slides.

    • Allow cells to attach and then treat with the desired concentrations of MNB (e.g., 25 and 50 µM) for 24 hours.[5]

  • Fixation:

    • After treatment, remove the medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (Optional but recommended):

    • Incubate the fixed cells with 70% cold ethanol for 15 minutes.[5]

    • Wash with PBS for 10 minutes.[5]

  • DAPI Staining:

    • Add DAPI staining solution (1 µg/mL) to the cells and incubate in the dark for 10-15 minutes at room temperature.[5][7]

    • Rinse the cells three times with PBS for 10 minutes each to remove unbound DAPI.[5]

  • Microscopy:

    • Mount the coverslips on a microscope slide with a drop of mounting medium.

    • Visualize the cells under a fluorescence microscope using a UV filter.

    • Apoptotic cells will display condensed, brightly stained, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

Western Blot Analysis of EMT and FAK Signaling Markers

Western blotting is used to detect specific proteins in a sample. This protocol is designed to analyze the expression of key markers involved in the Epithelial-to-Mesenchymal Transition (EMT) and Focal Adhesion Kinase (FAK) signaling pathways, which are often dysregulated in cancer and can be modulated by menadione.

Materials:

  • Cells cultured in 6-well plates or larger culture dishes

  • MNB working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-FAK, anti-phospho-FAK (Tyr397), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed cells and treat with MNB as described in previous protocols.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Visualizations

Experimental Workflow for MNB Studies

G cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis MNB_prep Prepare MNB Stock and Working Solutions treat_cells Treat with MNB MNB_prep->treat_cells Add to cells seed_cells Seed Cancer Cells seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability apoptosis Apoptosis Assay (DAPI Staining) treat_cells->apoptosis western Western Blot Analysis treat_cells->western ic50 Calculate IC50 viability->ic50 morphology Analyze Nuclear Morphology apoptosis->morphology protein_exp Quantify Protein Expression western->protein_exp G MNB This compound (MNB) Menadione Menadione (Vitamin K3) MNB->Menadione releases ROS Reactive Oxygen Species (ROS) Menadione->ROS induces DNA_damage DNA Damage ROS->DNA_damage Mitochondria Mitochondria ROS->Mitochondria dysfunction PARP1 PARP1 Activation DNA_damage->PARP1 Apoptosis Apoptosis Mitochondria->Apoptosis intrinsic pathway PARP1->Apoptosis G cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_migration Cell Migration & Invasion Menadione Menadione E_cadherin E-cadherin (Epithelial Marker) Menadione->E_cadherin upregulates Vimentin Vimentin (Mesenchymal Marker) Menadione->Vimentin downregulates FAK Focal Adhesion Kinase (FAK) Menadione->FAK suppresses Migration Cell Migration & Invasion E_cadherin->Migration inhibits Vimentin->Migration promotes FAK->Migration promotes

References

Application Notes and Protocols for In Vivo Research of Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Menadione Nicotinamide Bisulfite (MNB), a stabilized form of vitamin K3. This document includes recommended dosage ranges, detailed experimental protocols, and insights into its mechanism of action for effective use in preclinical research.

Introduction

This compound (MNB) is a synthetic, water-soluble precursor of vitamin K2 (menaquinone-4, MK-4). It is a compound where menadione (vitamin K3) is stabilized with nicotinamide (a form of vitamin B3). In vivo, MNB is converted to biologically active MK-4, which is an essential cofactor for the gamma-carboxylation of specific proteins involved in blood coagulation, bone metabolism, and cellular growth. Its water solubility and improved stability make it a convenient compound for in vivo research compared to menadione alone.

In Vivo Dosage and Administration

The appropriate dosage of MNB for in vivo research depends on the animal model, the route of administration, and the specific research question. The following tables summarize dosages reported in the literature for various species and research contexts.

Data Presentation: Quantitative Dosage Information

Table 1: this compound (MNB) and Menadione Dosage in Avian and Aquatic Models

Animal ModelCompoundAdministration RouteDosage RangeDurationKey Findings/Application
Young ChicksMNBDietary0 - 400 µg/kg diet-Assessment of prothrombin time[1].
Young ChicksMNBDietary0 - 5 mg/kg diet-Assessment of niacin bioactivity[1].
Young ChicksMNBSingle Crop Intubation1600 mg/kg body wtSingle doseAcute toxicity trial, reduced weight gain[1].
Young ChicksMNBDietary3000 mg/kg diet14 daysChronic toxicity trial, reduced gain and feed intake[1].
Coho SalmonMNB (VK3)Dietary0.16 - 59.87 mg/kg dietNot specifiedImproved growth and antioxidant status[2].
Jian Juvenile CarpMNB (VK3)Dietary3.13 mg/kg dietNot specifiedImproved growth, nutrient digestion, and antioxidant status[2].
Senegalese Sole LarvaMNB (VK3)DietaryUp to 250 mg/kg dietNot specifiedImproved growth and bone strength[2].

Table 2: Menadione Dosage in Rodent Models

Animal ModelCompoundAdministration RouteDosage RangeDurationKey Findings/Application
RatsMenadioneOral Gavage250 - 500 mg/kg body wt/day30 daysRepeated dose toxicity study[3].
RatsMenadioneOral5 - 40 mg/kg body wt/day6 weeksEvaluation of cardiovascular effects[3].
MiceMenadioneIntraperitoneal (i.p.)10 mg/kg body wtSingle doseAttenuation of acute pancreatitis and lung injury[4].
Diabetic RatsNicotinamideOral500 mg/kg/day4 or 12 weeksNeuroprotection in diabetic retinopathy.

Note: MNB is approximately 43.7% menadione. Dosages for menadione can be used to estimate the corresponding MNB dosage.

Experimental Protocols

Preparation of MNB for In Vivo Administration

For Oral Administration (Gavage):

  • Vehicle Selection: MNB is slightly soluble in water. For suspension, 1% or 2% acacia gum in sterile water can be used as a vehicle.

  • Preparation:

    • Calculate the required amount of MNB based on the desired dosage and the number of animals.

    • Weigh the MNB powder accurately.

    • In a sterile container, gradually add the vehicle to the MNB powder while triturating with a sterile mortar and pestle to form a uniform suspension.

    • The final concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Storage: Prepare the suspension fresh before each use. Protect from light.

For Intraperitoneal (i.p.) Injection:

  • Vehicle Selection: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) can be used as a vehicle. Due to its limited water solubility, the formation of a fine suspension might be necessary for higher concentrations.

  • Preparation:

    • Aseptically weigh the required amount of MNB.

    • In a sterile vial, add a small amount of sterile saline or PBS and vortex thoroughly to dissolve or create a fine, homogenous suspension.

    • Bring the solution/suspension to the final volume with the vehicle.

    • Ensure the final formulation is suitable for injection (e.g., check for large particles). Sterilization by filtration may be challenging for suspensions; therefore, aseptic preparation is crucial.

  • Storage: Use the prepared solution or suspension immediately.

Animal Administration Protocols

Oral Gavage Protocol (Rat/Mouse):

  • Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress.

  • Dosage Calculation: Calculate the volume of the MNB suspension to be administered based on the animal's most recent body weight.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).

    • Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach.

    • Administer the suspension slowly and carefully.

    • Monitor the animal for any signs of distress during and after the procedure.

Intraperitoneal Injection Protocol (Mouse):

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Administration:

    • Use a 25-27 gauge needle.

    • Lift the animal's hindquarters slightly to allow the abdominal organs to move away from the injection site.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate to ensure no blood or urine is drawn, then inject the MNB solution/suspension.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of MNB is its conversion to MK-4, which then acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in various proteins.

Vitamin K Cycle and Protein Carboxylation:

Vitamin_K_Cycle MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (Vitamin K3) MNB->Menadione Conversion MK4 Menaquinone-4 (MK-4) Menadione->MK4 Prenylation MK4_hydroquinone MK-4 Hydroquinone (Active form) MK4->MK4_hydroquinone Reduction GGCX γ-Glutamyl Carboxylase (GGCX) MK4_hydroquinone->GGCX MK4_epoxide MK-4 Epoxide MK4_epoxide->MK4 Reduction VKOR Vitamin K Epoxide Reductase (VKOR) MK4_epoxide->VKOR GGCX->MK4_epoxide Proteins_Gla Carboxylated Proteins (Gla-Proteins) GGCX->Proteins_Gla Carboxylation VKOR->MK4 Catalyzes Proteins_Glu Proteins with Glu residues Proteins_Glu->GGCX

Vitamin K cycle and protein carboxylation pathway.

Potential Anti-Inflammatory Signaling:

In some contexts, menadione has been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway Menadione Menadione ROS Reactive Oxygen Species (ROS) Menadione->ROS May modulate IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_IkB NF-κB-IκB Complex (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Upregulates

Potential influence of menadione on the NF-κB signaling pathway.

Experimental Workflow

A general workflow for an in vivo study investigating the effects of MNB is outlined below.

Experimental_Workflow A Experimental Design - Define animal model, groups, dosage, and duration B MNB Preparation - Prepare fresh solution/suspension for administration A->B D MNB Administration - Administer MNB via the chosen route (e.g., oral gavage, i.p. injection) B->D C Animal Acclimatization - Allow animals to adapt to the facility and handling C->D E Monitoring and Data Collection - Observe animals for clinical signs - Collect samples (blood, tissues) at specified time points D->E F Biochemical/Molecular Analysis - e.g., Prothrombin time, cytokine levels, gene expression E->F G Histopathological Analysis - Examine tissue morphology E->G H Data Analysis and Interpretation - Statistical analysis of collected data F->H G->H

General experimental workflow for in vivo MNB studies.

Safety Precautions

Menadione and its derivatives can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling MNB powder. Work in a well-ventilated area to avoid inhalation of the powder.

Conclusion

This compound is a valuable tool for in vivo research related to vitamin K metabolism, coagulation, bone health, and potentially in other areas such as inflammation and oxidative stress. The provided dosage tables and protocols offer a starting point for designing and conducting robust in vivo experiments. Researchers should carefully consider the specific goals of their study to select the most appropriate animal model, dosage, and administration route.

References

Application Notes and Protocols for the Analytical Detection of Menadione Nicotinamide Bisulfite (Vitamin K3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the detection and quantification of menadione nicotinamide bisulfite (MNB), a stable, water-soluble form of vitamin K3 used predominantly in animal feed and pharmaceutical preparations. The following sections detail the methodologies, quantitative performance, and experimental protocols for the most common analytical approaches.

Introduction to Analytical Techniques

The quantification of this compound is crucial for ensuring proper dosage in animal nutrition and pharmaceutical products. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most prevalent due to their reliability and sensitivity.[1] Other techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) and Supercritical Fluid Chromatography (SFC) have also been successfully employed.[2][3] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly reliable and sensitive method for the analysis of MNB.[1] Both normal-phase and reversed-phase chromatography can be utilized. Normal-phase HPLC is particularly suitable for determining MNB in animal feeds and premixes.[4][5] For many applications, MNB is first converted to menadione, which is then detected.[4]

Quantitative Data Summary for HPLC Methods
ParameterValueMatrixNotesReference
Limit of Detection (LOD) 1.2 mg/kgPremixtures and FeedingstuffsNP-HPLC-UV[5][6]
0.010 µg/mL (as Menadione)PharmaceuticalRP-HPLC-DAD[3][7]
0.005 µg/mL (as MSB)PharmaceuticalRP-HPLC-DAD[3][7]
Limit of Quantification (LOQ) 3.8 mg/kgPremixtures and FeedingstuffsNP-HPLC-UV[5][6]
Linearity Range 0.5 - 20 µg/mLPharmaceuticalRP-HPLC-DAD[3][7]
Recovery 89.2 - 111.4%Premixtures and FeedingstuffsNP-HPLC-UV[5][6]
98.5 - 100.5% (as Menadione)PharmaceuticalRP-HPLC-DAD[3]
94.8 - 98.2% (as MSB)PharmaceuticalRP-HPLC-DAD[3]

MSB: Menadione Sodium Bisulfite, a related compound often analyzed with similar methods.

Experimental Protocol: Reversed-Phase HPLC-DAD for Pharmaceutical Preparations

This protocol describes the determination of MNB by converting it to menadione, followed by HPLC with Diode-Array Detection (DAD).

1. Instrumentation:

  • HPLC system with a gradient pump

  • Diode-Array Detector (DAD)

  • Reversed-phase C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous sodium carbonate

  • n-Hexane

  • 0.01 M Hydrochloric acid

  • Menadione reference standard

  • MNB sample

3. Sample Preparation (Conversion of MNB to Menadione):

  • Accurately weigh a portion of the MNB sample.

  • Dissolve the sample in 0.01 M HCl.

  • Add 0.5 mL of 10.6% anhydrous sodium carbonate solution to shift the pH and facilitate the conversion of MNB to menadione.[3]

  • Add 2 mL of n-hexane to extract the menadione.

  • Vortex the mixture for 10 minutes.

  • Centrifuge to separate the layers.

  • Carefully collect the n-hexane (upper) layer containing menadione for HPLC analysis.

4. Chromatographic Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with methanol and water.

    • Start with 90% methanol for the first 4 minutes.

    • Linearly increase to 100% methanol over 0.5 minutes.

    • Hold at 100% methanol for 7.5 minutes.[3]

  • Flow Rate: 1 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 230 nm and 330 nm[7]

  • Injection Volume: 20 µL

5. Analysis:

  • Inject the extracted sample and a series of menadione standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the menadione standards against their concentration.

  • Determine the concentration of menadione in the sample from the calibration curve.

  • Calculate the original concentration of MNB in the sample, considering the conversion factor (1 mg of menadione is equivalent to 2.27 mg of MNB).[8]

Experimental Workflow: HPLC Analysis of MNB in Animal Feed

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis sample Weigh Feed Sample extraction Extract with Acidic Aqueous Solvent sample->extraction ph_adjust Adjust pH to Convert MNB to Menadione extraction->ph_adjust partition Partition into Nonpolar Solvent (e.g., Hexane) ph_adjust->partition collect Collect Organic Layer partition->collect hplc Inject into HPLC-UV/DAD collect->hplc separation Chromatographic Separation hplc->separation detection Detect Menadione at Specific Wavelength separation->detection quantification Quantify Menadione in Sample detection->quantification calibration Prepare Calibration Curve with Standards calibration->quantification calculation Calculate Original MNB Concentration quantification->calculation

Workflow for HPLC analysis of MNB in feed.

UV-Visible Spectrophotometry

Spectrophotometric methods offer a simpler and more rapid alternative for the determination of MNB, particularly in pharmaceutical preparations.[9][10] These methods often involve a color-forming reaction.

Quantitative Data Summary for Spectrophotometric Methods
ParameterValueMethodWavelengthReference
Linearity Range 0.4 - 16 µg/mLReaction with MBTH625 nm[10]
1 - 24 µg/mLReaction with Resorcinol520 nm[10]
0.82 - 65.6 µg/mL (as MSB)First-order derivative350 nm[9]
0.82 - 65.6 µg/mL (as MSB)Second-order derivative355 nm[9]
Molar Absorptivity 7.6 x 10³ L mol⁻¹ cm⁻¹Reaction with MBTH625 nm[10]
4.5 x 10³ L mol⁻¹ cm⁻¹Reaction with Resorcinol520 nm[10]
Recovery > 97.1% (conversion to Menadione)Derivative Spectrophotometry355 nm[9]

MBTH: 3-methyl-2-benzothiazolinone hydrazone hydrochloride

Experimental Protocol: Spectrophotometric Determination with MBTH

This protocol is based on the reaction of MNB with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) to produce a colored product.[10]

1. Instrumentation:

  • UV-Visible Spectrophotometer

2. Reagents and Materials:

  • This compound sample

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution

  • Sodium hydroxide solution

  • Volumetric flasks and pipettes

3. Standard and Sample Preparation:

  • Prepare a stock solution of MNB of a known concentration.

  • Create a series of standard solutions by diluting the stock solution to fall within the linear range (0.4 - 16 µg/mL).

  • Prepare the sample solution to have an expected concentration within the linear range.

4. Color Development and Measurement:

  • To a set of volumetric flasks, add aliquots of the standard solutions and the sample solution.

  • Add the MBTH solution to each flask.

  • Add sodium hydroxide solution to make the medium alkaline. A blue-colored product will form.

  • Dilute to the mark with distilled water and mix well.

  • Allow the color to stabilize for at least one hour.

  • Measure the absorbance of each solution at 625 nm against a reagent blank.[10]

5. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their respective concentrations.

  • Determine the concentration of MNB in the sample solution from the calibration curve.

Logical Relationship for Spectrophotometric Analysis

G MNB This compound (MNB) Product Blue Colored Product MNB->Product MBTH MBTH Reagent MBTH->Product Alkaline Alkaline Medium (NaOH) Alkaline->Product Absorbance Measure Absorbance at 625 nm Product->Absorbance

Reaction for spectrophotometric detection of MNB.

Other Analytical Techniques

While HPLC and spectrophotometry are the most common methods, other techniques have also been applied for the analysis of menadione derivatives.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method can be used for the determination of menadione after conversion from MNB. It offers good precision and accuracy.[3][7]

  • Supercritical Fluid Chromatography (SFC): SFC provides a rapid and environmentally friendly alternative to HPLC, with analysis times of less than 5 minutes. It can be coupled with DAD or tandem mass spectrometry (MS/MS) for detection.[2]

Stability and Handling of this compound

MNB is more stable than other forms of vitamin K3, such as menadione sodium bisulfite (MSB), especially under conditions of high temperature and pressure.[11] However, its stability can be affected by factors such as high temperature and humidity, particularly in vitamin premixes.[12] It is a combustible solid and should be kept away from heat and sources of ignition.[13]

Conclusion

A range of reliable analytical techniques is available for the detection and quantification of this compound. HPLC methods offer high sensitivity and specificity, making them suitable for complex matrices like animal feed. Spectrophotometric methods provide a simpler and faster alternative for routine analysis of pharmaceutical preparations. The choice of the most appropriate method will depend on the specific application, required performance characteristics, and available resources. The protocols and data presented here serve as a guide for researchers and professionals in the development and application of analytical methods for MNB.

References

Application Notes and Protocols for Menadione Nicotinamide Bisulfite in Poultry and Swine Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Menadione Nicotinamide Bisulfite (MNB) in poultry and swine nutrition research. MNB is a stable, water-soluble source of both vitamin K3 (menadione) and niacin (vitamin B3), making it a valuable compound for animal feed supplementation.[1][2] This document details its biochemical roles, practical applications in improving animal health and performance, and detailed protocols for research applications.

Introduction to this compound (MNB)

This compound is a synthetic compound in which menadione (vitamin K3) is stabilized by forming a bisulfite adduct with nicotinamide.[1] This structure enhances the stability of menadione, which is otherwise sensitive to oxidation, and provides the added nutritional benefit of niacin.[1] In animal nutrition, MNB serves as a reliable source of vitamin K activity, essential for blood coagulation and bone metabolism, and niacin activity, which is crucial for various metabolic processes.[3][4]

Key Functions:

  • Vitamin K Activity: Essential for the synthesis of clotting factors in the liver, preventing hemorrhages.[3][4] It also plays a vital role in bone health by aiding in calcium metabolism.[3][4]

  • Niacin Activity: Acts as a precursor for the coenzymes NAD and NADP, which are involved in numerous metabolic reactions, including energy production.

  • Growth Performance: Contributes to improved feed conversion rates and overall animal health, leading to enhanced growth and production.[4]

Data Presentation: Efficacy of MNB in Poultry and Swine

The following tables summarize the quantitative data from research studies on the effects of MNB and related vitamin K3 sources on poultry and swine.

Poultry Nutrition Research

Table 1: Effect of Menadione from MNB on Prothrombin Time in Vitamin K-Deficient Chicks

Menadione Dose (µg/kg diet)Prothrombin Time (seconds)
0Data not available in a tabular format, but reported as elevated
100Data not available in a tabular format
200Data not available in a tabular format
400Data not available in a tabular format, but reported as linearly decreased

Source: Adapted from a study on the bioactivity of MNB in chicks. The study indicated a linear decrease in prothrombin time as the menadione dose increased from 0 to 400 µg/kg, with both MNB and menadione dimethyl-pyrimidinol bisulfite (MPB) showing equal potency.[5]

Table 2: Niacin Bioavailability from MNB for Chick Growth

Supplemental Nicotinamide (mg/kg diet)SourceBody Weight Gain (g)
0-Data not available in a tabular format
1.25NicotinamideData not available in a tabular format
1.25MNBData not available in a tabular format
2.50NicotinamideData not available in a tabular format
2.50MNBData not available in a tabular format
5.00NicotinamideData not available in a tabular format
5.00MNBData not available in a tabular format

Source: Based on a study assessing the niacin bioactivity of MNB. The research demonstrated a linear increase in weight gain with increasing doses of nicotinamide from both MNB and pure nicotinamide, with no significant difference in the growth response between the two sources.[5]

Recommended Inclusion Levels in Poultry Feed:

  • General recommendation for Vitamin K3: 2-5 mg/kg of feed.[4]

  • The FDA permits the use of MNB in chicken and turkey feeds at a level not to exceed 2 grams per ton of complete feed (approximately 2.2 mg/kg).[1]

Swine Nutrition Research

Data on the dose-response of MNB on the growth performance of swine at typical inclusion levels is limited in publicly available literature. However, a tolerance study was conducted to evaluate the safety of high doses of MNB.

Table 3: Effect of High Doses of MNB on Growing Pigs (28-day study)

MNB Inclusion Level (mg/kg diet)Average Daily Gain (g)Feed Intake ( g/day )Gain:Feed Ratio
0 (Control)No significant differenceNo significant differenceNo significant difference
100No significant differenceNo significant differenceNo significant difference
500No significant differenceNo significant differenceNo significant difference
2500No significant differenceNo significant differenceNo significant difference

Source: Adapted from a study on the bioavailability and toxicity of MNB in growing pigs. The study concluded that MNB is a good source of vitamin K for pigs and does not have adverse effects on growth performance even at high levels of supplementation.

Recommended Inclusion Levels in Swine Feed:

  • General recommendation for Vitamin K3: 1-3 mg/kg of feed.[4]

  • The FDA allows for the use of MNB in growing and finishing swine feeds at a level not to exceed 10 grams per ton of complete feed (approximately 11 mg/kg).[1]

Signaling Pathways and Experimental Workflows

The Vitamin K Cycle

Vitamin K is essential for the post-translational modification of certain proteins, a process known as carboxylation. This cycle allows for the reuse of vitamin K.

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone - Active Form) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-glutamyl carboxylase Glu_protein Protein Precursor (Inactive) VK_epoxide->VK_quinone VKOR Gla_protein Carboxylated Protein (Active) Glu_protein->Gla_protein CO₂ Warfarin Warfarin (Antagonist) Warfarin->VK_quinone Inhibits

Caption: The Vitamin K Cycle and Protein Carboxylation.

Experimental Workflow: Evaluating MNB Efficacy in Broilers

This diagram outlines a typical experimental workflow to assess the impact of MNB on broiler performance and health.

ExperimentalWorkflow cluster_treatments Dietary Treatments cluster_data_collection Data Collection start Day-old Broiler Chicks acclimation Acclimation Period (e.g., 7 days) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization T1 Control Diet (Vitamin K Deficient) randomization->T1 Group 1 T2 Control + MNB Level 1 randomization->T2 Group 2 T3 Control + MNB Level 2 randomization->T3 Group 3 T4 Control + MNB Level 3 randomization->T4 Group 4 feeding_period Experimental Feeding Period (e.g., 21-42 days) T1->feeding_period T2->feeding_period T3->feeding_period T4->feeding_period performance Growth Performance (BWG, FCR) feeding_period->performance blood Blood Sampling (Prothrombin Time) feeding_period->blood bone Bone Quality Assessment (Tibia Strength, Ash) feeding_period->bone analysis Statistical Analysis performance->analysis blood->analysis bone->analysis results Results and Interpretation analysis->results

Caption: Workflow for MNB Efficacy Trial in Broilers.

Experimental Protocols

Protocol for Induction of Vitamin K Deficiency in Poultry

Objective: To create a model of vitamin K deficiency in young chicks to evaluate the efficacy of MNB.

Materials:

  • Day-old broiler chicks

  • Vitamin K-deficient basal diet (typically corn-soybean meal based, devoid of green plant material and vitamin K supplements)

  • Cages with wire floors to prevent coprophagy

  • Optional: A vitamin K antagonist such as warfarin (use with caution and appropriate veterinary oversight).

Procedure:

  • House day-old chicks in wire-floored cages to prevent access to feces, a source of bacterially synthesized vitamin K.

  • Provide ad libitum access to a vitamin K-deficient basal diet and water.

  • Maintain the chicks on this diet for a period of 7-14 days.

  • Monitor the chicks daily for signs of vitamin K deficiency, such as subcutaneous hemorrhages and prolonged bleeding from minor scratches.

  • At the end of the depletion period, a subset of birds can be tested for prothrombin time to confirm a deficient state before initiating the supplementation trial.

Protocol for Determination of Prothrombin Time in Chicken Plasma

Objective: To measure the time required for blood plasma to clot, as an indicator of vitamin K status.

Materials:

  • Blood collection tubes with 3.2% sodium citrate anticoagulant

  • Centrifuge

  • Water bath at 37°C

  • Coagulometer or a stopwatch and a wire loop

  • Thromboplastin reagent (commercially available or prepared from chicken brain)

  • 0.025 M Calcium Chloride (CaCl₂) solution, pre-warmed to 37°C

Procedure:

  • Blood Collection: Collect approximately 2 mL of blood from the wing vein into a sodium citrate tube. Gently invert the tube several times to mix.

  • Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes to separate the plasma. Carefully collect the plasma supernatant.

  • Assay: a. Pipette 0.1 mL of the chicken plasma into a test tube and incubate in the 37°C water bath for at least 1 minute. b. Add 0.2 mL of the thromboplastin reagent to the plasma and incubate for an additional minute. c. Forcibly add 0.2 mL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer. d. If using a wire loop, gently move it in and out of the solution until a fibrin clot is formed. Stop the timer at the first sign of clotting. If using a coagulometer, the instrument will automatically detect the clot formation and stop the timer.

  • Recording: Record the time in seconds. It is recommended to perform the assay in duplicate or triplicate for each sample.

Protocol for Bone Breaking Strength Assessment in Broilers

Objective: To determine the mechanical strength of the tibia as an indicator of bone quality.

Materials:

  • Instron or similar material testing machine equipped with a load cell

  • Three-point bending test fixture

Procedure:

  • Sample Collection: At the end of the feeding trial, euthanize the birds and dissect the tibias from both legs.

  • Sample Preparation: Carefully remove all soft tissue from the bones. The bones can be tested fresh or after being frozen and thawed.

  • Measurement: a. Place the tibia on the two supports of the three-point bending fixture. The distance between the supports should be standardized for all samples. b. Apply a continuous downward force at a constant speed to the midpoint of the bone shaft until it fractures. c. The testing machine will record the force applied and the deformation of the bone.

  • Data Analysis: The breaking strength is the maximum force (in Newtons or kilograms-force) recorded before the bone fractures.

Protocol for Determination of Menadione in Animal Feed by HPLC

Objective: To quantify the amount of menadione from MNB in a feed sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Menadione standard

  • Extraction solvent (e.g., methanol or a mixture of methanol and water)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • Standard Preparation: Prepare a series of menadione standard solutions of known concentrations in the mobile phase.

  • Sample Extraction: a. Weigh a representative sample of the ground feed. b. Add a known volume of the extraction solvent and shake or vortex for a specified time to extract the menadione. c. Centrifuge the mixture and collect the supernatant.

  • Sample Cleanup (if necessary): Pass the extract through an SPE cartridge to remove interfering substances.

  • HPLC Analysis: a. Set the HPLC conditions (e.g., mobile phase composition, flow rate, and UV detection wavelength, typically around 254 nm). b. Inject the standard solutions to create a calibration curve. c. Inject the prepared sample extracts.

  • Quantification: Compare the peak area of menadione in the sample to the calibration curve to determine its concentration in the feed.

Conclusion

This compound is an effective and stable source of vitamin K and niacin for poultry and swine. Its use in animal feed can contribute to improved blood coagulation, bone health, and overall growth performance. The protocols provided in these application notes offer a framework for researchers to further investigate the efficacy and mechanisms of action of MNB in animal nutrition. Further research is warranted to establish more precise dose-response relationships, particularly for growth performance in swine.

References

Application Notes and Protocols: Preparation and Handling of Menadione Nicotinamide Bisulfite (MNB) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Menadione Nicotinamide Bisulfite (MNB), also known as Vitamin K3 MNB, is a synthetic, stabilized, water-soluble derivative of menadione (Vitamin K3).[1][2] It serves as a dual-activity compound, providing both Vitamin K and niacin (Vitamin B3) activity.[2][3] MNB is more stable than other forms of Vitamin K3, such as Menadione Sodium Bisulfite (MSB).[1] Its primary biological role stems from the menadione component, which is a precursor for the in vivo synthesis of Vitamin K2 (menaquinone-4), a vital cofactor for the gamma-carboxylation of specific glutamate residues in blood-clotting proteins like prothrombin.[1][2] In research settings, menadione and its derivatives are frequently used to induce controlled oxidative stress to study cellular responses.[2][4]

These application notes provide detailed protocols for the preparation of MNB stock solutions for laboratory use, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a white or ivory-white crystalline powder.[1] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₆N₂O₆S[1][5]
Molecular Weight 376.42 g/mol [1]
Appearance White or ivory white crystalline powder[1]
Solubility (Water) Slightly soluble (19 g/L at 20°C)[1][6]
Stability Stable under recommended storage conditions; protect from light and moisture. More stable than MSB.[1][6]
Storage Store in a dry, cool, and dark place in a tightly sealed container.[1][7]

Applications in Research and Drug Development

MNB is a versatile compound with applications spanning nutrition, cellular biology, and pharmacology.

  • Vitamin K Activity and Coagulation Studies: As a Vitamin K precursor, MNB is used to study the blood coagulation cascade. The menadione moiety is converted into biologically active menaquinone-4 (MK-4), which is essential for activating clotting factors.[2]

  • Induction of Oxidative Stress: Menadione can participate in redox cycling within cells, accepting electrons from reductases to form a semiquinone radical. This radical can then react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress. This property makes MNB a useful tool for studying cellular defense mechanisms against ROS and for screening potential antioxidant compounds.[2]

  • Anticancer Research: Vitamin K3 derivatives have been investigated for their antitumor activities against various cancer cell lines.[8]

  • Neurodegenerative Disease Research: The related compound, menadione sodium bisulfite, has been shown to inhibit the toxic aggregation of amyloid-β peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[9]

Visualized Pathways

Below are diagrams illustrating the key mechanisms of action for MNB in biological systems.

VitaminK_Cycle cluster_0 Cellular Conversion & Vitamin K Cycle cluster_1 *VKOR: Vitamin K epoxide reductase MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (K3) MNB->Menadione Dissociation MK4 Vitamin K2 (MK-4) Menadione->MK4 Prenylation KH2 Vitamin K Hydroquinone (active) MK4->KH2 Reduction KO Vitamin K Epoxide KH2->KO GGCX γ-glutamyl carboxylase (GGCX) KH2->GGCX KO->MK4 VKOR* Prothrombin_inactive Inactive Clotting Factors (e.g., Prothrombin) GGCX->Prothrombin_inactive Prothrombin_active Active Clotting Factors VKOR VKOR* Prothrombin_inactive->Prothrombin_active Coagulation Blood Coagulation Prothrombin_active->Coagulation key_text

Caption: Vitamin K cycle and its role in blood coagulation.

ROS_Induction Menadione Menadione (Quinone) Semiquinone Semiquinone Radical Menadione->Semiquinone 1e⁻ Reduction Semiquinone->Menadione 1e⁻ Oxidation O2 Molecular Oxygen (O₂) Reductase NAD(P)H Oxidoreductases NADP NAD(P)+ Reductase->NADP NADPH NAD(P)H NADPH->Reductase Superoxide Superoxide Anion (O₂⁻) O2->Superoxide ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Superoxide->ROS via SOD, etc. Stress Oxidative Stress & Cellular Signaling ROS->Stress

Caption: Mechanism of menadione-induced reactive oxygen species (ROS) production.

Experimental Protocols: Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental reproducibility. Always use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and analytical grade solvents.

General Workflow for Stock Solution Preparation

Stock_Prep_Workflow start Start calc Calculate required mass of MNB for desired concentration and volume start->calc weigh Weigh MNB powder accurately in a fume hood calc->weigh add_solvent Add appropriate solvent (e.g., Water or DMSO) to the powder weigh->add_solvent dissolve Promote dissolution (Vortex / Sonicate / Gentle Warming) add_solvent->dissolve sterilize Sterilize by filtering through a 0.22 µm filter (Aqueous solutions only) dissolve->sterilize aliquot Aliquot into sterile, light-protected microcentrifuge tubes sterilize->aliquot store Store aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: General workflow for preparing MNB stock solutions.

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for cell culture and other applications requiring an aqueous vehicle. Due to the limited solubility, concentrations above 19 mg/mL may not be achievable at room temperature.[6]

Materials and Equipment:

  • This compound (MNB) powder

  • Sterile, high-purity water

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculation: To prepare 10 mL of a 10 mg/mL stock solution, you need 100 mg of MNB powder.

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh 100 mg of MNB powder and add it to the tube. Perform this step in a well-ventilated area or fume hood to avoid inhaling the powder.[7]

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Tightly cap the tube and vortex vigorously for 1-2 minutes. If the powder is not fully dissolved, use a bath sonicator or gentle warming (not exceeding 37°C) to aid dissolution. Once dissolved, add water to reach the final volume of 10 mL.

  • Sterilization: Draw the MNB solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of DMSO Stock Solution (e.g., 50 mg/mL)

For experiments that tolerate a small amount of organic solvent, DMSO can be used to achieve higher stock concentrations.

Materials and Equipment:

  • This compound (MNB) powder

  • Anhydrous, sterile-filtered DMSO

  • Same as listed in Protocol 1 (excluding the syringe filter, as DMSO is typically sterile and viscous)

Procedure:

  • Calculation: To prepare 2 mL of a 50 mg/mL stock solution, you need 100 mg of MNB powder.

  • Weighing: Following the same safety precautions as above, weigh 100 mg of MNB powder into a sterile conical tube.

  • Dissolution: Add approximately 1.8 mL of anhydrous DMSO. Cap the tube and vortex. Sonication or gentle warming may be required to fully dissolve the compound.[4] Once dissolved, add DMSO to the final volume of 2 mL.

  • Aliquoting and Storage: Directly aliquot the DMSO stock solution into sterile, light-protected microcentrifuge tubes.

  • Labeling and Storage: Label the aliquots and store them at -20°C or -80°C. DMSO stocks are generally very stable under these conditions.

Note: When preparing working solutions from a DMSO stock for cell culture, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1% v/v).

Quantitative Data Summary for Stock Solutions

ParameterAqueous SolutionDMSO SolutionReference
Recommended Solvent High-purity WaterAnhydrous DMSO-
Practical Max. Concentration ~19 mg/mL (50.5 mM)≥50 mg/mL (≥132.8 mM)[6]
Recommended Stock Conc. 5 - 10 mg/mL20 - 50 mg/mL-
Storage Temperature -20°C or -80°C-20°C or -80°C[4]
Short-term Stability ~1 month at -20°C~1 month at -20°C[4]
Long-term Stability ~6 months at -80°C~6 months at -80°C[4]

Safety and Handling Precautions

  • Handle this compound in accordance with good industrial hygiene and safety practices.[7]

  • Personal Protection: Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes.[7] MNB is classified as a skin and eye irritant.[5]

  • Inhalation: Avoid the formation and inhalation of dust. Use in a well-ventilated area.[7]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains as it is very toxic to aquatic life.[5][7]

  • Fire Hazards: MNB is a combustible solid. Avoid heat and sources of ignition.[6]

References

Application Notes and Protocols for Studying Cellular Apoptosis with Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone that has garnered significant interest in cancer research for its ability to induce cell death in various cancer cell lines.[1][2][3] Its water-soluble form, Menadione Nicotinamide Bisulfite (MNB), offers a convenient and effective tool for studying the mechanisms of cellular apoptosis. MNB acts as a potent inducer of oxidative stress through redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.[1][4][5] These application notes provide an overview of MNB's mechanism of action and detailed protocols for its use in apoptosis research.

The primary mechanism of MNB-induced cytotoxicity involves its ability to undergo redox cycling within the cell. This process generates superoxide radicals and other ROS, leading to oxidative stress.[1][6] High levels of ROS can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death.[1][5] Studies have shown that MNB can induce apoptosis through both mitochondrial-dependent and -independent pathways, involving the activation of caspases and the release of pro-apoptotic factors.[5][7]

Mechanism of Action: MNB-Induced Apoptosis

This compound induces apoptosis through a multi-faceted mechanism primarily driven by the generation of reactive oxygen species (ROS). This cascade of events ultimately leads to the activation of executioner caspases and the systematic dismantling of the cell.

Key Signaling Pathways:
  • ROS Generation and Oxidative Stress: MNB undergoes redox cycling, a process that generates a significant amount of superoxide radicals (O₂⁻) and other ROS.[1][4] This overwhelms the cellular antioxidant capacity, leading to a state of oxidative stress.

  • Mitochondrial Dysfunction: The surge in ROS directly impacts mitochondrial integrity. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[6][7][8]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases like caspase-3.[9]

  • PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] PARP cleavage is a hallmark of apoptosis. The apoptotic cascade also leads to the fragmentation of nuclear DNA.[1][10][11]

  • Fas-Dependent and Independent Pathways: Evidence suggests that MNB can induce apoptosis through both Fas-dependent and Fas-independent mechanisms. At lower concentrations, the Jun kinase cascade and Fas Ligand (FasL) expression may contribute to cell death, while at higher concentrations, the mitochondrial pathway is predominant.[7][12]

Diagram of MNB-Induced Apoptosis Signaling Pathway

MNB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus MNB Menadione Nicotinamide Bisulfite ROS ROS Generation (Redox Cycling) MNB->ROS Mito Mitochondrial Dysfunction ROS->Mito Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 PARP PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosome->Casp3 CytoC Cytochrome c Mito->CytoC CytoC->Apaf1 MTT_Workflow A Seed Cells in 96-well Plate B Treat with MNB (Various Concentrations) A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H MMP_Logic cluster_cell_state Cellular State cluster_jc1_state JC-1 Dye State cluster_fluorescence Fluorescence Emission Healthy Healthy Cell (High ΔΨm) Aggregates JC-1 Aggregates Healthy->Aggregates Apoptotic Apoptotic Cell (Low ΔΨm) Monomers JC-1 Monomers Apoptotic->Monomers Red Red Fluorescence Aggregates->Red Green Green Fluorescence Monomers->Green

References

Troubleshooting & Optimization

Technical Support Center: Menadione Nicotinamide Bisulfite (MNB) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of menadione nicotinamide bisulfite (MNB) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound (MNB) in aqueous solutions?

A1: The stability of MNB in aqueous solutions is primarily influenced by several factors:

  • pH: MNB is more stable in acidic to neutral pH ranges. Alkaline conditions can accelerate its degradation.

  • Temperature: Higher temperatures increase the rate of degradation. For optimal stability, solutions should be kept at recommended storage temperatures.[1][2]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the menadione moiety.[3][4][5][6] Solutions should always be protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of MNB.

  • Presence of Other Components: Certain components in a formulation, such as trace minerals (e.g., copper, zinc) and choline, can catalyze the degradation of MNB.[1][2]

Q2: How does the stability of this compound (MNB) compare to Menadione Sodium Bisulfite (MSB)?

A2: Generally, MNB is considered to be more stable than MSB, particularly under conditions of high temperature and humidity.[1][2][7] The nicotinamide moiety in MNB contributes to its enhanced stability compared to the sodium salt in MSB.

Q3: What are the recommended storage conditions for aqueous solutions of MNB?

A3: To ensure the stability of MNB in aqueous solutions, it is recommended to:

  • Store solutions at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, freezing at -20°C or below is advisable.

  • Protect solutions from light at all times by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Use deoxygenated water to prepare solutions and consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Maintain the pH of the solution in the acidic to neutral range.

Q4: What are the likely degradation products of MNB in an aqueous solution?

A4: While specific degradation pathways can be complex, the degradation of MNB in aqueous solution is expected to involve:

  • Dissociation: The bisulfite adduct can dissociate to yield free menadione and nicotinamide bisulfite.

  • Oxidation of Menadione: The released menadione is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Photodegradation: The naphthoquinone ring of menadione is prone to degradation upon exposure to light.[3][4][5][6]

  • Hydrolysis: Under certain pH conditions, the nicotinamide moiety may also undergo hydrolysis.

Troubleshooting Guides

Issue: Rapid degradation of a freshly prepared MNB solution.

Possible Cause Troubleshooting Steps
High pH of the solution 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a slightly acidic to neutral range (e.g., pH 4-6) using a suitable buffer. 3. Prepare a fresh solution in the recommended pH range and monitor its stability.
Exposure to light 1. Ensure that the solution was prepared and stored in a container that protects it from light (e.g., amber vial). 2. If using clear containers, wrap them securely in aluminum foil. 3. Minimize the exposure of the solution to ambient light during handling.
Presence of dissolved oxygen 1. Prepare fresh solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas). 2. Purge the headspace of the storage container with nitrogen or argon before sealing.
High storage temperature 1. Verify the storage temperature of your solution. 2. Store the solution at the recommended temperature (refrigerated for short-term, frozen for long-term).
Contamination with incompatible substances 1. Review the composition of your solution for any known destabilizing agents like trace minerals or strong oxidizing/reducing agents. 2. If possible, prepare a new solution using high-purity water and reagents.

Data Presentation

The following tables summarize the stability of MNB under different conditions, primarily from studies in vitamin and vitamin-trace mineral premixes. While not in a simple aqueous solution, these data illustrate the impact of various factors on MNB stability.

Table 1: Effect of Temperature and Humidity on the Retention of MNB in a Vitamin Premix over 6 Months

Storage Time (Months)25°C / 60% RH40°C / 75% RH
1 ~86%Not specified
2 Not specified~65% (micro-capsule)
3 ~73%Not specified
6 ~52%~28%

Data adapted from studies on vitamin premixes and may not directly reflect stability in a pure aqueous solution.[1]

Table 2: Comparison of MNB and MSB Retention in a Vitamin Premix at 40°C / 75% RH over 6 Months

Storage Time (Months)MNB RetentionMSB Retention
1 ~86%~82%
2 ~80%~66%
3 ~73%~54%
6 ~52%~32%

Data adapted from studies on vitamin premixes and may not directly reflect stability in a pure aqueous solution.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of MNB in Aqueous Solution

This protocol outlines a typical forced degradation study to investigate the stability-indicating properties of an analytical method for MNB.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of MNB in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 1 hour).
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours).
  • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature and, if necessary, neutralize the acidic and basic samples.
  • Dilute the samples to a suitable concentration for analysis.
  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the unstressed control.
  • Determine the percentage of degradation of MNB under each stress condition.
  • Evaluate the formation of any degradation products and their resolution from the parent MNB peak.

Protocol 2: Long-Term Stability Study of MNB in Aqueous Solution

This protocol is for assessing the stability of an MNB solution under defined storage conditions over an extended period.

1. Sample Preparation:

  • Prepare a batch of the MNB aqueous solution at the desired concentration and in the final formulation.
  • Aliquot the solution into multiple vials suitable for the intended storage conditions (e.g., amber glass vials).

2. Storage Conditions:

  • Store the vials at a minimum of two different storage conditions. For example:
  • Recommended Storage: 4°C ± 2°C
  • Accelerated Storage: 25°C ± 2°C / 60% RH ± 5% RH

3. Testing Schedule:

  • Establish a testing schedule to analyze the samples at regular intervals. A typical schedule might be: 0, 1, 3, 6, 9, 12, 18, and 24 months.

4. Analytical Testing:

  • At each time point, retrieve a set of vials from each storage condition.
  • Allow the vials to reach room temperature before analysis.
  • Analyze the samples for the concentration of MNB using a validated stability-indicating HPLC method.
  • Also, perform physical evaluations such as visual inspection for color change or precipitation, and pH measurement.

5. Data Analysis:

  • Plot the concentration of MNB as a function of time for each storage condition.
  • Determine the rate of degradation and estimate the shelf-life of the solution under the tested conditions.

Visualizations

MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione MNB->Menadione Dissociation (pH, Temp dependent) NicotinamideBisulfite Nicotinamide Bisulfite MNB->NicotinamideBisulfite Dissociation DegradationProducts Degradation Products (e.g., oxidized menadione) Menadione->DegradationProducts Oxidation / Photodegradation (Oxygen, Light)

Caption: Postulated degradation pathway of MNB in aqueous solution.

Start Start: MNB Solution Shows Instability CheckpH Check pH of Solution Start->CheckpH CheckLight Check for Light Exposure CheckpH->CheckLight pH is optimal AdjustpH Adjust pH to 4-6 CheckpH->AdjustpH pH is alkaline CheckTemp Check Storage Temperature CheckLight->CheckTemp Protected from light ProtectLight Store in Amber Vials/ Wrap in Foil CheckLight->ProtectLight Exposed to light CheckOxygen Check for Oxygen Exposure CheckTemp->CheckOxygen Temp. is optimal AdjustTemp Store at Recommended Temp. (e.g., 2-8°C) CheckTemp->AdjustTemp Temp. is high UseInert Use Deoxygenated Water/ Purge with Inert Gas CheckOxygen->UseInert Oxygen present End Stable MNB Solution CheckOxygen->End No oxygen exposure AdjustpH->End ProtectLight->End AdjustTemp->End UseInert->End

Caption: Troubleshooting workflow for MNB solution instability.

Prep Prepare MNB Stock Solution Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analyze Analyze Samples by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Data (% Degradation, Purity) Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Menadione Nicotinamide Bisulfite (MNB) Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for menadione nicotinamide bisulfite (MNB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of MNB for experimental purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB) and why is its solubility a concern?

A1: this compound (MNB) is a synthetic, stabilized form of vitamin K3 (menadione) complexed with nicotinamide (a form of vitamin B3). This complexation enhances the stability of menadione.[1] However, MNB is known to have low solubility in water, which can present challenges when preparing solutions for in vitro and in vivo experiments.

Q2: What is the reported solubility of MNB in water?

A2: There are conflicting reports on the exact solubility of MNB in water. Some sources describe it as "slightly soluble" or "practically insoluble," while one safety data sheet specifies a solubility of 19 g/L at 20°C. It is crucial to experimentally determine the solubility in your specific aqueous medium.

Q3: Can I dissolve MNB directly in my cell culture medium?

A3: Direct dissolution in cell culture medium is often difficult due to the low aqueous solubility of MNB. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in the culture medium.

Q4: What are the recommended storage conditions for MNB powder and solutions?

A4: MNB powder should be stored in a cool, dry, and dark place.[1] Stock solutions, especially those in organic solvents, should be stored at -20°C or -80°C to minimize degradation.[2] It is advisable to prepare fresh working solutions from the stock solution for each experiment to ensure potency and consistency.

Troubleshooting Guide: MNB Dissolution Issues

Issue Possible Cause Troubleshooting Steps
MNB powder is not dissolving in water or buffer. Low aqueous solubility of MNB.1. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol first. 2. Increase temperature: Gently warm the solvent while stirring to aid dissolution. Be cautious, as excessive heat may degrade the compound. 3. Adjust pH: The solubility of MNB may be pH-dependent. Experiment with slight adjustments to the pH of your aqueous solution.
Precipitate forms when adding the MNB stock solution to the aqueous medium. The final concentration of the organic solvent is too high, or the MNB concentration exceeds its solubility limit in the final medium.1. Decrease the volume of the stock solution: Use a more concentrated stock solution to minimize the final percentage of the organic solvent. 2. Lower the final MNB concentration: The desired experimental concentration may be above the solubility limit in the final medium. 3. Add the stock solution slowly while vortexing or stirring the aqueous medium to facilitate mixing and prevent localized high concentrations.
The MNB solution appears cloudy or forms a suspension. Incomplete dissolution or precipitation over time.1. Sonication: Use a sonicator to break down particles and improve dissolution. 2. Filtration: For some applications, filtering the solution through a 0.22 µm filter may be necessary to remove undissolved particles, but this may also reduce the effective concentration.
Loss of biological activity in prepared solutions. Degradation of MNB due to improper storage, exposure to light, or harsh solvent conditions.1. Protect from light: Store stock and working solutions in amber vials or wrapped in foil. 2. Prepare fresh solutions: Ideally, prepare working solutions fresh for each experiment from a frozen stock. 3. Avoid prolonged storage at room temperature.

Quantitative Data on Solubility

The following table summarizes the available solubility information for this compound and related compounds. Note that specific quantitative data for MNB in various organic solvents is limited, and the provided information for menadione and menadione sodium bisulfite (MSB) serves as a guide for solvent selection.

Compound Solvent Solubility Reference
This compound (MNB) Water19 g/L at 20°C (Slightly soluble)-
Menadione DMSO125 mg/mL (725.98 mM) (requires sonication)[3]
Menadione Ethanol9.09 mg/mL (52.79 mM) (requires sonication)[3]
Menadione Water0.1 mg/mL (0.58 mM) (requires sonication)[3]
Menadione Sodium Bisulfite (MSB) Water≥ 100 mg/mL (362.00 mM)[2]
Menadione Sodium Bisulfite (MSB) DMSO100 mg/mL (362.00 mM) (requires sonication)[2]

Experimental Protocols

Protocol 1: Preparation of a this compound (MNB) Stock Solution

This protocol provides a general method for preparing a concentrated stock solution of MNB, which can then be diluted for various experimental applications.

Materials:

  • This compound (MNB) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing MNB: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of MNB powder.

  • Initial Dissolution: Add the appropriate volume of DMSO to the MNB powder to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility of your specific batch of MNB in DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the MNB does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution: When needed, thaw a single aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your experimental medium (e.g., cell culture medium, buffer). Add the stock solution dropwise while gently mixing the medium to avoid precipitation.

Note: The final concentration of DMSO in your experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Signaling Pathway: Vitamin K-Dependent Carboxylation

The primary biological function of vitamin K, and by extension MNB, is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins, such as prothrombin and other clotting factors.[4][5][6] This carboxylation is essential for the calcium-binding capacity of these proteins, which is crucial for their biological activity in the blood coagulation cascade.[7][8]

VitaminK_Pathway cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VKOR_label Vitamin K Epoxide Reductase (VKOR) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Precursor Inactive Clotting Factor (Glu residue) VK_hydroquinone->Precursor GGCX_label Gamma-glutamyl carboxylase (GGCX) VK_epoxide->VK_quinone VKOR Active Active Clotting Factor (Gla residue) Precursor->Active Carboxylation Coagulation Blood Coagulation Cascade Active->Coagulation Participates in Solubility_Workflow start Start: MNB Powder step1 Attempt Dissolution in Aqueous Buffer/Medium start->step1 decision1 Is it fully dissolved? step1->decision1 step7 Use Sonication or Gentle Heating step1->step7 step2 Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) decision1->step2 No end_success Proceed with Experiment decision1->end_success Yes step3 Dilute Stock into Aqueous Buffer/Medium step2->step3 step6 Investigate pH Adjustment step2->step6 decision2 Does a precipitate form? step3->decision2 step4 Optimize Dilution: - Lower final concentration - Slower addition with mixing decision2->step4 Yes decision2->end_success No step4->step3 step5 Consider Co-solvent System (e.g., Ethanol/Water) step4->step5 end_fail Re-evaluate Solvent/Concentration step4->end_fail step5->step3 step6->step1 step7->decision1

References

Technical Support Center: Menadione Nicotinamide Bisulfite (MNB) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for menadione nicotinamide bisulfite (MNB) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical measurement of MNB.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound (MNB)?

A1: The most prevalent methods for MNB quantification include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and UV-Vis Spectrophotometry.[1][2][3] Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and effective technique.[4] Often, these methods involve the conversion of the water-soluble MNB to the lipid-soluble menadione (Vitamin K3) prior to or during sample extraction.[4][5][6]

Q2: What are the primary sources of interference in MNB quantification?

A2: Interference in MNB analysis can arise from various sources, depending on the sample matrix. Common interferences include:

  • Other Fat-Soluble Vitamins: Vitamins A and E are often present at much higher concentrations and can co-elute with menadione in chromatographic methods.[7]

  • Matrix Components: In complex matrices like animal feed or biological samples, components such as triglycerides, cholesterol, and phospholipids can interfere with the analysis.[2][7]

  • Choline: In vitamin premixes, choline can negatively impact the stability of MNB, leading to inaccurate quantification.[8][9]

  • Excipients: In pharmaceutical formulations, various excipients may interfere with the analytical signal.[5]

Q3: How does the stability of MNB affect its quantification?

A3: MNB is sensitive to heat, humidity, and light.[8][10][11] Degradation of MNB can lead to lower than expected quantification results. It is crucial to store samples and standards under appropriate conditions (cool, dry, and dark) to ensure stability.[8][10] Studies have shown that MNB has greater stability than menadione sodium bisulfite (MSB).[9][12]

Q4: Is it necessary to convert MNB to menadione for analysis?

A4: Many established methods convert MNB to menadione prior to analysis.[3][4][5] This is because menadione is less polar and more amenable to reverse-phase HPLC and extraction into non-polar solvents. The conversion is typically achieved by pH manipulation, often by adding a basic solution.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during MNB quantification.

Issue 1: Poor Peak Resolution or Co-elution in HPLC Analysis
  • Symptom: The chromatographic peak for menadione is not sharp or overlaps with adjacent peaks.[7]

  • Potential Cause 1: Inadequate chromatographic separation from other fat-soluble vitamins or matrix components.[7]

  • Solution:

    • Optimize Mobile Phase: Adjust the solvent ratio (e.g., methanol:water or acetonitrile:water) to improve separation.[1]

    • Select Appropriate Column: A C18 column is commonly used, but for complex matrices, a C30 column or a different stationary phase like phenyl may provide better resolution.[1][2]

    • Gradient Elution: Employ a gradient elution program to better separate compounds with different polarities.[3]

  • Potential Cause 2: Ineffective sample preparation leading to the presence of interfering substances.[7]

  • Solution:

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane to selectively extract the non-polar menadione after conversion from MNB.[1][7]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample and remove interfering compounds.[2]

Issue 2: Inaccurate or Inconsistent Quantification Results
  • Symptom: Results show unexpectedly high or low concentrations of MNB, or poor reproducibility between replicates.[7]

  • Potential Cause 1: MNB degradation due to improper sample handling and storage.[8]

  • Solution:

    • Protect samples and standards from light by using amber vials.[13]

    • Store samples at low temperatures and in a dry environment to minimize degradation.[8]

  • Potential Cause 2: Matrix effects in LC-MS/MS analysis, where co-eluting compounds suppress or enhance the ionization of the analyte.[7]

  • Solution:

    • Improve Chromatographic Separation: As mentioned in Issue 1, enhancing the separation of menadione from matrix components is the most effective way to combat matrix effects.[7]

    • Use an Internal Standard: Incorporate a suitable internal standard to compensate for variations in extraction recovery and matrix effects.

  • Potential Cause 3: Incomplete conversion of MNB to menadione.

  • Solution:

    • Ensure the pH of the solution is sufficiently basic (pH > 11) to drive the conversion to completion.[5]

    • Optimize the reaction time and temperature for the conversion step.

Issue 3: Low Recovery During Sample Extraction
  • Symptom: The amount of MNB recovered after the extraction process is significantly lower than the expected amount.

  • Potential Cause 1: Sub-optimal extraction solvent or procedure.

  • Solution:

    • Solvent Selection: Hexane is a commonly used and effective solvent for extracting menadione.[1]

    • Multiple Extractions: Perform the extraction multiple times (e.g., 3x with fresh solvent) and pool the extracts to ensure complete recovery.

  • Potential Cause 2: Loss of analyte during solvent evaporation steps.

  • Solution:

    • Evaporate the solvent under a gentle stream of nitrogen at a controlled, low temperature.

    • Avoid complete dryness, as this can lead to the loss of volatile compounds.

Experimental Protocols

Protocol 1: Quantification of MNB in Animal Feed Premix by HPLC

This protocol is based on the principle of converting MNB to menadione, followed by extraction and HPLC-UV analysis.

  • Sample Preparation and Extraction:

    • Weigh a representative portion of the feed premix sample. Cryo-milling can be used to ensure homogeneity.[4][14]

    • Add a weak acid and agitate vigorously.[4]

    • Add a basic aqueous solution (e.g., sodium carbonate, pH > 11) to convert MNB to menadione.[4][5]

    • Add hexane and agitate again to partition the menadione into the organic phase.[4]

    • Centrifuge the sample to separate the layers.[4]

    • Collect the upper hexane layer for analysis.[4]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector set at 265 nm for menadione.[1]

    • Injection Volume: 20 µL.

    • Quantification: Create a calibration curve using menadione standards of known concentrations. Calculate the concentration of menadione in the sample extract from the calibration curve and then determine the original MNB concentration in the premix.

Protocol 2: Quantification of MNB by Derivative Spectrophotometry

This method involves the conversion of MNB to menadione and its subsequent measurement using derivative spectrophotometry.

  • Conversion and Extraction:

    • Prepare a sample solution in 0.01 M HCl.[5]

    • Add a sodium carbonate solution (10.6%) to achieve a pH of approximately 11.3 for the conversion of MNB to menadione.[5]

    • Add n-hexane to extract the menadione.[5]

    • Vortex the mixture and then centrifuge to separate the phases.[5]

    • Collect the supernatant (n-hexane layer) for analysis.[5]

  • Spectrophotometric Analysis:

    • Instrument: Double-beam UV-Visible spectrophotometer.

    • Scan Range: 290-390 nm.[5]

    • Measurement: Record the first-order or second-order derivative spectrum.

    • Quantification: Use the peak amplitude at 350 nm for the first-order derivative or 355 nm for the second-order derivative for quantification against a calibration curve prepared with menadione standards.[5]

Quantitative Data Summary

Table 1: HPLC Method Performance for Menadione Quantification

ParameterValueMatrixReference
Recovery82.4 +/- 7.69%Plasma[1]
Recovery95-97.6%Blood Serum[1]
Recovery94.2-95.8%Urine[1]
Limit of Detection (LOD)1.4-6.6 ng/injectionBiological Fluids[1]
Linearity Range0.5-20 µg/mLPharmaceutical Prep.[3]

Table 2: Derivative Spectrophotometry Method Performance for Menadione Quantification

ParameterMethodValueReference
Linearity RangeFirst-Order0.5-40 µg/mL[5]
Second-Order0.5-40 µg/mL[5]
Limit of Detection (LOD)First-Order0.1 µg/mL[5]
Second-Order0.2 µg/mL[5]
Limit of Quantification (LOQ)First-Order0.2 µg/mL[5]
Second-Order0.3 µg/mL[5]
RecoveryFirst-Order104.0%[5]
Second-Order95.3%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample MNB-containing Sample (e.g., Feed Premix) conversion Conversion to Menadione (pH Adjustment) sample->conversion Add Base extraction Liquid-Liquid Extraction (Hexane) conversion->extraction Add Solvent cleanup Sample Cleanup (Centrifugation) extraction->cleanup hplc HPLC System cleanup->hplc Inject Extract detector UV/Fluorescence Detector hplc->detector data Data Acquisition & Quantification detector->data

Caption: Experimental workflow for MNB quantification by HPLC.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Inaccurate MNB Quantification check_peaks Poor Peak Shape or Resolution? start->check_peaks check_recovery Low Analyte Recovery? check_peaks->check_recovery No optimize_hplc Optimize HPLC Method (Mobile Phase, Column) check_peaks->optimize_hplc Yes check_stability Sample/Standard Degradation? check_recovery->check_stability No optimize_extraction Optimize Extraction (Solvent, Repetitions) check_recovery->optimize_extraction Yes improve_prep Enhance Sample Prep (LLE, SPE) check_stability->improve_prep No proper_storage Ensure Proper Storage (Cool, Dark, Dry) check_stability->proper_storage Yes optimize_hplc->improve_prep

References

Technical Support Center: Optimizing Menadione Nicotinamide Bisulfite (MNB) Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Menadione Nicotinamide Bisulfite (MNB) in cytotoxicity assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your experiments and obtain reliable, reproducible results.

I. Troubleshooting Guides

This section addresses common issues encountered during cytotoxicity assays with MNB.

Troubleshooting Common Issues in MNB Cytotoxicity Assays
Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of MNB, media, or assay reagents. 3. Edge Effects: Evaporation in the outer wells of the plate can concentrate solutes and affect cell viability.[1] 4. Incomplete Solubilization of Formazan Crystals (in MTT assay): This leads to inaccurate absorbance readings.1. Ensure Homogenous Cell Suspension: Gently swirl the cell suspension flask before and during plating to prevent cell settling. 2. Calibrate Pipettes: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions and ensure consistent technique. 3. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. Avoid using the outer wells for experimental data if variability persists.[1] 4. Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO or SDS), mix thoroughly by gentle pipetting or using a plate shaker. Visually inspect wells to ensure no crystals remain.
Low Absorbance/Fluorescence Signal 1. Low Cell Number: Insufficient number of viable cells at the time of the assay. 2. MNB Concentration Too High: The concentration of MNB may be excessively toxic, leading to widespread cell death. 3. Incorrect Wavelength/Filter Settings: The plate reader settings may not be optimal for the assay being used.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a robust signal. 2. Perform a Dose-Response Curve: Test a wide range of MNB concentrations to identify the optimal range for your specific cell line and experimental conditions. 3. Verify Instrument Settings: Double-check the recommended excitation and emission wavelengths for your specific assay kit.
High Background Signal 1. Contamination: Bacterial or yeast contamination in the cell culture can interfere with the assay. 2. Media Components: Phenol red or other components in the culture media can contribute to background absorbance/fluorescence. 3. Compound Interference: MNB itself might react with the assay reagents.1. Practice Aseptic Technique: Regularly check cultures for contamination. 2. Use Phenol Red-Free Media: If high background persists, consider using phenol red-free media for the assay. 3. Include Proper Controls: Always include "no-cell" controls (media and MNB only) and "vehicle" controls (cells and the solvent used for MNB).

II. Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB) and why is it used in cytotoxicity assays?

A1: this compound (MNB) is a water-soluble, stabilized form of Menadione (Vitamin K3). Menadione is a synthetic naphthoquinone that induces cytotoxicity in cancer cells primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][3] Its water solubility makes it easier to handle and dose in cell culture experiments compared to the less soluble menadione.

Q2: How should I prepare a stock solution of MNB for my experiments?

A2: MNB is water-soluble. To prepare a stock solution, dissolve the MNB powder in sterile distilled water or phosphate-buffered saline (PBS). For example, to make a 10 mM stock solution, dissolve the appropriate amount of MNB powder in sterile water and filter-sterilize it through a 0.22 µm filter. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is a typical starting concentration range for MNB in a cytotoxicity assay?

A3: The optimal concentration of MNB will vary depending on the cell line. Based on studies with menadione, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments.[4] The IC50 (the concentration that inhibits 50% of cell viability) can vary significantly between cell types.

Q4: How does MNB induce cell death?

A4: MNB, as a source of menadione, induces cell death through multiple mechanisms. The primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress, DNA damage, and the activation of Poly (ADP-ribose) polymerase (PARP).[2] This cascade can trigger apoptosis, a form of programmed cell death, involving the activation of caspases.[5][6] Menadione has also been shown to suppress the Wnt signaling pathway in colorectal cancer cells.[7]

Q5: Can I use the MTT assay to measure MNB-induced cytotoxicity?

A5: Yes, the MTT assay is a commonly used method to assess cytotoxicity induced by compounds like MNB. It measures the metabolic activity of cells, which is an indicator of cell viability. However, it's important to be aware of potential interferences and to include proper controls.

III. Data Presentation

Reported IC50 Values for Menadione in Various Cancer Cell Lines

The following table summarizes a range of reported IC50 values for menadione in different cancer cell lines. Note that these values can vary based on the specific experimental conditions, such as incubation time and the assay used. This table should serve as a guide for designing your initial dose-response experiments with MNB.

Cell LineCancer TypeReported IC50 (µM)Reference
AGSGastric Cancer~20[5]
MKN45Gastric Cancer~25[6]
HepG2Hepatocellular Carcinoma10 - 50[4]
HTB-26Breast Cancer10 - 50[4]
PC-3Pancreatic Cancer10 - 50[4]
HCT116Colorectal Cancer~22.4[4]

IV. Experimental Protocols

This section provides a detailed methodology for a standard cytotoxicity assay using MNB.

Protocol: Determining MNB Cytotoxicity using the MTT Assay

1. Materials:

  • This compound (MNB)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl

  • 96-well flat-bottom plates

  • Multichannel pipette

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed the cells into a 96-well plate at the optimized seeding density.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • MNB Treatment:

    • Prepare a series of dilutions of your MNB stock solution in complete culture medium.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of MNB.

    • Include vehicle controls (medium with the same concentration of the solvent used for MNB, e.g., water or PBS) and no-cell controls (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or SDS solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette or a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each MNB concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the MNB concentration to generate a dose-response curve and determine the IC50 value.

V. Visualizations

Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h mnb_treatment MNB Treatment (Varying Concentrations) incubation_24h->mnb_treatment incubation_treatment Incubation (24/48/72h) mnb_treatment->incubation_treatment mtt_addition MTT Addition incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt solubilization Formazan Solubilization incubation_mtt->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis

Caption: Experimental workflow for determining MNB cytotoxicity using the MTT assay.

mnb_signaling_pathway MNB Menadione (from MNB) ROS Reactive Oxygen Species (ROS) MNB->ROS Wnt Wnt Signaling Pathway MNB->Wnt OxidativeStress Oxidative Stress & DNA Damage ROS->OxidativeStress PARP PARP Activation OxidativeStress->PARP Mitochondria Mitochondria OxidativeStress->Mitochondria Apoptosis Apoptosis PARP->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis Suppression Suppression Wnt->Suppression

Caption: Proposed signaling pathway of MNB-induced cytotoxicity.

troubleshooting_tree cluster_variability High Variability? cluster_signal Low Signal? cluster_background High Background? start Inconsistent Results? check_pipetting Check Pipetting Technique start->check_pipetting optimize_seeding Optimize Seeding Density start->optimize_seeding check_contamination Check for Contamination start->check_contamination check_seeding Ensure Homogenous Cell Seeding check_pipetting->check_seeding mitigate_edge Mitigate Edge Effects check_seeding->mitigate_edge adjust_conc Adjust MNB Concentration optimize_seeding->adjust_conc verify_reader Verify Reader Settings adjust_conc->verify_reader use_phenol_free Use Phenol Red-Free Media check_contamination->use_phenol_free run_controls Run Proper Controls use_phenol_free->run_controls

Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menadione Nicotinamide Bisulfite (MNB). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and answer frequently asked questions related to the use of MNB.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB)?

This compound (MNB) is a stabilized, synthetic form of Vitamin K3 (menadione). It is a complex of menadione and nicotinamide (a form of Vitamin B3), adjoined by a sodium bisulfite group. This formulation enhances the stability of menadione, which is notoriously unstable on its own.[1][2][3] MNB serves as a source of both Vitamin K and niacin activity.[4][5]

Q2: What are the primary applications of MNB in research?

In research, MNB is often used as a source of menadione to study the roles of Vitamin K in various biological processes, including:

  • Blood Coagulation: As a precursor to the active form of Vitamin K, it is essential for the gamma-carboxylation of clotting factors.[1][3]

  • Bone Metabolism: It plays a role in the carboxylation of osteocalcin, a protein involved in bone mineralization.

  • Cancer Research: Menadione has been investigated for its potential anti-tumor effects, often through the generation of reactive oxygen species (ROS).[6]

  • Cell Biology: It is used to induce oxidative stress in cellular models to study cellular responses to damage.[6][7]

Q3: How does the stability of MNB compare to other forms of Vitamin K3?

MNB is significantly more stable than Menadione Sodium Bisulfite (MSB), another common synthetic form of Vitamin K3.[1][2][3] However, its stability can still be affected by several factors.

Q4: What factors can affect the stability of MNB in my experiments?

Several factors can lead to the degradation of MNB, causing experimental variability:

  • Temperature: High temperatures accelerate degradation. A study showed significant degradation of MNB in an aqueous solution within a month at 40°C.[8]

  • Humidity and Moisture: MNB should be stored in a dry environment to prevent degradation.[9]

  • Light: Exposure to light can cause degradation. It is recommended to store MNB in light-resistant containers.[9][10][11]

  • pH: While more stable than MSB, MNB stability can be influenced by pH. Generally, Vitamin K analogs are more stable in slightly acidic conditions.

  • Presence of Other Compounds: In complex mixtures like premixes or cell culture media, other components such as trace minerals and choline can negatively impact MNB stability.[12][13]

Q5: What are the potential off-target effects or interferences I should be aware of?

When using MNB, it is crucial to consider the potential effects of its components beyond menadione:

  • Nicotinamide: This component is biologically active and can influence cellular processes. It is a precursor to NAD+, an inhibitor of sirtuins and PARP, and can affect cell survival, differentiation, and metabolism.[12][14][15][16][17] Researchers should consider including nicotinamide-only controls in their experiments.

  • Menadione: Menadione itself can have off-target effects. For example, it has been shown to ameliorate the off-target effects of certain receptor tyrosine kinase inhibitors on corneal epithelial wound healing.[18][19] It can also induce cell death through ROS-dependent mechanisms that may not involve apoptosis.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Step
MNB Degradation 1. Verify Storage Conditions: Ensure MNB is stored in a cool, dry, dark place in a tightly sealed container.[2][3][9][10][11][20][21] 2. Prepare Fresh Solutions: Prepare MNB solutions fresh for each experiment and avoid long-term storage of solutions, especially at room temperature or in the light. 3. Analyze Purity: If possible, verify the purity of your MNB stock using a suitable analytical method like HPLC.
Solubility Issues 1. Confirm Solubilization: MNB is slightly soluble in water.[1][22] Ensure it is fully dissolved in your vehicle before adding to your experimental system. Sonication may aid dissolution. 2. Vehicle Compatibility: Test the solubility of MNB in your specific cell culture medium or buffer system. Precipitation can lead to inconsistent dosing.
Biological Matrix Effects 1. Media Components: Be aware that components in your cell culture media (e.g., trace metals) can affect MNB stability.[12][13] 2. Serum Interactions: Proteins in serum may bind to menadione, affecting its bioavailability. Consider this when interpreting results from experiments with and without serum.
Cell Line Specificity 1. Metabolic Differences: Different cell lines may metabolize MNB at different rates.[23] 2. Sensitivity: The sensitivity of cell lines to menadione-induced effects can vary significantly.[23]
Issue 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Solution Preparation 1. Standardize Protocol: Use a consistent and validated protocol for preparing MNB solutions. 2. Vortexing/Mixing: Ensure thorough mixing of stock and working solutions before each use.
Batch-to-Batch Variation 1. Source from a Reliable Supplier: Purchase MNB from a reputable supplier with good quality control. 2. Test New Batches: When starting with a new batch of MNB, it is advisable to perform a pilot experiment to confirm its activity is consistent with previous batches.
Experimental Conditions 1. Control Environmental Factors: Maintain consistent temperature, humidity, and light exposure for your experiments. 2. Incubation Times: Use precise and consistent incubation times.
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of MNB solutions. 2. Use Appropriate Pipetting Techniques: Follow best practices for pipetting to minimize errors.

Data Presentation

Table 1: Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Vitamin Premix Over 6 Months

Storage Time (Months)MNB Retention (%)MSB Retention (%)
18682
28066
37354
65232

Data summarized from a study on vitamin premixes stored under controlled conditions.[12][13]

Table 2: Effect of Temperature and Humidity on Vitamin K3 (MNB and MSB) Retention in Vitamin Premix after 6 Months

Storage ConditionVitamin K3 Retention (%)
25°C / 60% Relative Humidity56
40°C / 75% Relative Humidity28

Data summarized from a study on vitamin premixes.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Preparation of MNB Stock Solution

This protocol provides a general guideline. Specific concentrations and solvents should be optimized for your experimental needs.

  • Materials:

    • This compound (MNB) powder

    • Sterile, high-purity water or DMSO

    • Sterile, light-blocking microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Under sterile conditions and in a fume hood, weigh the desired amount of MNB powder using a calibrated analytical balance.

    • Transfer the powder to a sterile, light-blocking container.

    • Add the desired volume of sterile water or DMSO to achieve the target stock concentration. MNB is slightly soluble in water and more soluble in DMSO.[1][16][22]

    • Vortex or sonicate the solution until the MNB is completely dissolved.

    • Sterile-filter the solution if it will be used in cell culture.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Representative HPLC Method for Quantification of Menadione

This is a representative protocol based on published methods for menadione and its derivatives.[24][25][26][27] It may require optimization for your specific application and matrix.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A mixture of methanol and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of methanol and water for isocratic elution.[24]

    • Gradient elution may be necessary for complex samples.[24]

  • Sample Preparation (from cell culture media):

    • Collect the cell culture media.

    • To precipitate proteins, add a cold organic solvent like acetonitrile or methanol (e.g., 2 volumes of solvent to 1 volume of media).

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[24]

    • Column Temperature: 30°C[24]

    • Detection Wavelength: Menadione can be detected at various wavelengths, with 254 nm and 330 nm being common choices.[24][26]

    • Injection Volume: Typically 10-20 µL.

  • Quantification:

    • Create a standard curve using known concentrations of a menadione standard.

    • Calculate the concentration of menadione in the samples by comparing their peak areas to the standard curve.

Visualizations

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum Lumen cluster_outside VK_hydroquinone Vitamin K Hydroquinone (reduced) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate VitaminK Vitamin K (quinone form) VitaminK->VK_hydroquinone Reduced by VKOR/other reductases GGCX->VK_epoxide Produces Protein_Gla Vitamin K-Dependent Protein (Active, Gla) GGCX->Protein_Gla Carboxylates VKOR->VitaminK Reduces Protein_Glu Vitamin K-Dependent Protein (Inactive, Glu) Protein_Glu->GGCX CO2 CO2 CO2->GGCX O2 O2 O2->GGCX Menadione Menadione (from MNB) Menadione->VitaminK Converted to

Caption: The Vitamin K cycle within the endoplasmic reticulum.

Troubleshooting_Workflow start Inconsistent Experimental Results with MNB check_stability Is MNB degradation a possibility? start->check_stability check_solubility Is MNB fully dissolved? check_stability->check_solubility No review_storage Review storage conditions (cool, dry, dark) check_stability->review_storage Yes check_protocol Is the experimental protocol consistent? check_solubility->check_protocol No optimize_dissolution Optimize dissolution (e.g., sonication, vehicle) check_solubility->optimize_dissolution Yes check_off_target Could there be off-target effects? check_protocol->check_off_target No standardize_protocol Standardize all steps (pipetting, timing, etc.) check_protocol->standardize_protocol Yes include_controls Include nicotinamide-only and vehicle controls check_off_target->include_controls Yes re_evaluate Re-evaluate results check_off_target->re_evaluate No prepare_fresh Prepare fresh solutions for each experiment review_storage->prepare_fresh prepare_fresh->check_solubility optimize_dissolution->check_protocol standardize_protocol->check_off_target include_controls->re_evaluate

Caption: A logical workflow for troubleshooting MNB experimental variability.

References

menadione nicotinamide bisulfite storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Menadione Nicotinamide Bisulfite (MNB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB)?

A1: this compound (MNB) is a stabilized, synthetic form of Vitamin K3 (Menadione).[1][2] It is an organic salt that combines menadione and nicotinamide, which enhances its stability and biological activity compared to other forms like Menadione Sodium Bisulfite (MSB).[2][3][4] MNB serves as a source of both vitamin K and niacin activity.[5]

Q2: What are the primary applications of MNB in research and development?

A2: MNB is primarily used as a nutritional additive in animal feed to provide Vitamin K activity, which is essential for blood coagulation and bone metabolism.[1][3][6] In research, it is used to study Vitamin K deficiency, blood coagulation pathways, and as a bioactive source of menadione and niacin for various experimental models.[4][5]

Q3: What are the recommended storage conditions for MNB?

A3: To ensure its stability, MNB should be stored in a cool, dry, and dark place.[1][3] The recommended storage temperature is typically between 10°C and 25°C.[7] It is crucial to keep the container tightly closed and protected from light and moisture to prevent degradation.[7][8][9]

Q4: What personal protective equipment (PPE) should be used when handling MNB?

A4: When handling MNB powder, it is important to wear appropriate personal protective equipment to avoid contact. This includes impervious gloves, safety glasses with side-shields, and a lab coat or long-sleeved clothing.[10] If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Q5: Is MNB soluble in water?

A5: this compound is described as slightly soluble or practically insoluble in water.[1][3][10][11]

Troubleshooting Guide

Problem: I am observing degradation of my MNB sample over time.

  • Possible Cause 1: Improper Storage Conditions.

    • Solution: Ensure that MNB is stored in a tightly sealed container in a cool, dry, and dark environment, protected from light and moisture.[3][7][8] High temperatures and humidity can significantly accelerate degradation.[12] A study showed that the retention of MNB is significantly higher at 25°C/60% relative humidity compared to 40°C/75% relative humidity.[12]

  • Possible Cause 2: Incompatibility with other substances.

    • Solution: MNB is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Avoid mixing or storing MNB with these substances. In vitamin-trace mineral premixes, the presence of choline can also negatively affect MNB stability.[12]

  • Possible Cause 3: Alkaline pH in aqueous solutions.

    • Solution: MNB, similar to other forms of Vitamin K3, is less stable in alkaline conditions (pH > 8).[6] If preparing aqueous solutions, ensure the pH is controlled, ideally within the pH 4-7 range for better stability.[6]

Problem: I am seeing inconsistent results in my experiments involving MNB.

  • Possible Cause 1: Non-homogeneous mixing in feed premixes.

    • Solution: Due to its fine powder form, it is crucial to ensure MNB is thoroughly and uniformly mixed into compound feed or premixes to achieve consistent dosage.[6]

  • Possible Cause 2: Degradation during experimental processing.

    • Solution: High temperatures during processes like pelleting or extrusion in feed manufacturing can lead to significant loss of MNB activity.[1][8] Studies have shown that MNB has greater stability than MSB during such processing.[8] If possible, monitor and control processing temperatures. Encapsulated forms of MNB, such as micro-capsules, may offer better protection and higher recovery after processing.[8]

Data Presentation

Table 1: Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Vitamin Premixes Over 6 Months

Storage Time (Months)Storage ConditionVitamin K3 SourceFormRetention (%)
125°C / 60% RHMNBCrystal~86
125°C / 60% RHMSBCrystal~82
325°C / 60% RHMNBCrystal~73
325°C / 60% RHMSBCrystal~54
625°C / 60% RHMNBCrystal52
625°C / 60% RHMSBCrystal32
640°C / 75% RHMNBCrystalSignificantly lower than 25°C
640°C / 75% RHMSBCrystalSignificantly lower than 25°C
6Room TemperatureMNBMicro-capsule43
6Room TemperatureMSBMicro-capsuleHigher than crystal form
6Room TemperatureMNBMicro-sphere48
6Room TemperatureMSBMicro-sphereHigher than crystal form

Data summarized from a study on the storage stability of Vitamin K3 in vitamin premixes.[12]

Experimental Protocols

1. Protocol for Quantification of MNB in a Sample by HPLC

This protocol is adapted from methods for the analysis of menadione derivatives.

  • Objective: To determine the concentration of MNB in a given sample.

  • Principle: MNB is first converted to menadione, which is then extracted and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Methodology:

    • Sample Preparation and Conversion:

      • Accurately weigh a sample expected to contain MNB and dissolve it in a 0.01 M HCl solution.[10][13]

      • To convert MNB to menadione, add a 10.6% w/v sodium carbonate solution to raise the pH to >11.[10][13]

      • Vortex the solution for approximately 10 minutes.[10]

    • Extraction:

      • Add n-hexane to the aqueous solution to extract the water-insoluble menadione.[10][13]

      • Vortex for 5 minutes and then centrifuge at 3000 g for 30 minutes to separate the phases.[13]

      • Carefully collect the supernatant (n-hexane layer) for analysis.[13]

    • HPLC Analysis:

      • Column: C8 or C18 analytical column (e.g., Agilent Extend C8, 150 mm × 4.6 mm, 5 µm).[10]

      • Mobile Phase: A gradient elution with methanol and water is often used for menadione analysis. A typical gradient might start at 90% methanol and increase to 100%.[10]

      • Flow Rate: 1.0 mL/min.[10]

      • Detection: UV detector set at a wavelength of 330 nm for menadione.[10]

      • Quantification: Prepare a standard curve using known concentrations of menadione. Calculate the concentration of menadione in the sample by comparing its peak area to the standard curve. The amount of MNB can then be back-calculated based on the molecular weights.

2. Protocol for Stability Testing of MNB in a Vitamin Premix

This protocol is based on a study evaluating the storage stability of different forms of Vitamin K3.[7]

  • Objective: To assess the stability of MNB in a vitamin premix under different storage conditions.

  • Methodology:

    • Premix Preparation:

      • Prepare several batches of a vitamin premix containing a known concentration of MNB.

      • Divide each batch into separate polyethylene bags for different storage conditions and time points.

    • Storage:

      • Store the premix samples under controlled environmental conditions. For example:

        • Condition A: 25°C and 60% relative humidity.[7]

        • Condition B: 40°C and 75% relative humidity (accelerated stability testing).[7]

    • Sampling:

      • Collect samples from each storage condition at specified time intervals (e.g., 0, 1, 2, 3, and 6 months).[7]

    • Analysis:

      • At each time point, extract MNB from the premix sample. A common method involves extraction with trichloromethane followed by the addition of a sodium carbonate solution and an adsorbent.[7]

      • Quantify the amount of MNB in the extract using a validated HPLC method (as described in the protocol above).

    • Calculation of Retention:

      • Calculate the retention of MNB at each time point using the following formula:

        • Retention (%) = [(MNB concentration at time x) / (Initial MNB concentration at time 0)] * 100.

Visualizations

G cluster_storage Storage Best Practices cluster_handling Handling Best Practices Store in a cool, dry place (10-25°C) Store in a cool, dry place (10-25°C) Protect from light Protect from light Keep container tightly closed Keep container tightly closed Avoid moisture Avoid moisture Wear PPE (gloves, goggles) Wear PPE (gloves, goggles) Use in a well-ventilated area Use in a well-ventilated area Avoid breathing dust Avoid breathing dust Wash hands after handling Wash hands after handling This compound This compound Storage Best Practices Storage Best Practices This compound->Storage Best Practices Handling Best Practices Handling Best Practices This compound->Handling Best Practices

Caption: Best practices for storage and handling of MNB.

G MNB Degradation Observed MNB Degradation Observed Check Storage Conditions Check Storage Conditions MNB Degradation Observed->Check Storage Conditions Improper Storage Improper Storage Check Storage Conditions->Improper Storage Incorrect Review Solution/Mixture Composition Review Solution/Mixture Composition Check Storage Conditions->Review Solution/Mixture Composition Correct Store in cool, dry, dark place Store in cool, dry, dark place Improper Storage->Store in cool, dry, dark place Incompatible Components Incompatible Components Review Solution/Mixture Composition->Incompatible Components Yes Assess Experimental Process Assess Experimental Process Review Solution/Mixture Composition->Assess Experimental Process No Isolate from incompatible substances Isolate from incompatible substances Incompatible Components->Isolate from incompatible substances High Temperature Exposure High Temperature Exposure Assess Experimental Process->High Temperature Exposure Yes Optimize process temperature Optimize process temperature High Temperature Exposure->Optimize process temperature

Caption: Troubleshooting guide for MNB degradation.

G MNB MNB (Vitamin K3 Source) Liver Liver MNB->Liver Prothrombin Inactive Prothrombin Liver->Prothrombin Synthesis of clotting factors Thrombin Active Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Conversion

Caption: Simplified role of Vitamin K in coagulation.

References

preventing oxidation of menadione nicotinamide bisulfite in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of menadione nicotinamide bisulfite (MNB) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB) and why is its stability a concern?

This compound (MNB) is a water-soluble, stabilized form of Vitamin K3 (menadione), complexed with nicotinamide (a form of Vitamin B3).[1][2] While more stable than other forms of menadione like Menadione Sodium Bisulfite (MSB), MNB is susceptible to degradation, primarily through oxidation.[3][4] This degradation can be accelerated by factors common in laboratory environments, such as exposure to light, heat, moisture, and incompatible chemicals.[5][6][7] Oxidation of MNB can lead to a loss of its biological activity and the generation of reactive oxygen species (ROS), which can introduce experimental artifacts and confound results.[8]

Q2: What are the optimal storage conditions for MNB powder?

To ensure the long-term stability of MNB in its solid form, it should be stored in a cool, dry, and well-ventilated area.[5][9] The container should be tightly sealed to protect it from moisture and light.[7][9][10] While specific temperature recommendations vary, a range of 10°C to 25°C is generally advised, with some sources suggesting refrigeration or freezing at -20°C for enhanced stability.[5][11]

Q3: How should I prepare MNB stock solutions to minimize oxidation?

The preparation of MNB stock solutions requires careful consideration of the solvent and handling procedures.

  • Solvent Selection: For short-term use, such as in HPLC analysis, solutions are often prepared in a mixture of acetonitrile and water.[12] For cell culture experiments, dimethyl sulfoxide (DMSO) or ethanol can be used.[13] It is crucial to use high-purity, anhydrous solvents when possible.

  • Preparation Protocol:

    • Allow the MNB powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of MNB in a controlled environment with low humidity.

    • Dissolve the powder in the chosen solvent. Sonication may be used to aid dissolution.

    • Filter-sterilize the solution if it will be used in cell culture.

    • Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air.

Q4: What are the signs of MNB degradation in my stock solution?

While subtle degradation may not be visually apparent, a noticeable color change, often to a yellowish or brownish hue, can indicate significant oxidation. The appearance of precipitate in a solution that was previously clear may also be a sign of degradation. For quantitative assessment, HPLC analysis can be used to determine the purity of the MNB solution over time.

Q5: Are there any known incompatibilities I should be aware of when working with MNB?

Yes, MNB is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these substances can accelerate its degradation. In experimental setups, particularly in complex media, it is important to consider the potential for interactions with other components. For instance, the presence of choline has been shown to negatively impact the stability of MNB in vitamin premixes.[3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of MNB due to improper handling or storage.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that both the MNB powder and stock solutions are stored according to the recommendations (cool, dark, dry, tightly sealed).

  • Prepare Fresh Solutions: If a stock solution has been stored for an extended period, especially in an aqueous buffer, prepare a fresh solution. One study noted a significant degradation of Vitamin K3 in an aqueous solution at 40°C in just one month.[14]

  • Minimize Light Exposure: Protect MNB solutions from light at all stages of the experiment by using amber vials or wrapping containers in aluminum foil.

  • Evaluate Experimental Conditions: Assess if any components in your experimental medium could be promoting oxidation. Consider the pH of your buffers, as extreme pH can contribute to instability.

Issue 2: Artifacts in Cell-Based Assays

Possible Cause: Unintended generation of reactive oxygen species (ROS) from MNB degradation is interfering with the assay. Menadione is a known redox cycler that can produce superoxide radicals.

Troubleshooting Steps:

  • Include Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the solvent used to dissolve the MNB.

    • Positive Control for Oxidative Stress: In some cases, it may be useful to include a positive control for oxidative stress to understand its potential impact on your assay.

  • Consider Antioxidants: The addition of antioxidants to the experimental system may help to mitigate the effects of ROS generated by MNB degradation. N-acetyl-l-cysteine (NAC) and glutathione (GSH) have been shown to counteract menadione-induced oxidative stress.[10]

  • Assay-Specific Considerations: Be aware that menadione can interfere with certain viability assays, such as the MTT assay, through its electron-coupling properties.[14] If you suspect interference, consider using an alternative assay.

Data Summary

Table 1: Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Vitamin Premixes Over 6 Months

Storage ConditionFormRetention of MNB (%)Retention of MSB (%)
25°C / 60% Relative Humidity Crystal6845
Micro-capsule7258
Micro-sphere7565
40°C / 75% Relative Humidity Crystal3518
Micro-capsule4325
Micro-sphere4830

Data summarized from a study on vitamin premixes, highlighting the higher stability of MNB over MSB and the protective effect of encapsulation.[3]

Table 2: Recovery of MNB vs. MSB After Feed Processing

Processing MethodTemperatureRecovery of MNB (%)Recovery of MSB (%)
Extrusion 100°C72.7464.67
135°C70.8866.54
Pelleting 60°C86.2175.49
80°C81.5272.76

Data summarized from a study on swine feed, indicating that MNB generally exhibits greater stability than MSB during common feed manufacturing processes.[4]

Experimental Protocols: Best Practices

Protocol for Preparation of MNB Stock Solution for Cell Culture
  • Materials:

    • This compound (MNB) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of MNB powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber container.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. For menadione sodium bisulfite, stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[15]

  • Working Solution Preparation:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in your cell culture medium immediately before adding it to the cells.

    • Do not store MNB in aqueous culture medium for extended periods.

Visualizations

Menadione_Redox_Cycling Menadione-Induced Redox Cycling cluster_0 Menadione-Induced Redox Cycling cluster_1 Menadione-Induced Redox Cycling Menadione Menadione (Vitamin K3) Semiquinone Semiquinone Radical Menadione->Semiquinone 1e⁻ reduction Semiquinone->Menadione 1e⁻ oxidation Oxygen Molecular Oxygen (O₂) Semiquinone->Oxygen Superoxide Superoxide Radical (O₂⁻) Oxygen->Superoxide gains e⁻ ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Superoxide->ROS further reactions Enzyme NAD(P)H:Cytochrome P450 Reductase Enzyme->Menadione donates e⁻ NADPH NADPH NADP NADP⁺ NADPH->NADP

Caption: Menadione redox cycling generates reactive oxygen species.

MNB_Troubleshooting Troubleshooting Workflow for MNB Experiments Start Inconsistent Results or Suspected Degradation CheckStorage Review Storage Conditions (Cool, Dark, Dry, Sealed) Start->CheckStorage CheckSolution Assess Stock Solution (Age, Appearance) CheckStorage->CheckSolution OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Not OK CheckSolution->PrepareFresh Not OK ReviewProtocol Review Experimental Protocol (pH, Incompatibilities, Light Exposure) CheckSolution->ReviewProtocol OK PrepareFresh->ReviewProtocol AddControls Incorporate Additional Controls (Vehicle, Antioxidant) ReviewProtocol->AddControls OK Proceed Proceed with Optimized Experiment ReviewProtocol->Proceed Issue Identified & Corrected ConsiderAssay Evaluate Assay for Interference AddControls->ConsiderAssay AlternativeAssay Select Alternative Assay Method ConsiderAssay->AlternativeAssay Interference Likely ConsiderAssay->Proceed No Interference AlternativeAssay->Proceed

Caption: A logical workflow for troubleshooting MNB experiments.

References

Technical Support Center: Menadione Nicotinamide Bisulfite (MNB) Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menadione Nicotinamide Bisulfite (MNB) bioavailability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB) and why is its stability a concern?

A1: this compound (MNB) is a synthetic, stabilized source of vitamin K3 (menadione) and vitamin B3 (niacin/nicotinamide).[1][2][3] It is an organic salt that combines menadione and nicotinamide.[4] The primary challenge in bioavailability studies is the inherent instability of vitamin K3.[5] MNB is more stable than other forms like Menadione Sodium Bisulfite (MSB), especially during feed manufacturing processes such as pelleting or extrusion and under adverse storage conditions like high temperature and humidity.[5][6] However, degradation can still occur, leading to lower than expected levels of the active components available for absorption, which directly impacts the accuracy of bioavailability assessments.[7]

Q2: How is the bioavailability of MNB typically assessed?

A2: The bioavailability of MNB is a dual assessment of both its menadione and nicotinamide components. It is often evaluated through:

  • Physiological Response: Measuring a direct biological effect. For vitamin K activity, this is commonly the prothrombin time in blood, which decreases as menadione intake increases.[8] For niacin activity, weight gain in niacin-deficient animal models is a key indicator.[8]

  • Tissue Concentration: Quantifying the concentration of the active metabolite, menaquinone-4 (MK-4), in target tissues like the liver and muscle.[9] An increase in dietary MNB should correlate with higher MK-4 levels.

  • Blood Plasma Levels: Measuring the concentration of menadione and nicotinamide in blood plasma over time after administration to determine pharmacokinetic parameters.[4]

Q3: What are the best analytical methods for quantifying menadione and its metabolites?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable and sensitive method for the analysis of menadione in various matrices, including feed, biological fluids (blood serum, urine), and pharmaceutical products.[10] For determining the active form in tissues, methods capable of quantifying menaquinone-4 (MK-4) are essential. Spectrophotometric methods also exist but may be less specific.[11] A significant challenge is the effective extraction of the analytes from complex matrices like feed or plasma while preventing degradation.[10]

Q4: How does MNB metabolism affect bioavailability study design?

A4: The study design must account for the metabolic conversion of menadione. Menadione (K3) itself is a precursor that is converted into the biologically active menaquinone-4 (MK-4) within animal tissues.[9][12] Research suggests that other forms of vitamin K, like phylloquinone (K1), are first catabolized to menadione in the intestine before being absorbed and converted to MK-4 in the tissues.[12] Therefore, a comprehensive bioavailability study should not only measure the parent compound (menadione) in plasma but also the key active metabolite (MK-4) in target tissues like the liver to understand the full biological impact.

Q5: What factors in animal feed can interfere with MNB bioavailability?

A5: Several factors can affect the bioavailability of nutrients from animal feed. For MNB, key considerations include:

  • Feed Processing: High temperatures and pressure during pelleting or extrusion can degrade MNB, although it is more resistant than MSB.[6]

  • Storage Conditions: High temperature and humidity during storage significantly reduce the retention of vitamin K3 in premixes.[5]

  • Dietary Antagonists: The presence of certain substances in the diet can interfere with absorption. For example, high levels of dietary calcium or phytates can reduce the bioavailability of various nutrients.[13][14]

  • Interactions with other components: The presence of choline and trace minerals in vitamin-trace mineral premixes can accelerate the degradation of vitamin K3.[5]

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue: Low or Inconsistent Plasma Menadione/Nicotinamide Levels Post-Administration

This guide helps you diagnose potential reasons for unexpectedly low or highly variable concentrations of menadione or nicotinamide in blood samples.

// Nodes check_stability [label="1. Verify MNB Stability\nin Formulation", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dosing [label="2. Confirm Dosing\nAccuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sampling [label="3. Review Blood Sampling\n& Processing Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; check_analysis [label="4. Validate Analytical\nMethod", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-checks stability_degraded [label="Degradation Issue:\n- High temp/humidity?\n- Interaction with other\n feed components?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; dosing_error [label="Dosing Error:\n- Incorrect dose volume?\n- Uneven mixing in feed?\n- Animal refusal/spillage?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sampling_error [label="Sampling Error:\n- Incorrect time points?\n- Hemolysis of samples?\n- Improper storage (light/temp)?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; analysis_error [label="Analytical Issue:\n- Poor extraction recovery?\n- Standard curve inaccuracy?\n- Instrument malfunction?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_stability; check_stability -> check_dosing [label="Stability OK"]; check_stability -> stability_degraded [label="Problem Found", style=dashed, color="#EA4335"];

check_dosing -> check_sampling [label="Dosing OK"]; check_dosing -> dosing_error [label="Problem Found", style=dashed, color="#EA4335"];

check_sampling -> check_analysis [label="Sampling OK"]; check_sampling -> sampling_error [label="Problem Found", style=dashed, color="#EA4335"];

check_analysis -> analysis_error [label="Problem Found", style=dashed, color="#EA4335"];

// Solution Node solution [label="Investigate Animal-Specific Factors:\nMetabolic differences, gut health, etc.", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_analysis -> solution [label="Analysis OK"]; }

Caption: Troubleshooting Decision Tree for Low Plasma Levels.

Steps:

  • Verify MNB Stability: Before administration, re-analyze the MNB content in your feed or dosing formulation. MNB can degrade due to heat, moisture, and interaction with other ingredients.[5][6] If degradation is confirmed, review your formulation and storage procedures.

  • Confirm Dosing Accuracy: Ensure that the dose was administered correctly. For feed-based studies, check for uniform mixing of MNB in the feed. For oral gavage, verify the concentration of your solution and the accuracy of the volume administered.

  • Review Blood Sampling & Processing:

    • Timing: Are blood samples being collected at the appropriate time points to capture the absorption peak?

    • Handling: Protect samples from light, as menadione is light-sensitive.[15] Use appropriate anticoagulants and process plasma promptly.

    • Storage: Store plasma samples at -80°C until analysis to prevent degradation.

  • Validate Analytical Method: Re-validate your analytical method (e.g., HPLC). Check the extraction recovery rate from plasma, the linearity of your standard curve, and the stability of the analyte in the processed sample.

Quantitative Data

Table 1: Stability Comparison of Vitamin K3 Sources in Premixes

This table summarizes the retention rates of this compound (MNB) compared to Menadione Sodium Bisulfite (MSB) under different storage and processing conditions, demonstrating the superior stability of MNB.

ConditionVitamin K3 SourceRetention / Recovery RateReference
Storage in Vitamin Premix (40°C / 75% RH) MNBHigher than MSB[5]
Storage in Vitamin Trace Mineral (VTM) Premix MNBHigher than MSB[5]
Feed Extrusion (100°C - 135°C) MNB72.74%[6]
Feed Extrusion (100°C - 135°C) MSB64.67%[6]
Feed Pelleting MNB86.21%[6]
Feed Pelleting MSB75.49%[6]
Table 2: Example Dietary Supplementation Levels of MNB in Animal Studies

This table provides examples of MNB dosages used in research for different species, which can serve as a starting point for experimental design.

Animal SpeciesMNB Dose Range (mg/kg of diet)Purpose of StudyReference
Growing Pigs100 - 2500Bioavailability and Tolerance Assessment[4]
Broiler Chicks(Menadione equivalent) 0 - 0.4Assess prothrombin time (Vitamin K activity)[8]
Coho Salmon5.25 - 59.87Evaluate growth performance, antioxidant capacity, and tissue MK-4 concentration[9][16]
Jian Carp3.13Improve growth performance and nutrient digestion[16]

Experimental Protocols & Workflows

Protocol: In Vivo Bioavailability Study of MNB in Broiler Chicks (Vitamin K Activity)

This protocol outlines a standard methodology to assess the bioavailability of the menadione component of MNB using prothrombin time as the primary endpoint.

  • Animal Model: Day-old male broiler chicks.

  • Acclimation: House chicks in heated battery brooders for 7-8 days and feed a standard vitamin K-deficient basal diet to deplete vitamin K reserves.

  • Diet Formulation:

    • Continue with the vitamin K-deficient basal diet (Control Group).

    • Supplement the basal diet with graded levels of menadione (e.g., 100, 200, 400 µg/kg) from a known standard (e.g., menadione).

    • Supplement the basal diet with graded levels of menadione from the test substance, MNB, at equivalent concentrations to the standard.

  • Experimental Phase: Feed the respective diets to triplicate groups of chicks for a period of 10-14 days.

  • Sample Collection:

    • At the end of the feeding period, collect blood samples from the wing vein of each chick using a heparinized syringe.

    • Immediately place the blood on ice.

  • Endpoint Measurement (Prothrombin Time):

    • Centrifuge the blood samples to obtain plasma.

    • Determine the one-stage prothrombin time for each plasma sample using a standardized thromboplastin reagent.

  • Data Analysis:

    • Perform a multiple linear regression analysis of prothrombin time as a function of menadione intake.

    • Use the slope-ratio assay method to determine the relative bioavailability of menadione from MNB compared to the standard source. A non-significant difference in slopes indicates equal potency.[8]

Workflow and Metabolic Pathway Visualizations

// Connections stability -> dosing [lhead=cluster_vivo]; collection -> extraction [lhead=cluster_analysis]; hplc -> pk_analysis [lhead=cluster_data]; }

Caption: Experimental Workflow for an MNB Bioavailability Study.

// Nodes mnb [label="MNB (Oral Intake)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lumen [label="Intestinal Lumen", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissociation [label="Dissociation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; menadione [label="Menadione (K3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nicotinamide [label="Nicotinamide (B3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; absorption [label="Absorption\n(Enterocytes)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; circulation [label="Systemic Circulation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tissues [label="Target Tissues\n(e.g., Liver)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conversion [label="Conversion via\nUBIAD1 enzyme", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; mk4 [label="Menaquinone-4 (MK-4)\n(Active Vitamin K2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; b3_path [label="NAD/NADP Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mnb -> lumen; lumen -> dissociation; dissociation -> menadione [label="Vitamin K\nPathway"]; dissociation -> nicotinamide [label="Niacin\nPathway"];

menadione -> absorption; nicotinamide -> absorption;

absorption -> circulation; circulation -> tissues; circulation -> b3_path [headport="w"];

nicotinamide -> b3_path [style=invis]; // for alignment

tissues -> conversion; conversion -> mk4;

{rank=same; menadione; nicotinamide;} }

Caption: Simplified Metabolic Pathway of MNB.

References

Technical Support Center: Method Validation for Menadione Nicotinamide Bisulfite (MNB) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed answers to frequently asked questions and troubleshooting advice for the analytical method validation of Menadione Nicotinamide Bisulfite (MNB), also known as Vitamin K3.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNB) and why is its accurate analysis critical?

A1: this compound (MNB) is a synthetic, water-soluble, and stabilized form of Vitamin K3. It is widely used as a nutritional supplement in animal feed and pharmaceutical preparations.[1][2] Accurate and validated analytical methods are essential to ensure correct dosage, verify product quality, assess stability, and meet regulatory requirements for safety and efficacy.

Q2: What are the common analytical techniques for MNB quantification?

A2: The most prevalent technique is High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection.[3][4][5] Due to the polar and hydrophilic nature of MNB, which can lead to poor retention on traditional reversed-phase columns, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective.[6][7] Other reported methods include Supercritical Fluid Chromatography (SFC), spectrophotometry, and Gas Chromatography (GC).[1][5][8][9]

Q3: What key parameters must be evaluated during method validation for MNB analysis as per ICH guidelines?

A3: A comprehensive method validation for MNB should evaluate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability.[6][7] Stability-indicating methods also require forced degradation studies to demonstrate that the method can resolve the MNB peak from any degradation products.[6][10]

Q4: What are the primary stability concerns for MNB during sample preparation and analysis?

A4: MNB, like other forms of Vitamin K, is susceptible to degradation from several factors:

  • Light: Exposure to UV and even artificial light can cause significant degradation. All sample preparation should be done under low-light conditions, and amber glassware or light-blocking containers should be used.[11][12][13]

  • Heat: Elevated temperatures, such as those used in feed pelleting, can accelerate degradation.[11][14][15] Samples should be stored in a cool environment.[14]

  • pH: MNB is more stable in a slightly acidic to neutral pH range (4-6) and degrades in alkaline conditions.[11][14]

  • Oxidation and Matrix Effects: The presence of oxygen, trace minerals (e.g., copper, iron), and other components like choline can accelerate MNB degradation.[2][11]

Q5: How does MNB's stability compare to other forms of Vitamin K3?

A5: Studies have shown that this compound (MNB) is generally more stable than Menadione Sodium Bisulfite (MSB), another common form of Vitamin K3, especially under conditions of high temperature and humidity.[2][15]

Troubleshooting Guide

Problem 1: My MNB peak is showing poor shape (tailing or fronting) in HPLC.

  • Possible Cause 1: Secondary Silanol Interactions. The MNB molecule may be interacting with residual silanol groups on the silica-based column packing, causing peak tailing.[11]

    • Solution: Use a column with low silanol activity or an end-capped column.[16] Alternatively, adding a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations can mask the silanol groups.

  • Possible Cause 2: Mismatch between Injection Solvent and Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[11]

    • Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.

  • Possible Cause 3: Column Overload. Injecting too much sample mass or a large injection volume can lead to peak fronting or broadening.[11][17]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

Problem 2: I'm experiencing low or inconsistent recovery of MNB.

  • Possible Cause 1: Inefficient Extraction. The extraction procedure may not be effectively removing the MNB from the sample matrix.

    • Solution: Ensure the chosen extraction solvent is appropriate for MNB's polarity. For feed premixes, an acidic aqueous solvent mixture is often used.[1] Optimize extraction parameters such as solvent-to-sample ratio, agitation time, and temperature.

  • Possible Cause 2: Degradation During Sample Preparation. MNB may be degrading after extraction but before analysis due to exposure to light, heat, or incompatible pH.[11][17]

    • Solution: Work under amber or yellow light, use amber vials, and keep samples cool.[11] Ensure the pH of all solutions remains in the stable 4-6 range.[11] Process samples promptly after preparation.

  • Possible Cause 3: Adsorption to Surfaces. MNB can potentially adsorb to glass or plastic surfaces.

    • Solution: Silanizing glassware can reduce active sites. Using polypropylene vials may also help. Run a recovery experiment with a known standard to check for system losses.

Problem 3: The method is not specific; I see interfering peaks from the matrix.

  • Possible Cause 1: Co-eluting Matrix Components. Excipients, preservatives, or other active ingredients in the formulation are eluting at the same retention time as MNB.[6]

    • Solution 1 (Chromatographic): Modify the mobile phase composition (e.g., organic ratio, pH, buffer strength) or gradient to improve resolution.[6] Switching to a column with a different selectivity, such as a HILIC column, can be very effective for separating the polar MNB from less polar interferences.[6][7]

    • Solution 2 (Sample Preparation): Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds before injection.[17]

Experimental Protocols & Data

Example Protocol: Stability-Indicating HILIC Method for MNB

This protocol is based on a validated method for determining MNB in an injectable solution, demonstrating its specificity and stability-indicating properties.[6][7]

  • Chromatographic System:

    • Instrument: HPLC with a Photodiode Array (PDA) Detector.

    • Column: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

    • Column Temperature: 25°C.[6][7]

  • Mobile Phase:

    • Composition: Isocratic mixture of 200mM Ammonium Acetate solution and Acetonitrile (20:80, v/v).[6][7]

    • pH: Adjust to 5.7 using glacial acetic acid.[6][7]

    • Flow Rate: 0.5 mL/min.[10]

  • Detection:

    • Wavelength: 261 nm.[6][10]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of MNB standard in a suitable solvent (e.g., 80% acetonitrile). Dilute with the mobile phase to the desired concentration (e.g., 30 µg/mL).

    • Sample Solution: Dilute the formulation with the mobile phase to achieve a final concentration within the linear range of the method. Filter through a 0.45 µm membrane filter before injection.[6]

  • Forced Degradation (to prove stability-indicating capability):

    • Expose MNB standard and sample solutions to stress conditions such as acid (e.g., HCl), base (e.g., NaOH), oxidation (e.g., H₂O₂), heat, and photolytic stress to generate degradation products.[6][10] Analyze the stressed samples to ensure the degradation peaks are well-resolved from the main MNB peak.[6]

Data Presentation: Typical Method Validation Parameters

The following table summarizes typical performance characteristics for validated MNB analytical methods, compiled from various studies.

ParameterHPLC-DAD (Reversed-Phase)[4][5]HILIC-PDA[6][7]Spectrophotometry[9]
Linearity Range 0.5 - 20 µg/mL15 - 45 µg/mL0.5 - 40 µg/mL
Correlation Coeff. (R²) > 0.9990.9996> 0.999
Accuracy (Recovery %) 98.5% - 100.5%98.0% - 102.0%95.3% - 98.4%
Precision (RSD %) < 2.0%< 2.0%< 3.5%
LOD 0.005 µg/mLNot Reported0.1 - 0.2 µg/mL
LOQ Not ReportedNot Reported0.2 - 0.3 µg/mL

Visualizations

Workflow for MNB Analytical Method Validation

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting A Define Analytical Target Profile B Select Analytical Technique (e.g., HILIC) A->B C Develop & Optimize Method Parameters B->C D Write Validation Protocol C->D E Define Acceptance Criteria (ICH) D->E F Specificity (Forced Degradation) E->F G Linearity, Range, Accuracy, Precision F->G H LOD, LOQ, Robustness G->H I Analyze Data & Compare to Criteria H->I J Write Final Validation Report I->J K K J->K Method Ready for Routine Use

Caption: A workflow diagram illustrating the key phases of analytical method validation for MNB.

Troubleshooting Logic for Low MNB Recovery

G Start Problem: Low MNB Recovery Check1 Is standard recovery also low? Start->Check1 Path1 Potential Systemic Issue: - Degradation in solution - Adsorption to vials/tubing - Incorrect standard prep Check1->Path1 Yes1 Check2 Was sample protected from light and heat? Check1->Check2 No1 Yes1 YES No1 NO Path2 Likely Degradation Issue: - Wrap all glassware in foil - Use amber vials - Keep samples on ice Check2->Path2 No2 Check3 Is extraction procedure validated for matrix? Check2->Check3 Yes2 Yes2 YES No2 NO Path3 Likely Extraction Issue: - Re-evaluate solvent choice - Optimize extraction time - Check solution pH Check3->Path3 No3 End Re-evaluate Matrix Effects (Consider SPE cleanup) Check3->End Yes3 Yes3 YES No3 NO

Caption: A decision tree to guide troubleshooting efforts for low recovery of MNB.

References

dealing with autofluorescence in menadione nicotinamide bisulfite imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing menadione nicotinamide bisulfite in imaging studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to autofluorescence and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

This compound is a stable, water-soluble compound that serves as a source of vitamin K3 (menadione) and niacin, a precursor to nicotinamide.[1][2] While menadione itself is not fluorescent, its reduced form, 1,4-dihydroxy menadione, exhibits fluorescence.[3] This property, along with the intrinsic fluorescence of nicotinamide adenine dinucleotide (NAD(P)H) derived from nicotinamide, allows for its potential use in cellular imaging studies to investigate metabolic processes.

Q2: What are the primary sources of autofluorescence in this type of imaging?

Autofluorescence in this context can be broadly categorized into two main sources:

  • Endogenous Autofluorescence: This is the natural fluorescence emitted by various molecules within cells and tissues. Common sources include:

    • NAD(P)H (Reduced Nicotinamide Adenine Dinucleotide (Phosphate)): A key metabolic coenzyme with broad fluorescence emission.[4][5]

    • FAD (Flavin Adenine Dinucleotide): Another metabolic coenzyme that fluoresces.[6]

    • Collagen and Elastin: Structural proteins in the extracellular matrix that are highly autofluorescent.[5]

    • Lipofuscin: Aggregates of oxidized proteins and lipids that accumulate in aging cells and have broad emission spectra.[5]

  • Induced Autofluorescence: This can be introduced during sample preparation, most commonly through the use of aldehyde fixatives like formaldehyde and glutaraldehyde.[7]

Q3: What are the known fluorescence properties of the components of this compound?

The fluorescence characteristics of the components are critical for designing your imaging experiment. Menadione itself is non-fluorescent. However, it can be converted to a fluorescent form. Nicotinamide is a precursor to the naturally fluorescent NAD(P)H.

Troubleshooting Guide

This guide addresses specific issues you may encounter with autofluorescence during your this compound imaging experiments.

Problem 1: High background fluorescence obscuring the signal of interest.

High background fluorescence can make it difficult to distinguish your target signal from noise.

Possible Causes and Solutions:

CauseRecommended Solution
Endogenous Autofluorescence from NAD(P)H and FAD Utilize spectral unmixing techniques to computationally separate the overlapping emission spectra. Alternatively, fluorescence lifetime imaging (FLIM) can distinguish between different fluorophores based on their decay rates.[8][9]
Fixation-Induced Autofluorescence Reduce the concentration of the aldehyde fixative or the fixation time. Consider using an alternative fixative such as chilled methanol or ethanol.[7] Chemical treatments with sodium borohydride can also help reduce aldehyde-induced autofluorescence.[5]
Autofluorescence from Culture Media Image cells in a phenol red-free medium or a clear buffered saline solution, as phenol red is highly fluorescent.[10]
Lipofuscin Granules Treat samples with quenching agents like Sudan Black B. Be aware that Sudan Black B can introduce its own fluorescence in the far-red channel.[8]
Problem 2: Difficulty in separating the menadione-derived signal from cellular autofluorescence.

The emission spectra of the reduced menadione and endogenous fluorophores like NAD(P)H may overlap.

Possible Causes and Solutions:

CauseRecommended Solution
Spectral Overlap Employ spectral imaging and linear unmixing. This involves acquiring a series of images at different emission wavelengths and using software to separate the contributions of each fluorophore.
Broad Emission from Autofluorescent Molecules Use narrow-bandpass emission filters to isolate the peak emission wavelength of your signal of interest as much as possible.
Low Signal-to-Noise Ratio Consider using photobleaching to reduce the background autofluorescence before imaging your target. Exposing the sample to high-intensity light can selectively destroy the autofluorescent molecules.[4]

Quantitative Data Summary

The following table summarizes the known excitation and emission maxima for relevant compounds. This information is crucial for selecting appropriate filters and laser lines for your microscope.

CompoundExcitation Max (nm)Emission Max (nm)Notes
Reduced Menadione 325425Reduced on-line with zinc for fluorescence determination.[3]
Photochemically Derived Menadione Sodium Bisulfite 336459Derived using acetone and sodium sulfite as sensitizing reagents.[11]
NAD(P)H ~340~460The reduced form is fluorescent.[4]
FAD ~450~525The oxidized form is fluorescent.[6]

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Subtraction

This protocol outlines the general steps for using spectral imaging and linear unmixing to separate your signal from autofluorescence.

  • Acquire Reference Spectra:

    • Prepare a sample containing only your fluorescent probe of interest (e.g., cells treated to induce the fluorescent form of menadione). Acquire a lambda stack (a series of images at different emission wavelengths) to determine its emission spectrum.

    • Prepare an unstained control sample to capture the spectrum of the endogenous autofluorescence.

  • Acquire Experimental Image:

    • On your experimental sample, acquire a lambda stack covering the emission range of both your probe and the autofluorescence.

  • Perform Linear Unmixing:

    • Using appropriate imaging software (e.g., ZEN, ImageJ/Fiji with spectral unmixing plugins), define the reference spectra for your probe and the autofluorescence.

    • Apply the linear unmixing algorithm to your experimental lambda stack. The software will calculate the contribution of each reference spectrum to each pixel in your image, effectively separating the signals.

Protocol 2: Photobleaching to Reduce Background Autofluorescence

This protocol describes a method to reduce autofluorescence before acquiring your final image.

  • Sample Preparation: Prepare your sample as you normally would for fluorescence imaging.

  • Pre-incubation Photobleaching: Before introducing your fluorescent probe or inducing its fluorescence, expose the sample to high-intensity, broad-spectrum light (e.g., from a mercury arc lamp or an LED light source) for a defined period (e.g., 15-30 minutes).[4]

  • Staining/Induction: Proceed with your staining protocol or the induction of menadione fluorescence.

  • Image Acquisition: Acquire your images using standard microscopy settings. The background autofluorescence should be significantly reduced, improving the signal-to-noise ratio.

Visualizations

Experimental_Workflow_for_Autofluorescence_Correction Workflow for Autofluorescence Correction cluster_sample_prep Sample Preparation cluster_correction_methods Autofluorescence Correction cluster_analysis Image Analysis Sample Prepare Cells/Tissue Fixation Fixation (e.g., PFA) Sample->Fixation Staining Induce Menadione Fluorescence Fixation->Staining Photobleaching Photobleaching Staining->Photobleaching Optional Pre-treatment SpectralImaging Spectral Imaging Staining->SpectralImaging Unmixing Linear Unmixing SpectralImaging->Unmixing Quantification Signal Quantification Unmixing->Quantification

Caption: A flowchart of the experimental workflow for correcting autofluorescence.

Autofluorescence_Sources_and_Solutions Sources of Autofluorescence and Corresponding Solutions cluster_sources Sources of Autofluorescence cluster_solutions Solutions Fixation Fixation-Induced ChemQuench Chemical Quenching (e.g., Sodium Borohydride) Fixation->ChemQuench Endogenous Endogenous Molecules (NAD(P)H, FAD, Collagen) Spectral Spectral Unmixing Endogenous->Spectral FLIM Fluorescence Lifetime Imaging Endogenous->FLIM PhotoB Photobleaching Endogenous->PhotoB Lipofuscin Lipofuscin Lipofuscin->PhotoB DyeQuench Dye Quenching (e.g., Sudan Black B) Lipofuscin->DyeQuench

Caption: A diagram illustrating the common sources of autofluorescence and their respective mitigation strategies.

References

Validation & Comparative

Stability Showdown: Menadione Nicotinamide Bisulfite Emerges as the More Robust Vitamin K3 Source

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals Menadione Nicotinamide Bisulfite (MNB) exhibits superior stability compared to Menadione Sodium Bisulfite (MSB) under various stress conditions, a critical consideration for researchers and professionals in drug development and animal nutrition.

Menadione, a synthetic form of Vitamin K3, is essential in various biological processes. However, its inherent instability has led to the development of more stable derivatives, primarily MNB and MSB. This guide provides a detailed comparison of their stability, supported by experimental data, to inform the selection of the most appropriate compound for research and formulation.

Superior Retention of MNB in Storage Stability Studies

Long-term storage stability is a critical factor for any chemical compound. Studies have consistently demonstrated that MNB maintains a higher retention rate compared to MSB, particularly under challenging environmental conditions.

In a six-month study evaluating the storage stability of Vitamin K3 in vitamin premixes, MNB consistently outperformed MSB.[1][2] The retention of MNB was significantly higher than that of MSB when stored at both moderate (25 °C/60% relative humidity) and accelerated (40 °C/75% relative humidity) conditions.[1][2] After six months, the overall retention for MNB was 52%, whereas MSB was only 32%.[1][2]

Storage Time (Months)MSB Retention (%)MNB Retention (%)
18286
26680
35473
63252
Data from a study on vitamin premixes stored under varying conditions.[1][2]

Enhanced Stability of MNB During Feed Processing

The manufacturing of animal feed often involves processes like extrusion and pelleting, which expose ingredients to high temperatures and pressure. These conditions can significantly degrade less stable compounds. Experimental data shows that MNB is more resilient to these harsh manufacturing processes.

In a study investigating the effects of feed processing, MNB demonstrated a higher recovery rate than MSB after both extrusion and pelleting.[3][4] Following extrusion at temperatures of 100 °C and 135 °C, the average recovery of MNB was 72.74%, compared to 64.67% for MSB.[3][4] Similarly, after pelleting, MNB recovery was 86.21%, while MSB recovery was 75.49%.[3][4]

Processing MethodMSB Recovery (%)MNB Recovery (%)
Extrusion64.6772.74
Pelleting75.4986.21
Data from a study on the stability of Vitamin K3 in swine diets during feed processing.[3][4]

Experimental Protocols for Stability Assessment

The stability of menadione derivatives is typically assessed through long-term storage studies and forced degradation studies.

Long-Term Storage Stability Protocol

This protocol is designed to evaluate the stability of a substance under recommended storage conditions and to establish its shelf life.

  • Sample Preparation: Prepare homogenous batches of the test substance (e.g., in a vitamin premix).

  • Storage Conditions: Store the samples in controlled environmental chambers at specific temperature and humidity conditions (e.g., 25 °C/60% RH for real-time studies and 40 °C/75% RH for accelerated studies).[1][2]

  • Time Points: Pull samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 3, and 6 months).[1][2]

  • Analysis: Quantify the amount of the active compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration to determine the degradation rate.

Forced Degradation Study Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways under more severe conditions than those used in accelerated stability studies.

  • Stress Conditions: Expose the compound to various stress conditions, including:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.[5]

    • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C.[5]

    • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., heating at a high temperature (e.g., 70°C).[5]

    • Photodegradation: e.g., exposure to UV light (e.g., 254 nm).[5]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate the parent drug from its degradation products.[6][7]

  • Peak Purity Analysis: Assess the purity of the main peak to ensure that it is free from any co-eluting degradation products.

  • Identification of Degradants: If significant degradation is observed, further studies may be conducted to identify the structure of the degradation products.

Visualizing the Stability Testing Workflow

The following diagram illustrates a typical workflow for a comparative stability study.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation & Comparison MNB Menadione Nicotinamide Bisulfite (MNB) Storage Long-Term Storage (e.g., 25°C/60% RH, 40°C/75% RH) MNB->Storage Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MNB->Forced MSB Menadione Sodium Bisulfite (MSB) MSB->Storage MSB->Forced Sampling Time-Point Sampling (e.g., 0, 1, 3, 6 months) Storage->Sampling HPLC HPLC Analysis Forced->HPLC Sampling->HPLC Retention Calculate % Retention/ Recovery HPLC->Retention Comparison Compare Stability Profiles (MNB vs. MSB) Retention->Comparison

Figure 1. Workflow for a comparative stability study of MNB and MSB.

References

A Comparative Analysis of the Bioavailability of Menadione Nicotinamide Bisulfite and Phylloquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of two forms of vitamin K: menadione nicotinamide bisulfite (MNB), a synthetic provitamin K3, and phylloquinone, the natural plant form of vitamin K1. While direct comparative studies in humans are limited, this document synthesizes available data from human and animal studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Phylloquinone (Vitamin K1) is the primary dietary form of vitamin K, and its bioavailability from food and supplements has been extensively studied in humans. Its absorption is fat-dependent and influenced by the food matrix. This compound (MNB) is a synthetic, water-soluble form of vitamin K3 used primarily in animal feed. Data on its bioavailability is largely derived from animal studies, which indicate it is an effective source of vitamin K activity. Menadione itself is a provitamin that is converted in the body to menaquinone-4 (MK-4), a highly bioactive form of vitamin K2. A direct quantitative comparison of the bioavailability of MNB and phylloquinone in humans is challenging due to the lack of head-to-head clinical trials.

Quantitative Data on Bioavailability

Phylloquinone (Vitamin K1)

The bioavailability of phylloquinone has been assessed in human subjects under various conditions. The area under the plasma concentration-time curve (AUC) is a key indicator of bioavailability.

Formulation/Source Dose Subjects AUC (nmol/L·h) Key Findings
Phylloquinone Tablet500 µg8 human adults (22-30 y)27.55 ± 10.08Absorption from a supplement is significantly higher than from food sources.[1]
Raw Spinach495 µg (from 150g)3 human adults (22-30 y)4.79 ± 1.11The food matrix significantly reduces the bioavailability of phylloquinone.[1]
Raw Spinach165 µg (from 50g)Human adults (22-30 y)2.49 ± 1.11Lower intake from a food source results in a proportionally lower absorption.[1]
13C-labelled Kale156 nmol6 healthy human volunteersMean bioavailability of 4.7% (range 1-14%)Demonstrates significant inter-individual variability in absorption from vegetables.[2]
Intravenous Saline154 µg12 healthy human adults116 ± 13Intravenous administration provides a baseline for 100% bioavailability.[3]
Intravenous Lipid Emulsion154 µg12 healthy human adults102 ± 20No significant difference in bioavailability when administered in a lipid emulsion versus saline.[3]
This compound (MNB)
Formulation Subjects Key Findings
This compound (MNB)Growing pigsNo significant difference in plasma menadione concentrations compared to menadione sodium bisulfite (MSB). Both forms were effectively absorbed.
This compound (MNB)Young chicksProthrombin time decreased linearly with increasing doses of menadione from MNB, indicating its bioavailability and vitamin K activity.[4]

Experimental Protocols

Phylloquinone Bioavailability Study in Humans

A representative experimental design to assess phylloquinone bioavailability is as follows:

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include the use of anticoagulant medications or vitamin K supplements.

  • Dietary Control: Subjects consume a standardized diet low in vitamin K for a specified period to establish a stable baseline.

  • Test Meal Administration: On the test day, following an overnight fast, subjects consume a standardized meal containing a known amount of phylloquinone from either a supplement or a food source.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 2, 4, 6, 8, 10, 12, and 24 hours) after the test meal.

  • Plasma Analysis: Plasma is separated, and phylloquinone concentrations are measured using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

This compound Efficacy Study in Animals (Pigs)

A typical protocol to evaluate the efficacy of MNB as a vitamin K source in pigs involves:

  • Animal Selection: Young, healthy pigs are selected and housed in controlled conditions.

  • Basal Diet: The animals are fed a basal diet deficient in vitamin K to induce a state of vitamin K insufficiency, often monitored by prothrombin time.

  • Supplementation: Pigs are then divided into groups and fed diets supplemented with graded levels of MNB or a reference vitamin K source.

  • Blood Collection: Blood samples are collected at regular intervals to measure plasma menadione concentrations and assess blood coagulation parameters (e.g., prothrombin time).

  • Data Analysis: The response in plasma menadione levels and the normalization of coagulation parameters are used to determine the relative bioavailability and efficacy of MNB.

Visualizing Experimental and Metabolic Pathways

To better understand the processes involved in assessing bioavailability and the metabolic fate of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase subject_recruitment Subject Recruitment & Screening dietary_control Dietary Control (Low Vitamin K Diet) subject_recruitment->dietary_control baseline Baseline Blood Sampling dietary_control->baseline administer_vk Administer Test Meal (Phylloquinone or MNB) baseline->administer_vk Fasting serial_sampling Serial Blood Sampling administer_vk->serial_sampling plasma_analysis Plasma Vitamin K Analysis (HPLC/MS) serial_sampling->plasma_analysis Sample Processing pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis

Figure 1. A generalized workflow for a bioavailability study.

metabolic_pathways cluster_phylloquinone Phylloquinone (K1) Metabolism cluster_mnb This compound (MNB) Metabolism phylloquinone Dietary Phylloquinone (K1) absorption_k1 Intestinal Absorption phylloquinone->absorption_k1 chylomicrons Incorporation into Chylomicrons absorption_k1->chylomicrons liver_k1 Hepatic Uptake chylomicrons->liver_k1 vk_cycle Vitamin K Cycle (Carboxylation) liver_k1->vk_cycle mnb MNB (Provitamin K3) absorption_k3 Intestinal Absorption mnb->absorption_k3 menadione Release of Menadione (K3) absorption_k3->menadione menadione->liver_k1 Potential minor pathway conversion_mk4 Conversion to Menaquinone-4 (MK-4) in Tissues menadione->conversion_mk4 vk_cycle_mk4 Vitamin K Cycle (Carboxylation) conversion_mk4->vk_cycle_mk4

Figure 2. Simplified metabolic pathways of phylloquinone and MNB.

Discussion and Comparison

Absorption
  • Phylloquinone: As a fat-soluble vitamin, the absorption of phylloquinone is dependent on the presence of dietary fat and bile salts for emulsification and micelle formation.[5] Its bioavailability is significantly lower from plant sources where it is tightly bound to chloroplast membranes compared to supplements or oils.[6][7]

  • This compound (MNB): MNB is a water-soluble derivative of menadione.[8] This property may allow for its absorption to be less dependent on dietary fat compared to phylloquinone. However, after absorption, the menadione moiety is released to act as a vitamin K source.

Metabolism and Bioactivity
  • Phylloquinone: Phylloquinone is transported via chylomicrons to the liver, where it participates in the vitamin K cycle to activate clotting factors.[9] It can also be transported to extrahepatic tissues. Studies have shown that orally ingested phylloquinone can be converted to menaquinone-4 (MK-4) in the body, with menadione as an intermediate.[10][11][12]

  • This compound (MNB): The primary bioactive function of MNB stems from the in vivo release of menadione. Menadione itself is not biologically active as a cofactor for carboxylation but serves as a precursor for the synthesis of MK-4 in various tissues.[9][13] MK-4 is considered a highly bioactive form of vitamin K, particularly in extrahepatic tissues like bone and arterial walls. The conversion of menadione to MK-4 is a crucial step for its vitamin K activity.

Conclusion for the Scientific Community

While phylloquinone is a well-characterized dietary source of vitamin K with established bioavailability data in humans, this compound's role is primarily understood from its effective use in animal nutrition. The key difference in their bioavailability lies in their initial absorption characteristics (fat-soluble vs. water-soluble) and their metabolic fate. Phylloquinone can act directly or be converted to MK-4, whereas MNB must be converted to MK-4 to exert its vitamin K-dependent biological functions.

For drug development and clinical research, it is imperative to recognize that data from animal studies on MNB cannot be directly extrapolated to human pharmacokinetics. Further research, including well-controlled clinical trials in humans, is necessary to determine the precise bioavailability and pharmacokinetic profile of this compound and to draw a definitive comparison with phylloquinone. The potential for MNB to serve as an efficient precursor to MK-4 in humans warrants further investigation, particularly for applications targeting extrahepatic tissue health.

References

A Comparative Analysis of Menadione Nicotinamide Bisulfite as a Bioactive Vitamin K Source

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of menadione nicotinamide bisulfite (MNB) with other vitamin K sources, focusing on its bioactivity, stability, and safety. The information is intended for researchers, scientists, and professionals in drug and supplement development, with supporting experimental data and detailed methodologies.

Vitamin K is a group of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1][2] The primary natural forms are phylloquinone (vitamin K1), found in plants, and a series of menaquinones (vitamin K2), synthesized by bacteria.[1][3] Menadione (vitamin K3) is a synthetic analogue that can be converted in the body to a biologically active form of vitamin K2.[4][5] this compound (MNB) is a stabilized, water-soluble derivative of menadione, complexed with nicotinamide (vitamin B3), making it a widely used source of vitamin K activity in animal nutrition due to its stability and cost-effectiveness.[6][7]

Comparative Performance of Vitamin K Sources

The efficacy of different vitamin K sources is primarily determined by their bioavailability and their ability to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is crucial for the activation of vitamin K-dependent proteins.

ParameterThis compound (MNB)Phylloquinone (K1)Menaquinones (K2: MK-4, MK-7)Menadione Sodium Bisulfite (MSB)
Source SyntheticNatural (green plants, vegetable oils)[3]Natural (bacterial fermentation, animal products)[3][8]Synthetic
Form Water-soluble complex of menadione and nicotinamide.[6]Fat-solubleFat-solubleWater-soluble salt of menadione.[2]
Bioactivation Converted in tissues to menaquinone-4 (MK-4).[5][9]Absorbed in the small intestine; some is converted to MK-4.[4]Absorbed in the small intestine; MK-7 has a longer half-life than MK-4.[8][10]Converted in tissues to menaquinone-4 (MK-4).[11]
Primary Function Source of vitamin K and niacin activity; essential for blood coagulation and bone metabolism.[5][12]Primarily involved in blood coagulation.[3]Involved in bone metabolism and cardiovascular health by reducing vascular calcification.[8][13]Source of vitamin K activity for blood coagulation.[2]
Stability More stable than MSB in premixes and feeds.[7][12][14]Less stable in feeds compared to MNB.Stability varies by form; generally less stable than MNB in feed processing.Less stable than MNB, sensitive to light and heat.[14]
Safety Profile Safe for all animal species at practical use levels; low acute toxicity.[1][15]No known toxicity.[11]No known toxicity at typical supplemental doses.[13]Safe for target animals at practical use levels.[1]

Experimental Data on Bioactivity and Safety

Bioavailability and Efficacy Studies

The bioactivity of MNB is often assessed by its ability to restore normal blood clotting time in vitamin K-deficient subjects. Prothrombin time (PT) is a key indicator of the functionality of the vitamin K-dependent coagulation cascade.

A study in chicks fed a vitamin K-deficient diet demonstrated that MNB is a bioactive source of vitamin K.[16] Graded levels of menadione from either MNB or menadione dimethyl-pyrimidinol bisulfite (MPB) were administered, and prothrombin time was measured. The results showed a linear decrease in prothrombin time with increasing menadione intake from both sources, indicating comparable vitamin K activity.[16]

In a study on pigs, the bioavailability of MNB was compared to equivalent amounts of menadione sodium bisulfite (MSB) and free nicotinamide.[7] Blood concentrations of menadione and nicotinamide after administration showed no significant differences between the two groups, suggesting that MNB is a good source of both vitamin K and niacin for pigs.[7]

Table 1: Summary of MNB Bioavailability and Efficacy Data

SpeciesExperimental ModelKey FindingsReference
ChicksVitamin K-deficient dietProthrombin time decreased linearly with increasing MNB intake, demonstrating bioactivity.[16]
PigsComparative bioavailability studyNo significant difference in blood menadione levels between pigs given MNB versus those given MSB and free nicotinamide.[7]
Coho SalmonGrowth performance and antioxidant status studyDietary MNB supplementation improved growth performance and antioxidant status in alevins.[9]
Safety and Tolerance Studies

The European Food Safety Authority (EFSA) has concluded that MNB is safe for all animal species at practical use levels in feed, with acute toxicity levels being at least 1,000 times higher than the required amounts.[1]

A 28-day study in pigs evaluated the tolerance to high levels of MNB (100, 500, and 2500 mg/kg of feed). The results are summarized below.

Table 2: MNB Safety and Tolerance Data in Pigs

ParameterMNB Dose (mg/kg feed)ObservationReference
Growth PerformanceUp to 2500No significant differences in live weight, food intake, or gain/food ratio compared to control.[7]
HematologyUp to 2500No significant differences in hemoglobin and bilirubin levels compared to control.[7]
Liver Enzymes (AST, ALT)100No significant difference compared to control.[7]
Liver Enzymes (AST, ALT)500 and 2500Significant increase in AST and ALT activities, which for ALT, returned to normal by 28 weeks.[7]
Acute Oral Toxicity (Rat) >5,000 mg/kg (LD50)Low acute oral toxicity.[17]

Experimental Protocols

Prothrombin Time Bioassay for Vitamin K Activity

This protocol describes a general method for determining the vitamin K activity of a compound like MNB in a chick model.

Objective: To assess the relative biopotency of a test vitamin K source by measuring its effect on prothrombin time in vitamin K-deficient chicks.

Methodology:

  • Animal Model: Day-old male chicks are housed in cages and fed a vitamin K-deficient basal diet for a depletion period (e.g., 7-14 days) to elevate prothrombin times.

  • Dietary Groups: Chicks are randomly assigned to different dietary groups.

    • Negative Control: Continues on the vitamin K-deficient basal diet.

    • Positive Control: Fed the basal diet supplemented with a known, stable source of vitamin K (e.g., phylloquinone or another menadione derivative) at graded levels.

    • Test Groups: Fed the basal diet supplemented with graded levels of MNB.

  • Supplementation Period: The experimental diets are provided for a set period (e.g., 7-10 days).

  • Blood Collection: At the end of the period, blood samples are collected from the wing vein into a tube containing an anticoagulant (e.g., sodium citrate).

  • Prothrombin Time Measurement: Plasma is separated by centrifugation. Prothrombin time is determined by adding a thromboplastin-calcium reagent to the plasma and measuring the time required for a clot to form.

  • Data Analysis: A standard curve is generated by plotting the logarithm of the prothrombin time against the logarithm of the dietary vitamin K level from the positive control group. The vitamin K activity of MNB is then calculated relative to the standard.

Subchronic Oral Toxicity Study

This protocol outlines a general method for evaluating the safety and tolerance of a feed additive like MNB, based on the pig study.

Objective: To determine the potential adverse effects of repeated dietary exposure to MNB over a 28-day period.

Methodology:

  • Animal Model: Healthy, weaned pigs are acclimated and randomly assigned to different treatment groups.

  • Dietary Groups:

    • Control Group: Fed a standard basal diet without MNB supplementation.

    • Treatment Groups: Fed the basal diet supplemented with graded levels of MNB (e.g., 10x, 50x, and 250x the typical inclusion rate).

  • Administration Period: The experimental diets are provided for 28 consecutive days.

  • Clinical Observations: Animals are observed daily for any signs of toxicity, changes in behavior, or mortality.

  • Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain, average daily feed intake, and feed conversion ratio.

  • Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study. Parameters measured include complete blood count (CBC), hemoglobin, bilirubin, and plasma enzyme activities such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) to assess liver function.

  • Data Analysis: Data from treatment groups are compared to the control group using appropriate statistical methods (e.g., ANOVA) to identify any significant dose-dependent effects.

Visualizations of Pathways and Workflows

Vitamin K Cycle and Menadione Activation

The diagram below illustrates the vitamin K cycle, which is essential for the activation of vitamin K-dependent proteins. Menadione, derived from MNB, enters this cycle and is converted to menaquinone-4 (MK-4), the active form.

Vitamin_K_Cycle cluster_cycle Vitamin K Cycle cluster_proteins Protein Activation MNB This compound (MNB) Menadione Menadione (K3) MNB->Menadione K1 Phylloquinone (K1) K1->Menadione catabolism VK_quino Vitamin K quinone K1->VK_quino Enters Cycle K2 Menaquinones (K2) K2->VK_quino Enters Cycle MK4 Menaquinone-4 (MK-4) Menadione->MK4 Prenylation (UBIAD1) MK4->VK_quino Enters Cycle VK_hydro Vitamin K hydroquinone (active) VK_epox Vitamin K epoxide VK_hydro->VK_epox GGCX (Carboxylation) Inactive Inactive Vitamin K- Dependent Proteins VK_epox->VK_quino VKOR VK_quino->VK_hydro VKOR Active Active Proteins (e.g., Prothrombin) Inactive->Active

Caption: Vitamin K cycle showing the conversion of MNB to active MK-4.

Experimental Workflow for Bioactivity Assessment

This diagram outlines the typical workflow for an experiment designed to validate the bioactivity of a new vitamin K source like MNB.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion A1 Select Animal Model (e.g., Day-old Chicks) A2 Vitamin K Depletion Period (Basal Diet) A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Administer Diets: - Control - Positive Control (Known K Source) - Test Groups (MNB) A3->B1 B2 Monitor Health and Collect Growth Data B1->B2 C1 Collect Blood Samples B2->C1 C2 Measure Prothrombin Time (PT) C1->C2 C3 Statistical Analysis C2->C3 D1 Determine Relative Bioactivity of MNB vs. Standard C3->D1 D2 Publish Findings D1->D2

Caption: Workflow for assessing the bioactivity of a vitamin K source.

References

A Comparative Guide to the in Vitro Cytotoxicity of Menadione and Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of menadione (Vitamin K3) and its stabilized derivative, menadione nicotinamide bisulfite (MNB). While extensive data is available for menadione, direct comparative studies on the cytotoxicity of MNB in cell lines are limited. This guide summarizes the existing experimental data for menadione and provides an objective analysis of the likely cytotoxic differences based on available information.

Executive Summary

Menadione is a potent cytotoxic agent that induces cell death in a variety of cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of multiple signaling pathways. Its cytotoxicity is well-documented with established IC50 values in the low micromolar range for many cell types.

This compound (MNB) is a stabilized, water-soluble form of menadione. While direct cytotoxic comparisons in vertebrate cell lines are scarce, evidence from safety assessments and studies in lower organisms suggests that MNB exhibits significantly lower cytotoxicity compared to menadione. This difference is likely attributable to the bisulfite and nicotinamide additions, which are thought to reduce its redox cycling capacity and subsequent ROS production.

Data Presentation: Cytotoxicity of Menadione

The following table summarizes the half-maximal inhibitory concentration (IC50) values of menadione in various cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
H4IIE[1]Rat Hepatocellular Carcinoma2524
HT-29[2]Human Colorectal Cancer~3-8 (optimal range)24
SW620[2]Human Colorectal CancerPotent (specific IC50 not stated)Not stated
SAS[3]Human Oral Squamous Carcinoma8.45Not stated
MKN45[4]Human Gastric CancerInduces apoptosis at 20-30 µM12
AGS[5]Human Gastric AdenocarcinomaInduces apoptosis at ≥ 20 µMNot stated

Note: No direct IC50 data for this compound in vertebrate cell lines was identified in the reviewed literature. A study on yeast cells indicated that menadione sodium bisulfite, a related compound, had a much smaller inhibitory effect on cell proliferation compared to menadione.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are representative protocols for the MTT and Sulforhodamine B (SRB) assays, commonly used to assess the cytotoxicity of compounds like menadione.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of metabolic activity and, by inference, cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (menadione or MNB) in a complete culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[7][8][9][10][11]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound exposure, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Menadione/MNB) treatment Compound Treatment compound_prep->treatment incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->treatment incubation_exp Exposure Incubation (e.g., 24h, 48h, 72h) treatment->incubation_exp assay_step Cytotoxicity Assay (e.g., MTT or SRB) incubation_exp->assay_step measurement Absorbance Measurement assay_step->measurement data_processing Data Processing measurement->data_processing ic50_determination IC50 Determination data_processing->ic50_determination menadione_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase fasl FasL Expression fas Fas Receptor fasl->fas caspase8 Caspase-8 Activation fas->caspase8 mito Mitochondrial Dysfunction (ΔΨm collapse) caspase8->mito via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c at high concentrations caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis menadione Menadione ros ROS Generation (Superoxide) menadione->ros ros->mito gsh GSH Depletion ros->gsh jnk JNK Activation ros->jnk jnk->fasl at low concentrations

References

A Comparative Analysis of Menadione Nicotinamide Bisulfite and Natural Vitamin K1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Menadione Nicotinamide Bisulfite (MNB), a synthetic vitamin K3 derivative, and natural vitamin K1 (phylloquinone). The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction: The Vitamin K Family

Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism.[1] The two primary natural forms are vitamin K1 (phylloquinone), found in green leafy vegetables, and vitamin K2 (menaquinones), produced by bacteria.[2] Menadione (vitamin K3) is a synthetic provitamin that can be converted in the body to menaquinone-4 (MK-4), a form of vitamin K2.[3] this compound (MNB) is a stabilized, water-soluble form of menadione complexed with nicotinamide (vitamin B3), commonly used as a vitamin K source in animal feed due to its stability and cost-effectiveness.[4]

Comparative Efficacy: Blood Coagulation

The primary function of vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of several blood clotting factors. A common measure of vitamin K efficacy in this regard is the prothrombin time (PT), which is the time it takes for blood plasma to clot.

Data Summary: Prothrombin Time in Poultry
Vitamin K SourceDosage (mg/kg diet)Prothrombin Time (seconds)Animal ModelReference
This compound (MNB) 0.4Decreased linearly with doseChicks[5]
0.8Further linear decreaseChicks[5]
Menadione Dimethylpyrimidinol Bisulfite (MPB) 0.4Similar to MNBChicks[5]
0.8Similar to MNBChicks[5]
Natural Vitamin K1 (Phylloquinone) 0.1Effective in reducing PTPoults[6]
1.0 - 2.0No further reduction in PTPoults[6]

Note: Direct comparative studies between MNB and Vitamin K1 with identical dosages and conditions are limited. The data above is synthesized from studies comparing different forms of Vitamin K3 and studies evaluating Vitamin K1 independently.

Experimental Protocol: Prothrombin Time Assay in Chickens

This protocol is a composite based on methodologies described in avian coagulation studies.[7][8]

Objective: To determine the prothrombin time in chickens fed diets supplemented with different sources of vitamin K.

Materials:

  • 3-week-old broiler chicks, depleted of vitamin K.

  • Vitamin K deficient basal diet.

  • Test substances: this compound (MNB) and Vitamin K1 (Phylloquinone).

  • Homologous thromboplastin reagent (prepared from chicken brain).

  • 0.025 M Calcium Chloride (CaCl2) solution.

  • Citrated saline (0.18 M sodium citrate in 0.9% NaCl).

  • Water bath at 42°C.

  • Coagulometer or manual tilt-tube method.

Procedure:

  • Animal Model: Use 3-week-old male broiler chicks fed a vitamin K-deficient diet for a depletion period to elevate prothrombin times.

  • Dietary Supplementation: Divide the chicks into groups and supplement the basal diet with graded levels of MNB or phylloquinone for a specified period (e.g., 7-14 days).

  • Blood Collection: Collect blood samples from the wing vein into a syringe containing citrated saline to prevent premature clotting.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Thromboplastin Preparation: Prepare a homologous thromboplastin extract from the brains of young chickens.

  • Prothrombin Time Measurement:

    • Pipette a small volume of plasma into a test tube and incubate in a 42°C water bath.

    • Add the thromboplastin reagent to the plasma.

    • Simultaneously add the pre-warmed CaCl2 solution to initiate coagulation.

    • Measure the time from the addition of CaCl2 until the formation of a fibrin clot.

Comparative Efficacy: Bone Metabolism

Vitamin K is also crucial for bone health through the carboxylation of osteocalcin, a protein that facilitates calcium binding to the bone matrix.[9] Inadequate vitamin K leads to under-carboxylated osteocalcin (ucOC), which is less effective in bone mineralization.

Data Summary: Effects on Bone Health in Poultry
Vitamin K SourceDosage (mg/kg diet)Effect on Bone ParametersAnimal ModelReference
Menadione (from MNB) 8Improved bone quality in starter phase (weeks 0-3). Increased hydroxyapatite binding capacity of serum osteocalcin.[10]Broilers[10][11]
2Recommended for grower and finisher phases for optimal bone quality.[10]Broilers[10]
Natural Vitamin K1 (Phylloquinone) - (Correction of deficiency)Corrected a 50% reduction in bone gamma-carboxyglutamate (Gla) concentrations in vitamin K-deficient chicks.[12]Chicks[12]
2Enhanced bone strength in laying hens, particularly under Salmonella challenge.[13]Laying Hens[13]
Experimental Protocol: Osteocalcin Carboxylation Assay

This protocol is based on established methods for quantifying carboxylated and undercarboxylated osteocalcin.[14][15]

Objective: To assess the degree of osteocalcin carboxylation in serum samples from animals treated with different vitamin K sources.

Materials:

  • Serum samples from experimental animals.

  • Hydroxyapatite (HAP) slurry.

  • Enzyme-linked immunosorbent assay (ELISA) kit for total osteocalcin.

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge.

  • Plate reader.

Procedure:

  • Sample Preparation: Collect serum from animals in each experimental group.

  • Hydroxyapatite Binding:

    • Mix a known volume of serum with a hydroxyapatite slurry. Hydroxyapatite selectively binds carboxylated osteocalcin.

    • Incubate the mixture to allow for binding.

  • Separation: Centrifuge the mixture to pellet the hydroxyapatite bound to carboxylated osteocalcin.

  • Quantification of Under-carboxylated Osteocalcin (ucOC):

    • Carefully collect the supernatant, which contains the unbound, under-carboxylated osteocalcin.

    • Measure the concentration of osteocalcin in the supernatant using a total osteocalcin ELISA kit.

  • Quantification of Total Osteocalcin:

    • Use a separate aliquot of the original serum sample to measure the total osteocalcin concentration with the same ELISA kit.

  • Calculation of Carboxylated Osteocalcin (cOC):

    • Subtract the amount of under-carboxylated osteocalcin from the total osteocalcin to determine the concentration of carboxylated osteocalcin.

Signaling Pathway and Experimental Workflow

The Vitamin K Cycle

The central mechanism of vitamin K action is the vitamin K cycle, a cellular pathway that enables the continuous regeneration of the active form of vitamin K, vitamin K hydroquinone. This cycle is essential for the γ-carboxylation of vitamin K-dependent proteins, including clotting factors and osteocalcin.

Vitamin_K_Cycle VK_Quinone Vitamin K (Quinone) VK_Hydroquinone Vitamin K Hydroquinone (KH2) (Active Form) VK_Quinone->VK_Hydroquinone Vitamin K Reductase VK_Epoxide Vitamin K Epoxide VK_Hydroquinone->VK_Epoxide γ-Glutamyl Carboxylase (GGCX) Glu Glutamic Acid (Glu) (Inactive Protein) VK_Hydroquinone->Glu VK_Epoxide->VK_Quinone Vitamin K Epoxide Reductase (VKOR) Gla γ-Carboxyglutamic Acid (Gla) (Active Protein) Glu->Gla CO2 Gla->VK_Epoxide

Caption: The Vitamin K Cycle and Protein Carboxylation.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of MNB and Vitamin K1.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sampling Sampling cluster_analysis Analysis cluster_results Results & Comparison Animal_Model Select Animal Model (e.g., Broiler Chicks) Depletion Vitamin K Depletion Phase Animal_Model->Depletion Supplementation Dietary Supplementation (Control, MNB, Vitamin K1) Depletion->Supplementation Blood_Collection Blood Sample Collection Supplementation->Blood_Collection Tissue_Harvesting Tissue Harvesting (e.g., Bone) Supplementation->Tissue_Harvesting Performance_Metrics Growth Performance Metrics Supplementation->Performance_Metrics PT_Assay Prothrombin Time Assay Blood_Collection->PT_Assay Osteocalcin_Assay Osteocalcin Carboxylation Assay Blood_Collection->Osteocalcin_Assay Data_Analysis Statistical Analysis PT_Assay->Data_Analysis Osteocalcin_Assay->Data_Analysis Performance_Metrics->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

Caption: Workflow for Comparing MNB and Vitamin K1 Efficacy.

Conclusion

Both this compound and natural Vitamin K1 are effective sources of vitamin K activity, crucial for blood coagulation and bone metabolism. MNB offers advantages in terms of stability and water solubility, making it a practical choice for feed supplementation.[4] Vitamin K1 is the naturally occurring form and has demonstrated high biopotency.[6] The choice between these two sources may depend on the specific application, cost-effectiveness, and the target animal species. Further direct comparative studies are warranted to fully elucidate the relative bioavailability and efficacy of MNB and Vitamin K1 across different biological systems and for various health outcomes.

References

A Researcher's Guide to Sourcing Menadione Nicotinamide Bisulfite: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Potential Commercial Sources

Menadione Nicotinamide Bisulfite is available from various chemical and nutritional ingredient suppliers globally. Researchers should source from reputable manufacturers who can provide comprehensive product documentation. Some potential sources include:

  • DSM-Firmenich[1]

  • Dirox S.A. (product name: KAVIST®)[2]

  • Fengchen Group Co., Ltd[3]

  • Across Biotech[4]

  • Newseed Chemical Co., Limited[5][6]

  • Norkem[7]

  • Various suppliers in China and India listed on platforms like ChemicalBook and Made-in-China.com[8][9][10][11]

Comparative Quality Parameters

When evaluating MNB from different suppliers, it is crucial to request and compare their Certificate of Analysis (CoA). The following table summarizes the key quantitative parameters that should be scrutinized. The "Typical Specification" column is based on common industry standards and regulatory documents.

ParameterTypical SpecificationSource ASource BSource C
Appearance White or yellowish crystalline powder
Assay (this compound) ≥ 96.0%[12]
Menadione Content ≥ 43.7% - 44.0%[6]
Nicotinamide Content ≥ 31.2%[2]
Water Content (Moisture) ≤ 1.2%
Melting Point 175 - 180 °C
Heavy Metals (as Pb) ≤ 20 mg/kg
Arsenic (as As) ≤ 2 mg/kg
Chromium (as Cr) ≤ 120 mg/kg
Solubility Practically insoluble in water[2]

Experimental Protocols for Verification

To independently verify the quality of MNB from different sources, standardized analytical methods are necessary. Below is a representative protocol for determining the purity and content of Menadione and Nicotinamide using High-Performance Liquid Chromatography (HPLC), a common and reliable technique.

Protocol: Determination of Menadione Content by HPLC

This protocol is a generalized procedure based on established methods for analyzing menadione derivatives.[13][14][15]

1. Objective: To quantify the menadione content in a sample of this compound.

2. Materials and Reagents:

  • Menadione reference standard

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphoric acid or Formic acid

  • C8 or C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or Diode-Array Detector (DAD)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 60:40, v/v)[15]. (Note: Gradient elution may be required for complex samples).

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm or 280 nm[13]

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Menadione reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve (e.g., 0.5 - 20 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the MNB sample. Since MNB is a complex of menadione and nicotinamide, a conversion step may be employed by dissolving the sample in a basic solution (e.g., with sodium carbonate) to release free menadione, followed by extraction into an organic solvent like n-hexane.[15] Alternatively, for simpler purity checks, dissolve the MNB sample directly in the mobile phase to an expected menadione concentration within the calibration range.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to establish a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared sample solution.

  • Record the peak area for menadione in the sample chromatogram.

6. Calculation:

  • Determine the concentration of menadione in the sample solution using the linear regression equation from the calibration curve.

  • Calculate the percentage of menadione in the original MNB sample using the following formula:

    % Menadione = (C * V * D) / (W * 10)

    Where:

    • C = Concentration of menadione from the calibration curve (µg/mL)

    • V = Final volume of the sample solution (mL)

    • D = Dilution factor

    • W = Initial weight of the MNB sample (mg)

Visualization of Metabolic Pathways

To understand the biological significance of both components of MNB, the following diagrams illustrate their respective metabolic fates within the cell.

G cluster_0 Menadione (Vitamin K3) Metabolism cluster_1 Nicotinamide (Vitamin B3) Metabolism MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (K3) MNB->Menadione Dissociation Menadiol Menadiol (Reduced K3) Menadione->Menadiol Reduction (e.g., by NQO1) MK4 Menaquinone-4 (MK-4) Active Vitamin K2 Menadiol->MK4 Prenylation (by UBIAD1) Gla γ-Carboxylation of Proteins (e.g., Clotting Factors) MK4->Gla Cofactor for GGCX VKOR VKORC1 Gla->MK4 Regeneration Cycle VKOR->Menadiol Reduction of Epoxide MNB2 Menadione Nicotinamide Bisulfite (MNB) Nam Nicotinamide (Nam) MNB2->Nam Dissociation NMN Nicotinamide Mononucleotide (NMN) Nam->NMN Salvage Pathway NAMPT NAMPT NAD NAD+ NMN->NAD Metabolism Cellular Respiration, Redox Reactions, DNA Repair NAD->Metabolism

Caption: Metabolic fate of this compound components.

G start Obtain MNB Samples and Certificates of Analysis from Different Suppliers compare_coa Compare CoAs based on Key Quality Parameters (Table 1) start->compare_coa prep_solutions Prepare Standard and Sample Solutions (as per HPLC Protocol) start->prep_solutions compare_data Compare Experimental Data with CoA Specifications compare_coa->compare_data hplc_analysis Perform HPLC Analysis prep_solutions->hplc_analysis calc_results Calculate Purity and Content of Actives hplc_analysis->calc_results calc_results->compare_data select Select Optimal Supplier based on Quality, Purity, and Consistency compare_data->select

Caption: Experimental workflow for comparative analysis of MNB sources.

References

head-to-head study of menadione nicotinamide bisulfite and menadione dimethylpyrimidinol bisulfite (MPB)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Menadione Nicotinamide Bisulfite (MNB) and Menadione Dimethylpyrimidinol Bisulfite (MPB) reveals comparable efficacy in vitamin K activity, with notable differences in niacin bioactivity and toxicity profiles under specific conditions. This guide synthesizes the findings from a key head-to-head study to provide researchers, scientists, and drug development professionals with a detailed comparison of these two sources of vitamin K.

Comparative Efficacy and Bioavailability

A pivotal study in young chicks demonstrated that MNB and MPB are equipotent as sources of menadione for vitamin K activity.[1] The bioactivity was assessed by measuring prothrombin time, a critical indicator of the blood's ability to clot, which is dependent on vitamin K. The results indicated a linear decrease in prothrombin time with increasing doses of menadione from both sources, with no significant difference in their potency.[1]

In addition to its vitamin K activity, MNB also serves as a bioactive source of niacin.[1] Studies have shown that the niacin component of MNB is as effective as nicotinamide in promoting weight gain in chicks fed a niacin-deficient diet.[1]

The following table summarizes the comparative bioavailability of vitamin K and niacin from MNB and MPB.

Parameter This compound (MNB) Menadione Dimethylpyrimidinol Bisulfite (MPB) Reference
Vitamin K Potency Equivalent to MPBEquivalent to MNB[1]
Niacin Bioactivity Bioavailable source of nicotinamideNot a source of niacin[1]

Toxicity Profile

While both compounds are considered safe at practical use levels in animal feed, toxicity trials have revealed differences at higher doses.[2][3]

In an acute toxicity trial involving a single high dose (1600 mg/kg body weight of menadione), MNB led to a reduction in weight gain in the subsequent 14-day period, a side effect not observed with MPB at the same dosage.[1] However, mortality rates were slightly higher for MPB (25%) compared to MNB (17%) at this high dose.[1]

Under chronic exposure over a 14-day feeding period, MNB demonstrated toxicity at a lower dose than MPB. Menadione at 3000 mg/kg of diet from MNB resulted in reduced weight gain, feed intake, feed efficiency, and blood hemoglobin concentration.[1] To elicit similar toxic effects with MPB, a higher concentration of 6000 mg/kg of diet was required.[1]

The table below outlines the comparative toxicity data.

| Toxicity Trial | Parameter | This compound (MNB) | Menadione Dimethylpyrimidinol Bisulfite (MPB) | Reference | | --- | --- | --- | --- | | Acute (Single Dose) | Reduced Weight Gain (at 1600 mg/kg) | Yes | No |[1] | | | Mortality Rate (at 1600 mg/kg) | 17% | 25% |[1] | | Chronic (14-Day Feeding) | Dose for Morbidity | 3000 mg/kg diet | 6000 mg/kg diet |[1] | | | Effects at Toxic Dose | Reduced gain, feed intake, gain:feed ratio, blood hemoglobin | Reduced gain, feed intake, gain:feed ratio, blood hemoglobin |[1] |

Experimental Protocols

The following are detailed methodologies from the key comparative study:

Vitamin K Bioassay
  • Subjects: Young chicks.

  • Diet: A vitamin K-deficient soybean concentrate basal diet.

  • Procedure: Graded levels of menadione from either MNB or MPB were added to the basal diet. Prothrombin time was measured as a function of menadione intake.

  • Analysis: Multiple linear regression slope-ratio calculations were used to determine the relative potency of the two menadione sources.[1]

Niacin Bioassay
  • Subjects: Young chicks.

  • Diet: A niacin-deficient diet based on corn, corn gluten meal, and vitamin-free casein.

  • Procedure: Graded doses of nicotinamide from either MNB or pure nicotinamide were added to the basal diet. Weight gain was measured as a function of nicotinamide intake.

  • Analysis: Multiple linear regression analysis was used to compare the slopes of weight gain as a function of supplemental nicotinamide intake from both sources.[1]

Toxicity Trials
  • Acute Toxicity: A single dose of menadione (up to 1600 mg/kg body weight) from either MNB or MPB was administered via crop intubation. Subsequent weight gain and mortality were monitored over a 14-day period.[1]

  • Chronic Toxicity: MNB or MPB was included in the diet at high concentrations (up to 6000 mg/kg of diet from menadione) for a 14-day feeding period. Weight gain, feed intake, gain:feed ratio, and blood hemoglobin concentration were measured.[1]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for vitamin K is its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the post-translational modification of specific proteins, primarily those involved in blood coagulation.

VitaminK_Pathway VK Vitamin K (MNB or MPB) VK_reduced Reduced Vitamin K VK->VK_reduced Reduction GGCX Gamma-glutamyl carboxylase VK_reduced->GGCX Cofactor Active Active Clotting Factors Precursor Inactive Clotting Factor Precursors Precursor->Active Carboxylation Coagulation Blood Coagulation (Normal Prothrombin Time) Active->Coagulation

Vitamin K signaling pathway in blood coagulation.

The experimental workflow for the comparative study is outlined below.

Experimental_Workflow start Start: Young Chicks diet_k Vitamin K-Deficient Diet start->diet_k diet_n Niacin-Deficient Diet start->diet_n toxicity Toxicity Trials (Acute and Chronic) start->toxicity supplement_k Supplement with Graded Doses of MNB or MPB diet_k->supplement_k supplement_n Supplement with Graded Doses of MNB or Nicotinamide diet_n->supplement_n prothrombin Measure Prothrombin Time supplement_k->prothrombin weight_gain Measure Weight Gain supplement_n->weight_gain analysis Data Analysis (Slope-Ratio) prothrombin->analysis weight_gain->analysis toxicity->analysis

Experimental workflow for the comparative study.

References

Validating HPLC Methods for Menadione Nicotinamide Bisulfite: A Comparative Guide with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of menadione nicotinamide bisulfite (MNB), a stable form of Vitamin K3. We will explore traditional HPLC with ultraviolet (UV) or diode-array detection (DAD) and compare its performance with advanced techniques coupled with mass spectrometry (MS). The information herein is supported by experimental data from various validated methods to aid researchers in selecting the most suitable approach for their analytical needs.

Introduction to this compound Analysis

This compound is a synthetic, water-soluble derivative of menadione (Vitamin K3) widely used in animal feed and pharmaceutical preparations.[1][2] Accurate quantification of MNB is crucial for ensuring product quality, stability, and efficacy. While various analytical techniques exist, HPLC remains the cornerstone for its separation and quantification due to its high resolution and sensitivity.[3][4] This guide will focus on the validation and comparison of different HPLC-based methodologies.

Experimental Methodologies

Detailed protocols for two primary HPLC-based methods are outlined below. These methods represent common approaches for the analysis of menadione and its derivatives.

High-Performance Liquid Chromatography with DAD Detection (HPLC-DAD)

This method is adapted from a validated procedure for menadione sodium bisulfite (MSB) and is applicable for the analysis of MNB.[5][6] It involves the direct analysis of the compound without conversion to menadione.

Sample Preparation:

  • Dissolve a precisely weighed amount of the MNB sample in a suitable solvent system, such as a mixture of methanol and water, to achieve a concentration within the calibration range.

  • For feed or complex matrices, an extraction step may be necessary. This typically involves homogenization in an acidic aqueous solvent mixture, followed by pH adjustment and partitioning into an organic solvent.[7]

Chromatographic Conditions:

  • Column: Reversed-phase C8 column (e.g., 150 mm × 4.6 mm I.D., 5 µm particle size).[5]

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: Diode Array Detector (DAD) with wavelength set according to the analyte's maximum absorbance.

  • Injection Volume: 20 µL.

Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS)

This modern technique offers high throughput and sensitivity for the analysis of menadione after conversion from MNB.[7]

Sample Preparation (Conversion to Menadione):

  • Agitate the sample in an acidic aqueous solvent mixture.

  • Manipulate the pH to convert MNB to menadione.

  • Partition the resulting menadione into a nonpolar solvent.[7]

  • Use a stable isotope-labeled internal standard, such as Menadione-[d8], to compensate for ionization effects.[7]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Supercritical Fluid Chromatography (SFC).

  • Detection: Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.[7]

  • Quantifier Transition: 173.1/105 Da for menadione.[7]

  • Internal Standard Transition: 181.1/108.9 Da for Menadione-[d8].[7]

  • Injection Cycle Time: Approximately 4.5 minutes.[7]

Performance Data Comparison

The following tables summarize the quantitative performance characteristics of the different analytical methods.

Parameter HPLC-DAD for MSB (Adaptable for MNB) [5][6]SFC-MS/MS for Menadione [7]Normal Phase HPLC-UV for MNB in Feed [8][9]
Linearity Range 0.5–20 µg/mL10–300 ng/mL5.57 to 543 mg/kg
Limit of Detection (LOD) 0.005 µg/mLNot explicitly stated, but high sensitivity1.2 mg/kg
Limit of Quantitation (LOQ) 0.015 µg/mLNot explicitly stated, but high sensitivity3.8 mg/kg
Recovery 94.8% - 98.2%Method accuracy confirmed by recovery studies89.2% - 111.4%
Precision (RSD%) Intra-day: < 2.4%, Inter-day: < 4.4%Method meets AOAC guidelinesRepeatability (RSDr): 2.9% - 6.8%, Reproducibility (RSDR): 7.0% - 11.7%

Method Comparison

Feature HPLC-UV/DAD HPLC-MS (or SFC-MS/MS)
Specificity Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent, based on retention time and mass-to-charge ratio. Highly specific and less prone to matrix interference.
Sensitivity Generally lower, with LOD and LOQ in the µg/mL to ng/mL range.[5][6]Significantly higher, with detection limits often in the pg/mL to ng/mL range.[7]
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial investment and requires specialized expertise for operation and data analysis.
Confirmation Provides spectral information (DAD) for peak purity assessment.Provides structural information and definitive identification of the analyte.
Matrix Effects Can be susceptible to matrix effects that interfere with UV detection.Can be affected by ion suppression or enhancement, but this can be mitigated with internal standards.[7]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing A Weigh MNB Sample B Dissolve in Methanol/Water A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C8 Column D->E F DAD Detection E->F G Chromatogram Generation F->G H Quantification G->H

Caption: Workflow for MNB analysis using HPLC-DAD.

SFC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing A Sample in Acidic Aqueous Solvent B pH Adjustment to Convert MNB to Menadione A->B C Partition into Nonpolar Solvent B->C D Add Internal Standard (Menadione-d8) C->D E Inject into SFC D->E F Chromatographic Separation E->F G APCI Source F->G H Tandem MS Detection G->H I Mass Chromatogram H->I J Quantification using Internal Standard I->J

Caption: Workflow for menadione analysis via SFC-MS/MS.

Method_Comparison cluster_hplcuv HPLC-UV/DAD cluster_hplcms HPLC-MS/MS A Lower Cost B Simpler Operation C Good for Routine QC D Lower Sensitivity E Higher Cost F Complex Operation G High Specificity & Sensitivity H Ideal for Complex Matrices & Low Concentrations MNB MNB Analysis MNB->A Choose if... MNB->B MNB->C MNB->D Limitation MNB->E Consider if... MNB->F MNB->G Advantage MNB->H Application

Caption: Logical comparison of HPLC-UV/DAD and HPLC-MS/MS.

Conclusion

The choice between HPLC with UV/DAD detection and a mass spectrometry-based method for the analysis of this compound depends on the specific requirements of the analysis. For routine quality control in less complex matrices where high sensitivity is not paramount, HPLC-UV/DAD offers a robust and cost-effective solution.[5] Conversely, for analyses requiring high specificity and sensitivity, such as in complex feed matrices or for trace-level quantification, HPLC or SFC coupled with tandem mass spectrometry is the superior choice, providing unambiguous identification and accurate quantification.[7] Researchers and drug development professionals should consider factors such as matrix complexity, required detection limits, and available resources when selecting the appropriate analytical method.

References

A Comparative Guide to Analytical Methods for Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of menadione nicotinamide bisulfite (MNB), a synthetic, water-soluble form of vitamin K3. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and animal feed supplements containing MNB. This document outlines the experimental protocols and performance characteristics of various methods to aid in the selection of the most suitable approach for your specific application.

Menadione and its derivatives, including MNB, are utilized as antihemorrhagic compounds and are essential cofactors in blood clotting and bone metabolism.[1] Given their significance, a variety of analytical techniques have been developed for their quantification in different matrices, such as pharmaceuticals, animal feed, and biological fluids.[1][2] High-performance liquid chromatography (HPLC) methods are generally considered to be highly reliable and sensitive.[2][3] Other techniques, such as spectrophotometry and gas chromatography (GC), also offer viable alternatives.[1][4]

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of different analytical methods reported for the determination of this compound and related compounds. This allows for a direct comparison of their linearity, accuracy (recovery), and sensitivity (limit of detection/quantification).

Analytical MethodMatrixLinearity RangeRecovery (%)LOD/LOQCitation
HPLC-DAD Pharmaceutical0.5–20 µg/mL98.5–100.5%-[5]
GC-FID Pharmaceutical0.5–20 µg/mL97.1–98.5%-[5]
Derivative Spectrophotometry (1st Order) Pharmaceutical0.82–65.6 µg/mL104.0%-[1]
Derivative Spectrophotometry (2nd Order) Pharmaceutical0.82–65.6 µg/mL95.3%-[1]
NP-HPLC-UV Premixtures & Feedingstuffs--LOD: 1.2 mg/kg, LOQ: 3.8 mg/kg[6]
VDLUFA Spectrophotometric Method Water-97.9–99.2%-[6]
HILIC-PDA Injectable Solution---[7]
Spectrophotometry (with MBTH) Pharmaceutical0.4–16 µg/mL--[8]
Spectrophotometry (with Resorcinol) Pharmaceutical1–24 µg/mL--[8]
Supercritical Fluid Chromatography (SFC-DAD/MSMS) Animal Feed Premixes---[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for some of the key techniques discussed.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the direct analysis of menadione sodium bisulfite (MSB), a related compound, in pharmaceutical preparations.[5]

  • Instrumentation: Thermoquest Spectra System P 1500 with an Agilent Extend C8 analytical column (150 mm × 4.6 mm I.D., 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (60:40, v/v).[5]

  • Flow Rate: 1 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV detection at 230 nm.[5]

  • Sample Preparation: A stock solution of MSB is prepared in deionized water. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range.[5]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method involves the conversion of MSB to menadione (MN) prior to analysis.[4]

  • Instrumentation: Gas chromatograph equipped with an HP-5 capillary column and a flame ionization detector.[4]

  • Sample Preparation and Conversion:

    • Transfer 1.0 mL of the sample containing MSB to a 100 mL volumetric flask and dilute with 0.01 M HCl.[4]

    • To an aliquot of the sample solution, add 0.5 mL of anhydrous sodium carbonate solution (10.6 %, w/v) to convert MSB to MN.[4]

    • Extract the resulting MN with 2 mL of n-hexane.[4]

  • Analysis: The hexane layer containing MN is injected into the GC system.[4]

Derivative Spectrophotometry

This technique can be used for the quantification of MSB in pharmaceuticals by converting it to menadione and measuring the derivative spectrum.[1]

  • Instrumentation: A double-beam UV-Visible spectrophotometer.[1]

  • Sample Preparation and Conversion: The conversion of MSB to menadione is achieved by adding sodium carbonate.[1]

  • Measurement:

    • First-order derivative (¹D): The quantitative determination is carried out at a wavelength of 350 nm.[1]

    • Second-order derivative (²D): The quantitative determination is carried out at a wavelength of 355 nm.[1]

  • Linearity: The method has been shown to be linear in the concentration range of 0.5-40 µg/mL of menadione (equivalent to 0.82-65.6 µg/mL of MSB).[1]

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential for accurate and reproducible results. The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (Pharmaceutical, Feed, etc.) Extraction Extraction/Dilution Sample->Extraction Conversion Chemical Conversion (if necessary, e.g., MSB to MN) Extraction->Conversion Chromatography Chromatographic Separation (e.g., HPLC, GC, SFC) Conversion->Chromatography Spectrophotometry Spectrophotometric Measurement Conversion->Spectrophotometry Detection Detection (UV, DAD, FID, MS) Chromatography->Detection Spectrophotometry->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Final Result (Concentration) Quantification->Result

References

A Comparative Guide to the Effects of Menadione Derivatives on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of menadione (Vitamin K3) and its derivatives on gene expression. While direct comparative transcriptomic data across a wide range of derivatives is limited in publicly available literature, this document synthesizes findings from multiple studies to offer insights into their distinct and overlapping impacts on cellular pathways and gene regulation. The primary focus is on menadione and its water-soluble derivative, menadione sodium bisulfite (MSB), with additional information on other Vitamin K analogs where available.

Overview of Menadione and Its Derivatives

Menadione, a synthetic naphthoquinone, serves as the core structure for various Vitamin K analogs. Its derivatives are being investigated for a range of therapeutic applications, particularly in oncology, due to their ability to induce oxidative stress and apoptosis in cancer cells. Understanding their differential effects on gene expression is crucial for developing targeted therapies with improved efficacy and reduced toxicity.

Comparative Analysis of Gene Expression Changes

The following tables summarize the known effects of menadione and its derivatives on gene expression, compiled from various studies. It is important to note that experimental conditions, cell types, and methodologies differ between studies, which may influence the observed outcomes.

Table 1: Comparative Effects on Key Gene Categories
Gene CategoryMenadione (Vitamin K3)Menadione Sodium Bisulfite (MSB)Other Vitamin K Analogs (e.g., VK1, MK-4)
Oxidative Stress Response Upregulation of genes involved in response to reactive oxygen species (ROS).[1][2]Upregulation of stress-response genes, including glutathione S-transferases in plants.Not a primary reported mechanism of gene regulation.
Apoptosis Regulation Upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).[3][4][5]Less pronounced pro-apoptotic effects compared to menadione.Can induce apoptosis in cancer cells, but detailed gene expression profiles are less characterized.[6]
Cell Cycle Control Can induce G1 cell cycle arrest.[6]Effects on cell cycle gene expression are not well-documented in comparative studies.Vitamin K2 can induce G1 cell cycle arrest in hepatocellular carcinoma cells.[6]
Drug Metabolism Can influence the expression of genes related to drug metabolism.Not extensively studied in this context.Upregulation of CYP3A4 and MDR1 genes via activation of the pregnane X receptor (PXR).[7]
Tumor Suppressor Genes Can induce apoptosis in a p53-independent manner in some cancer cells, but can also activate p53 signaling.[3][8]Effects on tumor suppressor gene expression are not well-documented.Not a primary reported mechanism of gene regulation.
Table 2: Differentially Regulated Genes of Interest
DerivativeUpregulated Genes/PathwaysDownregulated Genes/Pathways
Menadione Pro-apoptotic: PARP1, Bax, FasL.[9] Oxidative Stress: SOD1, GPXs.[2] Drug Metabolism: Prothrombin, Carboxylase.[10]Anti-apoptotic: Bcl-2, Mcl-1.[3] Oncogenes: MYCN.[3]
Menadione Sodium Bisulfite (MSB) Stress Response (in Arabidopsis): Glutathione S-transferases, transcription factors (e.g., G-box regulators), Cytochrome P450s.Not well-documented in comparative studies.
Vitamin K2 (MK-4) Drug Metabolism: CYP3A4, MDR1.[7]Not well-documented in comparative studies.
Vitamin K3-OH Tumor Suppressors: p53 (phosphorylation), p21WAF1. Pro-apoptotic: Cleaved caspase-3, PARP.[3]Anti-apoptotic: Bcl-2, Mcl-1. Oncogenes: MYCN, LIN28B.[3]

Signaling Pathways and Mechanisms of Action

Menadione and its derivatives exert their effects on gene expression through various signaling pathways. The generation of reactive oxygen species (ROS) is a central mechanism for menadione, leading to oxidative stress and subsequent activation of cell death pathways.

Menadione-Induced Apoptosis Pathway

Menadione's primary mechanism involves the generation of intracellular ROS, which leads to mitochondrial dysfunction and the activation of apoptotic signaling cascades. This can occur through both p53-dependent and -independent mechanisms.

Menadione_Apoptosis_Pathway Menadione Menadione ROS Reactive Oxygen Species (ROS) Menadione->ROS Mitochondria Mitochondria ROS->Mitochondria damage p53 p53 ROS->p53 activation Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax Bax p53->Bax upregulation Bcl2 Bcl-2 p53->Bcl2 downregulation Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Menadione-induced apoptotic signaling pathway.

Experimental Protocols

The following sections detail representative methodologies for studying the effects of menadione derivatives on gene expression.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, such as human cancer cell lines (e.g., HeLa, HepG2, MCF-7) or model organisms like Saccharomyces cerevisiae or Arabidopsis thaliana.

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Menadione derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for specific durations (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle alone.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

  • RNA Quality Assessment: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, and by capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

Gene Expression Analysis: RNA-Seq

The following diagram illustrates a typical workflow for RNA sequencing (RNA-Seq) analysis.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis RNA_Extraction Total RNA Extraction mRNA_Enrichment mRNA Enrichment (poly-A selection) RNA_Extraction->mRNA_Enrichment Library_Prep Library Preparation mRNA_Enrichment->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR, HISAT2) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Derivative_Comparison Menadione Menadione (Vitamin K3) Oxidative_Stress Induces Significant Oxidative Stress Menadione->Oxidative_Stress Apoptosis Strongly Induces Apoptosis Menadione->Apoptosis MSB Menadione Sodium Bisulfite (MSB) Plant_Defense Activates Plant Defense Genes MSB->Plant_Defense Other_VK Other Vitamin K Analogs (e.g., VK1, MK-4) PXR_Activation Activates Pregnane X Receptor (PXR) Other_VK->PXR_Activation

References

Evaluating the Relative Potency of Menadione Nicotinamide Bisulfite in Diverse Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Menadione Nicotinamide Bisulfite (MNB), a stabilized form of vitamin K3, with other commercially available vitamin K analogs. The information presented is based on experimental data from peer-reviewed studies in key animal production species: poultry, swine, and aquaculture. This document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the relative potency and efficacy of MNB.

Executive Summary

This compound (MNB) is a synthetic, water-soluble source of vitamin K activity widely used in animal nutrition.[1] Its complex with nicotinamide (vitamin B3) enhances stability compared to other forms like Menadione Sodium Bisulfite (MSB).[1] Vitamin K is essential for blood coagulation and bone metabolism across species.[2] Experimental data suggests that MNB is a bioactive source of vitamin K, demonstrating comparable or superior performance to other vitamin K analogs in various animal models. This guide delves into the specifics of these comparisons, presenting quantitative data and detailed experimental methodologies.

Comparative Potency in Poultry

Studies in poultry have been crucial in assessing the in vivo efficacy of different vitamin K sources. Key performance indicators include prothrombin time (a measure of blood clotting ability) and overall growth performance.

MNB vs. Menadione Dimethylpyrimidinol Bisulfite (MPB) in Chicks

A significant study evaluated the bioactivity of MNB compared to Menadione Dimethylpyrimidinol Bisulfite (MPB) in young chicks. The experiment involved feeding a vitamin K-deficient basal diet supplemented with graded levels of menadione from either MNB or MPB.

Data Summary: MNB vs. MPB in Chicks

ParameterMNBMPBConclusion
Prothrombin Time Decreased linearly with increasing menadione dose (0 to 400 µg/kg)Decreased linearly with increasing menadione dose (0 to 400 µg/kg)Both sources of menadione were of equal potency based on multiple linear regression slope-ratio calculations.[3]
Weight Gain Reduced at a single high dose of 1600 mg/kg body weightNot reduced at a single high dose of 1600 mg/kg body weightIn acute toxicity trials, MNB showed a greater impact on weight gain at very high doses.[4]
Mortality Rate (at 1600 mg/kg dose) 17%25%MNB resulted in a lower mortality rate at this high dose.[4]
Chronic Toxicity (14-day feeding) Reduced gain, feed intake, and gain:feed ratio at 3000 mg/kg dietMorbidity of a similar type required doses of 6000 mg/kg dietMNB showed signs of toxicity at a lower dietary concentration than MPB in chronic feeding trials.[4]

Experimental Protocol: Chick Bioassay for Vitamin K Activity

This protocol is based on the methodology described in the comparative study of MNB and MPB.[3]

  • Animal Model: Young chicks are fed a vitamin K-deficient soybean concentrate basal diet.

  • Acclimation: Birds are accustomed to the basal diet for a set period to deplete vitamin K reserves.

  • Treatment Groups: Chicks are randomly assigned to dietary groups receiving graded levels of menadione from either MNB or MPB. A control group receives the basal diet with no supplemental vitamin K.

  • Parameter Measurement:

    • Prothrombin Time: Blood samples are collected to measure prothrombin time as a primary indicator of vitamin K status.

    • Growth Performance: Body weight gain and feed intake are recorded throughout the experimental period.

  • Data Analysis: Multiple linear regression and slope-ratio analysis are used to determine the relative potency of the vitamin K sources.

Experimental_Workflow_Chick_Bioassay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: Young Chicks diet Vitamin K-Deficient Basal Diet start->diet acclimation Acclimation Period (Vitamin K Depletion) diet->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping control Control Group (Basal Diet) grouping->control mnb_group MNB Supplemented Groups (Graded Levels) grouping->mnb_group alt_group Alternative Vitamin K Supplemented Groups grouping->alt_group blood_sampling Blood Sampling growth_data Record Weight Gain & Feed Intake prothrombin_time Prothrombin Time Measurement blood_sampling->prothrombin_time data_analysis Statistical Analysis (Slope-Ratio) prothrombin_time->data_analysis growth_data->data_analysis conclusion Determine Relative Potency data_analysis->conclusion

Comparative Potency in Swine

Bioavailability and growth performance are key metrics for evaluating vitamin K sources in swine nutrition.

MNB vs. Menadione Sodium Bisulfite (MSB) in Growing Pigs

A study was conducted to evaluate the bioavailability and toxicity of MNB in growing pigs, comparing it to MSB.

Data Summary: MNB vs. MSB in Growing Pigs

ParameterMNBMSB + NicotinamideConclusion
Menadione Bioavailability (Plasma Concentration) No significant difference in plasma menadione concentrations at 2, 4, 8, and 12 hours post-administrationNo significant difference in plasma menadione concentrations at 2, 4, 8, and 12 hours post-administrationBoth MNB and MSB are good sources of vitamin K for pigs, with no significant difference in the bioavailability of menadione.
Live Weight, Food Intake, Gain/Food Ratio No significant differences compared to the unsupplemented control diet at graded levels of MNB (100, 500, 2500 mg/kg) for 28 days.Not directly compared in this aspect.MNB did not adversely affect growth performance even at high doses.

Experimental Protocol: Swine Bioavailability Study

The methodology for assessing the bioavailability of MNB in pigs is outlined below.

  • Animal Model: Growing pigs are used for the study.

  • Dietary Groups: Pigs are divided into groups and fed diets containing either MNB or an equivalent amount of menadione from MSB and free nicotinamide. A control group receives an unsupplemented diet.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 4, 8, and 12 hours) after feeding.

  • Plasma Analysis: Plasma concentrations of menadione and nicotinamide are determined using appropriate analytical methods (e.g., HPLC).

  • Performance Monitoring: For toxicity and performance evaluation, pigs are fed diets with graded levels of MNB for an extended period (e.g., 28 days), and live weight, food intake, and feed conversion ratio are monitored.

Swine_Bioavailability_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis_conclusion Analysis and Conclusion pigs Growing Pigs dietary_groups Dietary Groups: - Control - MNB - MSB + Nicotinamide pigs->dietary_groups feeding Administer Diets dietary_groups->feeding blood_collection Blood Collection (Multiple Time Points) feeding->blood_collection performance_monitoring Monitor Growth (Weight, Feed Intake) feeding->performance_monitoring plasma_analysis Plasma Menadione Analysis (HPLC) blood_collection->plasma_analysis statistical_analysis Statistical Analysis performance_monitoring->statistical_analysis plasma_analysis->statistical_analysis bioavailability_conclusion Determine Bioavailability statistical_analysis->bioavailability_conclusion performance_conclusion Assess Performance & Toxicity statistical_analysis->performance_conclusion

Comparative Potency in Aquaculture

In aquaculture, the efficacy of vitamin K supplementation is often evaluated based on growth performance and indicators of physiological health, such as antioxidant status.

Effects of Varying Dietary Concentrations of MNB in Coho Salmon

A study on Coho salmon alevins investigated the impact of different dietary levels of MNB on growth performance and antioxidant capacity.

Data Summary: MNB in Coho Salmon Alevins

MNB Concentration (mg/kg diet)Survival Rate (%)Weight Gain (g)Specific Growth Rate (%/day)Feed Conversion Ratio
0.16 (Control) 85.331.831.891.25
5.25 94.672.152.051.07
10.22 95.332.212.081.05
14.93 96.002.352.150.99
20.51 97.332.342.141.00
40.09 96.672.282.111.02
59.87 98.002.252.101.04

Source: Adapted from a study on Coho Salmon alevins.

The inclusion of MNB from 5.25 to 40.09 mg/kg significantly improved survival rate, weight gain, specific growth rate, and feed conversion ratio. The study also found that dietary MNB improved the antioxidant status of the fish.

Experimental Protocol: Aquaculture Nutrition Study

The following protocol is based on the methodology used in the Coho salmon study.

  • Animal Model: Coho salmon alevins are used for the feeding trial.

  • Experimental Diets: Seven isocaloric and isonitrogenous diets are formulated with varying levels of MNB. A control diet without MNB supplementation is also prepared.

  • Experimental Setup: Alevins are randomly distributed into tanks, with each dietary treatment having replicate tanks.

  • Feeding Trial: Fish are fed the experimental diets for a specified period (e.g., 12 weeks).

  • Data Collection:

    • Growth Performance: Survival rate, weight gain, specific growth rate, and feed conversion ratio are calculated.

    • Antioxidant Capacity: Liver and muscle tissues are analyzed for menaquinone-4 (MK-4) concentration and antioxidant enzyme activities.

  • Statistical Analysis: Data are analyzed to determine the effects of different MNB concentrations.

Vitamin_K_Pathway cluster_intake Dietary Intake cluster_conversion Metabolic Conversion cluster_function Physiological Function MNB Menadione Nicotinamide Bisulfite (MNB) Menadione Menadione (Vitamin K3) MNB->Menadione Dissociation MK4 Menaquinone-4 (MK-4) (Active Form) Menadione->MK4 Alkylation in Tissues Carboxylation γ-glutamyl Carboxylase MK4->Carboxylation Cofactor Prothrombin Inactive Prothrombin Carboxylation->Prothrombin ActiveProthrombin Active Prothrombin Prothrombin->ActiveProthrombin Carboxylation BloodClotting Blood Coagulation ActiveProthrombin->BloodClotting

Conclusion

The available experimental data indicates that this compound is an effective source of vitamin K activity across different animal species. In poultry, MNB has been shown to be of equal potency to MPB in improving prothrombin time. In swine, MNB demonstrates comparable bioavailability to MSB. In aquaculture, dietary supplementation with MNB has been shown to enhance growth performance and antioxidant status in Coho salmon.

While direct comparative studies between MNB and MSB in poultry with comprehensive performance data are not as readily available in recent literature, the existing evidence supports the high bio-efficacy of MNB. The choice of vitamin K source in animal nutrition should consider factors such as the target species, stability during feed processing, and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to make informed decisions regarding the application of this compound.

References

comparative stability of menadione nicotinamide bisulfite in different feed matrices

Author: BenchChem Technical Support Team. Date: December 2025

Menadione nicotinamide bisulfite (MNB) consistently demonstrates superior stability compared to menadione sodium bisulfite (MSB) in various feed matrices and under common feed processing conditions, making it a more reliable source of vitamin K activity for animal nutrition. This heightened stability ensures that the intended levels of this essential nutrient are delivered to the animals, mitigating the risks of deficiency.

Vitamin K3 is a critical nutrient in animal diets, playing a vital role in blood coagulation and bone metabolism. However, it is also notoriously unstable, with its potency easily diminished by factors such as heat, moisture, pressure, and interactions with other feed ingredients.[1] Research consistently shows that the molecular structure of MNB, which incorporates nicotinamide, provides greater protection to the menadione molecule than the sodium bisulfite salt in MSB.[2][3]

Superior Stability Under Various Stressors

Comprehensive studies have evaluated the stability of MNB and MSB in different feed premixes and complete feeds, subjecting them to conditions that mimic real-world storage and processing.

Storage Stability in Vitamin and Mineral Premixes

In vitamin premixes, MNB shows significantly higher retention over time compared to MSB, especially under stressful environmental conditions. For instance, in a six-month study, MNB retention was considerably higher than MSB. The stability of both compounds decreased with longer storage and at higher temperature and humidity, but MNB consistently outperformed MSB.[4][5]

Similarly, in vitamin and trace mineral (VTM) premixes, while the presence of trace minerals and choline chloride negatively impacts the stability of all vitamin K3 forms, encapsulated forms of both MNB and MSB show better retention than their crystalline counterparts.[4][5][6] Choline, in particular, is known to be hygroscopic and can accelerate the degradation of vitamins.[1]

Table 1: Retention (%) of Vitamin K3 Sources in Vitamin Premix Over 6 Months

Vitamin K3 SourceFormulation1 Month2 Months3 Months6 Months
MNB Crystal86807352
MSB Crystal82665432
MNB Micro-capsule----
MSB Micro-capsule----
MNB Micro-sphere----
MSB Micro-sphere----
Data adapted from studies on vitamin K3 stability in vitamin premixes.[4][5]

Table 2: Retention (%) of Vitamin K3 Sources in Vitamin Trace Mineral (VTM) Premix Over 6 Months

Vitamin K3 SourceFormulation1 Month2 Months3 Months6 Months
MNB Crystal94878147
MSB Crystal95888349
MNB Micro-capsule----
MSB Micro-capsule----
MNB Micro-sphere----
MSB Micro-sphere----
Data adapted from studies on vitamin K3 stability in VTM premixes.[4][5]
Resilience During Feed Processing

Feed manufacturing processes such as pelleting and extrusion, which involve high temperatures and pressure, are particularly harsh on vitamins. In these conditions, MNB again demonstrates greater stability than MSB.

During extrusion at temperatures of 100°C and 135°C, the recovery of MNB was significantly higher than that of MSB.[2][7][8] A similar trend was observed in pelleting, where MNB showed a higher recovery rate compared to MSB under various temperature and die configuration settings.[2][7][8] Interestingly, while encapsulation generally improves stability, in extrusion processes, the crystalline form of vitamin K3 showed better recovery than micro-encapsulated and micro-sphere forms.[7][8]

Table 3: Recovery (%) of Vitamin K3 Sources After Extrusion and Pelleting of Swine Feed

Feed ProcessVitamin K3 SourceFormulationRecovery (%)
Extrusion MNBCrystal72.74
MSBCrystal64.67
MNBMicro-capsule65.25
MSBMicro-capsule-
MNBMicro-sphere66.72
MSBMicro-sphere-
Pelleting MNBCrystal86.21
MSBCrystal75.49
MNBMicro-capsule85.06
MSBMicro-capsule-
MNBMicro-sphere76.09
MSBMicro-sphere-
Data represents average recovery across different processing temperatures and conditions.[2][7][8]

Experimental Protocols

The evaluation of this compound stability in feed matrices involves a series of controlled experiments. The general workflow for these studies is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_processing Feed Processing cluster_analysis Analysis Feed Feed Matrix (Premix, Complete Feed) Mixing Homogenous Mixing Feed->Mixing VK3_Sources Vitamin K3 Sources (MNB, MSB) (Crystal, Encapsulated) VK3_Sources->Mixing Temp_Humidity Controlled Temperature & Relative Humidity Mixing->Temp_Humidity Duration Defined Storage Duration (e.g., 1, 2, 3, 6 months) Mixing->Duration Pelleting Pelleting (Varying Temp & Die L:D) Mixing->Pelleting Extrusion Extrusion (Varying Temp) Mixing->Extrusion Sampling Periodic Sampling Duration->Sampling Pelleting->Sampling Extrusion->Sampling Extraction Extraction of Menadione Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data Data Analysis (Retention/Recovery %) HPLC->Data

Caption: Experimental workflow for assessing vitamin K3 stability.

Detailed Methodology
  • Sample Preparation:

    • A basal diet or premix is formulated.

    • Different sources (MNB, MSB) and forms (crystalline, micro-encapsulated, micro-sphere) of vitamin K3 are added to the basal mixture to achieve a target concentration.[4][7]

    • The mixture is homogenized to ensure uniform distribution of the vitamin.

  • Storage Stability Assessment:

    • The prepared samples are divided and stored under controlled environmental conditions, typically varying in temperature (e.g., 25°C vs. 40°C) and relative humidity (e.g., 60% vs. 75%).[4][5]

    • Samples are collected at predetermined time points (e.g., 0, 1, 2, 3, and 6 months) for analysis.[4][5]

  • Feed Processing Stability Assessment:

    • Pelleting: The feed mixture is conditioned with steam and then passed through a pellet die with specific length-to-diameter ratios at different temperatures (e.g., 60°C and 80°C).[7][8]

    • Extrusion: The feed mixture is processed through an extruder at varying temperatures (e.g., 100°C and 135°C).[7][8]

    • Samples are collected before and after processing for analysis.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC):

    • Extraction: The active compound, menadione, is extracted from the feed or premix sample. This often involves using an aqueous methanol solution, followed by conversion of the water-soluble bisulfite forms to the oil-soluble menadione using a reagent like sodium carbonate, and subsequent partitioning into a nonpolar solvent such as n-pentane or hexane.[9][10][11]

    • Chromatographic Separation: The extracted menadione is dissolved in a suitable solvent (e.g., methanol) and injected into an HPLC system.[9][10] A reversed-phase column is commonly used for separation.[10]

    • Detection: Detection is typically performed using a UV detector.[9][12] More sensitive methods may employ fluorescence detection after post-column reduction of menadione to its fluorescent dihydroxy analogue using a zinc reducer.[10] Tandem mass spectrometry can also be utilized for highly specific detection.[11]

    • Quantification: The concentration of menadione is determined by comparing the peak area from the sample to that of a known standard. The retention or recovery rate is then calculated as the percentage of the initial concentration remaining after storage or processing.

References

Safety Operating Guide

Proper Disposal of Menadione Nicotinamide Bisulfite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of menadione nicotinamide bisulfite, a synthetic form of Vitamin K3 commonly used in research and pharmaceutical development.

This compound is classified as a hazardous substance due to its potential to cause skin and eye irritation and its high toxicity to aquatic life.[1][2] Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, adherence to strict disposal protocols is crucial.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust particles.[1][3]

In case of accidental exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) >5,000 mg/kgRat[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.N/A[1]
Flash Point 260.6°CN/A

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it is very toxic to aquatic life.[1][3]

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

2. Preparation for Disposal:

  • For disposal via incineration, the solid this compound should be dissolved or mixed with a combustible solvent.[1]

  • The dissolution should be performed in a well-ventilated fume hood, wearing all necessary PPE.

3. Arranging for Pickup and Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and any solvents used.

  • Follow all institutional and regulatory procedures for waste manifest and transportation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Menadione Nicotinamide Bisulfite Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect Waste in a Labeled Hazardous Waste Container ppe->collect storage Store in a Designated Satellite Accumulation Area (SAA) collect->storage incompatible Store Away From: - Strong Oxidizing Agents - Strong Acids - Strong Bases storage->incompatible disposal_prep Prepare for Disposal: Dissolve in a Combustible Solvent (Consult EHS/Contractor) storage->disposal_prep contact Contact EHS or Licensed Waste Disposal Contractor disposal_prep->contact end End: Waste Properly Disposed of via Incineration contact->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of hazardous waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce per month.[4] It is essential to be aware of your facility's generator status and comply with all applicable federal, state, and local regulations for hazardous waste management, including storage time limits and labeling requirements.[4][5][6][7][8]

Chemical Incompatibility and Decomposition

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Thermal decomposition of this compound can produce irritating and toxic gases, including oxides of carbon, sulfur, and nitrogen.[1] This underscores the importance of utilizing a chemical incinerator equipped with an afterburner and scrubber for its disposal, which can safely manage these emissions.[1]

Spill Response Plan

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. Small spills of solid material can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal as hazardous waste.[3] For larger spills or spills of solutions, follow your institution's established spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols and your licensed waste disposal contractor for guidance.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Menadione Nicotinamide Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Menadione Nicotinamide Bisulfite, with a focus on personal protective equipment (PPE) and emergency procedures.

This compound is a chemical that requires careful handling due to its potential to cause skin and serious eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is essential. The following table summarizes the recommended equipment to protect against potential hazards.

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1][3]
Skin Protection Chemical-resistant gloves and impervious clothingHandle with gloves.[3][4] Wear fire/flame resistant and impervious clothing to prevent skin contact.[1][3] Long-sleeved clothing and a chemical-resistant apron are also recommended.[5]
Respiratory Protection Full-face respirator or NIOSH/MSHA approved respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][3][4] A dust respirator is recommended if user operations generate dust.[6]

Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling: Handle in a well-ventilated place.[1][3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][3] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Continue rinsing and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Disposal Procedures

In the case of a spill, it is crucial to follow a clear and systematic procedure to ensure safety and minimize environmental contamination.

Chemical Spill Response Workflow for this compound A ASSESS THE SPILL B EVACUATE THE AREA A->B If spill is large or hazardous E Don Appropriate PPE A->E If spill is small and manageable C NOTIFY PERSONNEL B->C D SECURE THE AREA C->D F CONTAIN THE SPILL E->F G CLEAN UP THE SPILL F->G H DECONTAMINATE THE AREA G->H I COLLECT WASTE H->I J LABEL WASTE CONTAINER I->J K DISPOSE OF WASTE J->K

Caption: Workflow for handling a chemical spill.

Proper disposal of this compound is essential to prevent environmental harm.

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3] Do not allow the chemical to enter drains or sewer systems.[3][7]

  • Contaminated Packaging: Containers should be triple-rinsed and can be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.